molecular formula C44H78N7O18P3S B15552153 3-Oxo-21-methyldocosanoyl-CoA

3-Oxo-21-methyldocosanoyl-CoA

Cat. No.: B15552153
M. Wt: 1118.1 g/mol
InChI Key: ZYDPMZFNTKIQSM-KSRYUPMWSA-N
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Description

3-Oxo-21-methyldocosanoyl-CoA is a useful research compound. Its molecular formula is C44H78N7O18P3S and its molecular weight is 1118.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C44H78N7O18P3S

Molecular Weight

1118.1 g/mol

IUPAC Name

S-[2-[3-[[(2S)-4-[[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 21-methyl-3-oxodocosanethioate

InChI

InChI=1S/C44H78N7O18P3S/c1-31(2)20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-32(52)26-35(54)73-25-24-46-34(53)22-23-47-42(57)39(56)44(3,4)28-66-72(63,64)69-71(61,62)65-27-33-38(68-70(58,59)60)37(55)43(67-33)51-30-50-36-40(45)48-29-49-41(36)51/h29-31,33,37-39,43,55-56H,5-28H2,1-4H3,(H,46,53)(H,47,57)(H,61,62)(H,63,64)(H2,45,48,49)(H2,58,59,60)/t33-,37-,38-,39+,43-/m0/s1

InChI Key

ZYDPMZFNTKIQSM-KSRYUPMWSA-N

Origin of Product

United States

Foundational & Exploratory

The Role of 3-Oxo-Acyl-ACP Intermediates in Mycobacterial Mycolic Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Mycolic acids are hallmark very-long-chain fatty acids essential for the structural integrity and pathogenicity of Mycobacterium tuberculosis and related species. Their complex biosynthesis is a key target for antitubercular drugs. This technical guide provides an in-depth examination of the role of 3-oxo-acyl-Acyl Carrier Protein (ACP) intermediates in the Fatty Acid Synthase-II (FAS-II) pathway, with a particular focus on the elongation and modification steps leading to the meroacid chain. While the specific molecule 3-oxo-21-methyldocosanoyl-CoA is not described in the literature as a direct precursor, this guide will focus on its structurally analogous and biochemically relevant counterpart, a 3-oxo-methyl-docosanoyl-ACP, to elucidate the core principles of meroacid elongation and modification. This document is intended for researchers, scientists, and drug development professionals working on novel therapeutic strategies against tuberculosis.

Introduction: The Central Role of the FAS-II System in Mycolic Acid Biosynthesis

Mycolic acids are α-alkyl, β-hydroxy fatty acids that constitute the major component of the mycobacterial cell wall, forming a formidable barrier that contributes to the intrinsic resistance of Mycobacterium tuberculosis to many antibiotics.[1][2] The biosynthesis of these complex lipids is a multi-step process involving two distinct fatty acid synthase (FAS) systems: a eukaryotic-type FAS-I and a prokaryotic-type FAS-II.[2] FAS-I is responsible for the de novo synthesis of shorter fatty acids, which serve as primers for the FAS-II system.[2] The FAS-II system then elongates these primers to produce the long meroacid chain, which is subsequently condensed with a C24-C26 fatty acid (the α-branch) to form the final mycolic acid.[3]

The intermediates in the FAS-II elongation pathway are exclusively acyl-carrier protein (ACP) derivatives, not coenzyme A (CoA) derivatives. Therefore, while this guide addresses the core topic of a methylated 22-carbon, 3-oxo intermediate, it will focus on the biochemically accurate 3-oxo-21-methyldocosanoyl-ACP .

The elongation cycle in the FAS-II system is a four-step process catalyzed by a series of monofunctional enzymes:

  • Condensation: A β-ketoacyl-ACP synthase (KasA or KasB) catalyzes the condensation of a growing acyl-ACP with a two-carbon unit from malonyl-ACP, resulting in a 3-oxo-acyl-ACP that is two carbons longer.

  • First Reduction: A β-ketoacyl-ACP reductase (MabA) reduces the 3-oxo group to a hydroxyl group.

  • Dehydration: A β-hydroxyacyl-ACP dehydratase (HadAB or HadBC) removes a molecule of water, creating a double bond.

  • Second Reduction: An enoyl-ACP reductase (InhA) reduces the double bond to complete the elongation cycle.

Methyl branches and other modifications are introduced into the growing meroacid chain by a series of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[4] These modifications are crucial for the final structure and function of the different classes of mycolic acids (α-, methoxy-, and keto-mycolic acids).

The Role and Metabolism of 3-Oxo-21-methyldocosanoyl-ACP

3-Oxo-21-methyldocosanoyl-ACP represents a key intermediate in the synthesis of certain mycolic acid species. Its structure signifies several important events in the biosynthesis of the meroacid chain:

  • Elongation to 22 Carbons: The docosanoyl (C22) backbone indicates that the initial primer from the FAS-I system has undergone multiple rounds of elongation by the FAS-II system.

  • Methylation at Position 21: The methyl group at the 21st position is introduced by a SAM-dependent methyltransferase. The timing of this methylation is thought to occur on the growing acyl-ACP chain.[4]

  • The 3-Oxo Group: The 3-oxo (or β-keto) functionality is the hallmark of the condensation step catalyzed by KasA or KasB. This intermediate is poised for the subsequent reduction, dehydration, and second reduction to form a saturated, elongated acyl-ACP.

The formation and processing of 3-oxo-21-methyldocosanoyl-ACP are central to the generation of the full-length, modified meroacid chain.

Enzymology of 3-Oxo-21-methyldocosanoyl-ACP Metabolism

The key enzymes involved in the synthesis and further processing of 3-oxo-21-methyldocosanoyl-ACP are the β-ketoacyl-ACP synthases (KasA and KasB) and the SAM-dependent methyltransferases.

  • β-Ketoacyl-ACP Synthases (KasA and KasB): These enzymes catalyze the condensation reaction that forms the 3-oxoacyl-ACP. KasA is believed to be involved in the earlier elongation cycles, while KasB is thought to participate in the later stages, leading to the full-length meroacid.[3] Both enzymes exhibit a preference for longer acyl-ACP substrates.[3][5]

  • SAM-Dependent Methyltransferases: A family of these enzymes is responsible for adding methyl groups to the meroacid chain, leading to the formation of methoxy- and keto-mycolic acids, as well as the cyclopropane (B1198618) rings found in α-mycolic acids. The specificity of these methyltransferases for the position of methylation on the acyl chain is a key determinant of the final mycolic acid structure.[4]

Quantitative Data

EnzymeSubstrate(s)Km (µM)kcat (s-1)Reference(s)
KasA Palmitoyl-CoA (C16:0)~50Not Reported[1]
Malonyl-CoA~50Not Reported[1]
KasB Long-chain acyl-ACPsNot ReportedNot Reported[3]
MabA Long-chain β-ketoacyl-ACPsNot ReportedNot Reported[6]
InhA Long-chain trans-2-enoyl-ACPsNot ReportedNot Reported[6]
HadAB/BC Long-chain (≥C12) 3-hydroxyacyl-ACPsNot ReportedNot Reported[7]

Table 1: Kinetic Parameters of Key Enzymes in the M. tuberculosis FAS-II Pathway.

EnzymeInhibitorIC50 (µM)Ki (µM)Reference(s)
KasA Thiolactomycin (B1682310)~5Not Reported[5]
InhA Isoniazid (B1672263) (activated)Not ReportedNot Reported[6]

Table 2: Inhibition Constants for Selected Inhibitors of FAS-II Enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 3-oxo-acyl-ACP intermediates in mycolic acid synthesis.

Expression and Purification of M. tuberculosis FAS-II Enzymes (e.g., KasA)

This protocol is a composite based on methods described in the literature.[1][5]

  • Cloning: The kasA gene is PCR amplified from M. tuberculosis H37Rv genomic DNA and cloned into an expression vector, such as pET-28a, which provides an N-terminal His-tag for purification.

  • Expression: The expression plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated for a further 16-20 hours at 18°C.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.

  • Purification: The lysate is cleared by centrifugation. The supernatant containing the His-tagged KasA is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole), and the protein is eluted with elution buffer (lysis buffer with 250 mM imidazole).

  • Further Purification: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other contaminants. The purity of the protein is assessed by SDS-PAGE.

In Vitro FAS-II Elongation Assay

This protocol allows for the in vitro reconstitution of the FAS-II elongation cycle.[1]

  • Reaction Mixture: A typical reaction mixture (50 µL) contains 100 mM Tris-HCl pH 8.0, 1 mM NADPH, 1 mM NADH, 100 µM acyl-ACP (e.g., palmitoyl-ACP), 50 µM [14C]-malonyl-CoA, and purified FAS-II enzymes (KasA, MabA, HadAB/BC, InhA) at appropriate concentrations.

  • Initiation: The reaction is initiated by the addition of the [14C]-malonyl-CoA.

  • Incubation: The reaction mixture is incubated at 37°C for 1-2 hours.

  • Termination: The reaction is stopped by the addition of an equal volume of 10% KOH in methanol (B129727).

  • Saponification and Extraction: The mixture is heated at 80°C for 1 hour to saponify the fatty acids. After cooling, the fatty acids are extracted with chloroform/methanol (2:1, v/v).

  • Analysis: The extracted fatty acids are methylated and analyzed by thin-layer chromatography (TLC) and autoradiography to visualize the elongated products.

Analysis of Mycolic Acid Intermediates by TLC

This protocol is used to separate and visualize the products of the in vitro FAS-II assay.[8]

  • TLC Plate Preparation: A silica (B1680970) gel TLC plate is used.

  • Sample Application: The extracted and methylated fatty acid samples are spotted onto the TLC plate.

  • Development: The TLC plate is developed in a solvent system such as hexane:ethyl acetate (B1210297) (95:5, v/v).

  • Visualization: The separated fatty acid methyl esters are visualized by spraying with a charring agent (e.g., phosphomolybdic acid) and heating, or by autoradiography if radiolabeled substrates were used.

Analysis of Mycolic Acid Intermediates by HPLC

High-performance liquid chromatography provides a more quantitative analysis of the fatty acid products.[9][10]

  • Derivatization: The extracted fatty acids are derivatized with a fluorescent tag (e.g., p-bromophenacyl bromide) to enable sensitive detection.

  • HPLC System: A reverse-phase C18 column is used.

  • Mobile Phase: A gradient of solvents, such as methanol and isopropanol, is used to elute the fatty acid derivatives.[10]

  • Detection: The derivatized fatty acids are detected by a fluorescence detector.

  • Quantification: The amount of each fatty acid is determined by comparing the peak area to that of known standards.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Mycolic_Acid_Biosynthesis_Pathway cluster_FAS_I FAS-I System cluster_FAS_II FAS-II System (Meroacid Elongation) cluster_Modification Meroacid Modification cluster_Condensation Final Condensation Acetyl-CoA Acetyl-CoA FAS_I FAS_I Acetyl-CoA->FAS_I de novo synthesis C16-C18-CoA C16-C18-CoA FAS_I->C16-C18-CoA α-branch precursor C24-C26-CoA C24-C26-CoA FAS_I->C24-C26-CoA α-branch Acyl-ACP Acyl-ACP C16-C18-CoA->Acyl-ACP Pks13 Pks13 C24-C26-CoA->Pks13 KasA_B KasA_B Acyl-ACP->KasA_B + Malonyl-ACP 3-Oxo-Acyl-ACP 3-Oxo-Acyl-ACP KasA_B->3-Oxo-Acyl-ACP MabA MabA 3-Oxo-Acyl-ACP->MabA Reduction 3-Hydroxy-Acyl-ACP 3-Hydroxy-Acyl-ACP MabA->3-Hydroxy-Acyl-ACP HadAB_BC HadAB_BC 3-Hydroxy-Acyl-ACP->HadAB_BC Dehydration trans-2-Enoyl-ACP trans-2-Enoyl-ACP HadAB_BC->trans-2-Enoyl-ACP InhA InhA trans-2-Enoyl-ACP->InhA Reduction Elongated_Acyl-ACP Elongated_Acyl-ACP InhA->Elongated_Acyl-ACP Elongated_Acyl-ACP->KasA_B Further Cycles Methyltransferases Methyltransferases Elongated_Acyl-ACP->Methyltransferases + SAM Methylated_Meroacyl-ACP Methylated_Meroacyl-ACP Methyltransferases->Methylated_Meroacyl-ACP Methylated_Meroacyl-ACP->Pks13 Mycolic_Acid Mycolic_Acid Pks13->Mycolic_Acid

Figure 1: Overview of the Mycolic Acid Biosynthesis Pathway.

FAS_II_Elongation_Cycle cluster_enzymes Enzymes Acyl-ACP_n Acyl-ACP (Cn) 3-Oxo-Acyl-ACP 3-Oxo-Acyl-ACP (Cn+2) Acyl-ACP_n->3-Oxo-Acyl-ACP KasA/KasB (+ Malonyl-ACP) 3-Hydroxy-Acyl-ACP 3-Hydroxy-Acyl-ACP (Cn+2) 3-Oxo-Acyl-ACP->3-Hydroxy-Acyl-ACP MabA (Reduction) trans-2-Enoyl-ACP trans-2-Enoyl-ACP (Cn+2) 3-Hydroxy-Acyl-ACP->trans-2-Enoyl-ACP HadAB/BC (Dehydration) Acyl-ACP_n+2 Acyl-ACP (Cn+2) trans-2-Enoyl-ACP->Acyl-ACP_n+2 InhA (Reduction) KasA/KasB KasA/KasB MabA MabA HadAB/BC HadAB/BC InhA InhA

Figure 2: The FAS-II Elongation Cycle.

Experimental_Workflow cluster_protein Protein Preparation cluster_assay In Vitro Assay cluster_analysis Analysis Cloning Cloning of FAS-II Genes Expression Protein Expression in E. coli Cloning->Expression Lysis Cell Lysis Expression->Lysis Purification Protein Purification (e.g., Ni-NTA) Lysis->Purification Reaction_Setup Setup of In Vitro Elongation Reaction Purification->Reaction_Setup Incubation Incubation at 37°C Reaction_Setup->Incubation Termination Reaction Termination & Saponification Incubation->Termination Extraction Lipid Extraction Termination->Extraction Methylation Methylation of Fatty Acids Extraction->Methylation Derivatization Fluorescent Derivatization Extraction->Derivatization TLC_Analysis TLC Analysis Methylation->TLC_Analysis Qualitative HPLC_Analysis HPLC Analysis Derivatization->HPLC_Analysis Quantitative

Figure 3: Experimental Workflow for Studying FAS-II Intermediates.

Conclusion

The biosynthesis of mycolic acids is a complex and essential process in Mycobacterium tuberculosis, and the FAS-II system plays a pivotal role in the elongation of the meroacid chain. 3-Oxo-acyl-ACP intermediates, such as the conceptual 3-oxo-21-methyldocosanoyl-ACP, are central to this process, representing the product of the key condensation step and the substrate for subsequent modifications. A thorough understanding of the enzymes that produce and process these intermediates, along with robust experimental protocols to study them, is critical for the development of novel therapeutics that target this vital pathway. This technical guide provides a comprehensive overview of the current knowledge in this area and serves as a valuable resource for researchers in the field of tuberculosis drug discovery.

References

Enzymatic Synthesis of 3-Oxo-21-methyldocosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed enzymatic synthesis of 3-Oxo-21-methyldocosanoyl-CoA, a novel branched-chain very-long-chain fatty acyl-CoA. While direct synthesis of this specific molecule is not extensively documented, this guide extrapolates from established principles of fatty acid metabolism to propose a viable biosynthetic pathway. Detailed experimental protocols, quantitative data on enzyme kinetics, and relevant signaling pathways are presented to equip researchers with the necessary framework to produce and study this compound. This document is intended for professionals in biochemistry, drug development, and metabolic research who are interested in the synthesis and potential applications of unique lipid molecules.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, and branched-chain fatty acids (BCFAs) are crucial components of cellular lipids, playing significant roles in membrane structure, energy storage, and signaling pathways.[1] The unique physical properties of these molecules, conferred by their long carbon chains and methyl branches, influence membrane fluidity and protein function. The 3-oxoacyl-CoA intermediate represents a key metabolic node in both the synthesis and degradation of fatty acids. The specific molecule, this compound, combines these features, suggesting potential roles in specialized metabolic pathways or as a synthetic intermediate for novel therapeutics.

This guide outlines a hypothetical enzymatic pathway for the synthesis of this compound, leveraging the well-characterized fatty acid elongation (FAE) system. The proposed synthesis involves the use of a branched-chain primer, isovaleryl-CoA, which is subsequently elongated by a series of enzymatic reactions. The final step is a targeted condensation to yield the desired 3-oxo group.

Proposed Enzymatic Synthesis Pathway

The synthesis of this compound is proposed to occur via a modified fatty acid elongation cycle, starting with a branched-chain primer and terminating after the initial condensation step of the final elongation cycle.

Pathway Overview

The synthesis initiates with isovaleryl-CoA, a metabolite derived from the catabolism of the branched-chain amino acid leucine.[2] This primer undergoes multiple rounds of elongation, with each cycle adding two carbons from malonyl-CoA. The standard elongation cycle consists of four enzymatic reactions:

  • Condensation: Catalyzed by 3-ketoacyl-CoA synthase (KCS).

  • First Reduction: Catalyzed by 3-ketoacyl-CoA reductase (KCR).

  • Dehydration: Catalyzed by 3-hydroxyacyl-CoA dehydratase (HCD).

  • Second Reduction: Catalyzed by trans-2,3-enoyl-CoA reductase (ECR).

To obtain the target molecule, the elongation process is halted after the condensation step that forms the 22-carbon backbone.

Enzymatic_Synthesis_Pathway Isovaleryl_CoA Isovaleryl-CoA (C5) Elongation_Cycles 9x Elongation Cycles (+ 9 Malonyl-CoA) Isovaleryl_CoA->Elongation_Cycles 20_Methylhenicosanoyl_CoA 20-Methylhenicosanoyl-CoA (C21) Elongation_Cycles->20_Methylhenicosanoyl_CoA KCS 3-Ketoacyl-CoA Synthase (KCS) 20_Methylhenicosanoyl_CoA->KCS 3_Oxo_21_methyldocosanoyl_CoA This compound (C22) KCS->3_Oxo_21_methyldocosanoyl_CoA CoA CoA KCS->CoA CO2 CO2 KCS->CO2 Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS

Caption: Proposed enzymatic synthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments required for the synthesis, purification, and characterization of this compound.

Expression and Purification of Elongase Enzymes

The enzymes of the fatty acid elongation system (KCS, KCR, HCD, ECR) can be heterologously expressed in E. coli or yeast and purified using affinity chromatography.

Protocol: Purification of His-tagged 3-Ketoacyl-CoA Synthase (KCS)

  • Gene Cloning and Expression:

    • Clone the coding sequence of the desired KCS into a pET expression vector containing an N-terminal His-tag.

    • Transform the construct into E. coli BL21(DE3) cells.

    • Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with 0.5 mM IPTG and incubate for 16-20 hours at 18°C.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography:

    • Load the supernatant onto a Ni-NTA agarose (B213101) column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Protein Characterization:

    • Analyze the purified protein by SDS-PAGE to confirm its size and purity.

    • Determine the protein concentration using a Bradford or BCA assay.

In Vitro Fatty Acid Elongation Assay

This assay is designed to produce the elongated fatty acyl-CoA and can be modified to isolate the 3-oxo intermediate.

Protocol: Synthesis of this compound

  • Reaction Mixture: Prepare the following reaction mixture in a total volume of 200 µL:

    • 100 mM Potassium phosphate (B84403) buffer (pH 7.2)

    • 2 mM EDTA

    • 200 µM NADPH

    • 50 µM 20-Methylhenicosanoyl-CoA (synthesized through 9 cycles of elongation from isovaleryl-CoA)

    • 80 µM [14C]-Malonyl-CoA (for tracking)

    • 10 µg purified KCS enzyme

  • Incubation:

    • Incubate the reaction mixture at 37°C for 60-90 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 100 µL of 10% (w/v) KOH.

  • Saponification:

    • Incubate at 70°C for 1 hour to hydrolyze the acyl-CoA to free fatty acids for analysis.

  • Acidification and Extraction:

    • Acidify the reaction with 100 µL of 5 M H2SO4.

    • Extract the fatty acids with three volumes of hexane.

  • Analysis:

    • Analyze the extracted fatty acids by HPLC or GC-MS.

Purification and Analysis of Acyl-CoA Esters

High-performance liquid chromatography (HPLC) is a standard method for the purification and quantification of acyl-CoA esters.

Protocol: HPLC Analysis of this compound

  • Instrumentation:

    • HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase:

    • A gradient of Buffer A (75 mM KH2PO4, pH 5.5) and Buffer B (acetonitrile).

    • Gradient: 10-90% B over 30 minutes.

  • Sample Preparation:

    • Dilute the reaction mixture in Buffer A.

  • Detection:

    • Monitor the elution at 260 nm (the absorbance maximum for the adenine (B156593) ring of CoA).

  • Quantification:

    • Quantify the product by comparing the peak area to a standard curve of a known acyl-CoA.

Mass spectrometry (MS) can be used for definitive identification of the synthesized molecule.[3][4]

Quantitative Data

The following tables summarize key quantitative data relevant to the enzymatic synthesis of very-long-chain fatty acids. This data is compiled from studies on various fatty acid elongase systems and serves as a reference for experimental design.

Table 1: Kinetic Parameters of Fatty Acid Elongase Enzymes

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Source Organism
3-Ketoacyl-CoA Synthase (KCS) C16:0-CoA81.5Saccharomyces cerevisiae
Malonyl-CoA272.1Saccharomyces cerevisiae
3-Ketoacyl-CoA Reductase (KCR) 3-Oxo-C18:0-CoA1535Arabidopsis thaliana
NADPH2542Arabidopsis thaliana
3-Hydroxyacyl-CoA Dehydratase (HCD) 3-Hydroxy-C18:0-CoA1255Mus musculus
trans-2,3-Enoyl-CoA Reductase (ECR) trans-2-C18:1-CoA1068Mus musculus

Table 2: Optimal Reaction Conditions for In Vitro Elongation

ParameterOptimal Value
pH 7.0 - 7.5
Temperature 30 - 37°C
NADPH Concentration 100 - 250 µM
Malonyl-CoA Concentration 50 - 100 µM
Acyl-CoA Primer Concentration 10 - 50 µM
Enzyme Concentration 5 - 20 µ g/reaction

Regulatory Signaling Pathways

The synthesis of VLCFAs is tightly regulated by various signaling pathways that respond to cellular and environmental cues. Understanding these pathways is critical for researchers in drug development targeting metabolic disorders.

Transcriptional Regulation

The expression of elongase genes is controlled by transcription factors that respond to nutrient availability and developmental signals. For instance, Sterol Regulatory Element-Binding Proteins (SREBPs) are key regulators of lipogenesis, including the expression of some elongase enzymes.

Substrate Availability

The availability of substrates, particularly malonyl-CoA and the acyl-CoA primers, is a critical determinant of the rate of VLCFA synthesis. Acetyl-CoA carboxylase (ACC), which produces malonyl-CoA, is a key regulatory point in fatty acid synthesis.

Signaling_Pathway Nutrient_Signals Nutrient Signals (e.g., Insulin) SREBP_Activation SREBP Activation Nutrient_Signals->SREBP_Activation activates ACC_Activation ACC Activation Nutrient_Signals->ACC_Activation activates Elongase_Expression Elongase Gene Expression (e.g., ELOVL6) SREBP_Activation->Elongase_Expression induces Malonyl_CoA_Pool Malonyl-CoA Pool ACC_Activation->Malonyl_CoA_Pool increases VLCFA_Synthesis VLCFA Synthesis Elongase_Expression->VLCFA_Synthesis increases enzyme level Malonyl_CoA_Pool->VLCFA_Synthesis provides substrate

Caption: Simplified signaling pathway for the regulation of VLCFA synthesis.

Experimental and Logical Workflow

The following diagram illustrates the overall workflow for the synthesis and analysis of this compound.

Workflow Start Start Cloning Gene Cloning and Vector Construction Start->Cloning Expression Protein Expression and Purification Cloning->Expression Synthesis In Vitro Enzymatic Synthesis Expression->Synthesis Purification HPLC Purification of Acyl-CoA Synthesis->Purification Analysis LC-MS/MS Analysis for Identification Purification->Analysis Characterization Functional Assays and Further Characterization Analysis->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a theoretical and practical framework for the enzymatic synthesis of this compound. By combining established methodologies for the study of very-long-chain and branched-chain fatty acid metabolism, researchers can approach the synthesis of this novel molecule. The detailed protocols, quantitative data, and pathway diagrams presented herein are intended to serve as a valuable resource for scientists and professionals in the fields of biochemistry, metabolic engineering, and drug development, facilitating further exploration into the roles and applications of unique lipid species.

References

The Pivotal Role of 3-Oxo-21-methyldocosanoyl-CoA in the Virulence Lipid Arsenal of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, dedicates a significant portion of its genome to the synthesis of complex lipids that are crucial for its survival and pathogenicity. Among the most important of these are the phthiocerol dimycocerosates (PDIMs), virulence-associated lipids found in the outer membrane. The biosynthesis of the multi-methyl-branched mycocerosic acids, which are esterified to the phthiocerol backbone of PDIMs, is a complex process involving a specialized polyketide synthase system. This technical guide delves into the function of a key, albeit transient, intermediate in this pathway: 3-Oxo-21-methyldocosanoyl-CoA. While not a final product, this molecule represents a critical checkpoint in the iterative elongation and modification of the fatty acid chain that ultimately gives rise to mycocerosic acids. Understanding the enzymatic processing of this compound offers valuable insights into the broader mechanisms of PDIM biosynthesis and presents potential targets for novel anti-tubercular therapeutics.

Introduction: The Significance of Mycocerosic Acids and PDIMs in Mtb Pathogenesis

The cell envelope of Mycobacterium tuberculosis is a unique and complex structure, rich in lipids that play a pivotal role in the bacterium's interaction with its host. Phthiocerol dimycocerosates (PDIMs) are prominent lipids of the outer membrane that are strongly associated with Mtb virulence.[1] These lipids are crucial for several stages of infection, including modulating the host immune response, preventing phagosomal acidification, and contributing to the structural integrity of the cell wall.[2]

The biosynthesis of PDIMs involves the esterification of mycocerosic acids to a long-chain diol called phthiocerol. Mycocerosic acids are complex, multi-methyl-branched fatty acids synthesized by the mycocerosic acid synthase (Mas), a large, iterative polyketide synthase (PKS).[3][4] The synthesis of these intricate fatty acids is an energy-intensive process, underscoring their importance for the bacterium. The disruption of genes involved in PDIM biosynthesis, such as mas, leads to attenuated virulence, making this pathway an attractive target for drug development.[3][5]

The Biosynthetic Pathway of Mycocerosic Acids: A Central Role for this compound

The synthesis of mycocerosic acids is an iterative process of chain elongation and modification catalyzed by the mycocerosic acid synthase (Mas). This process begins with a long-chain acyl-CoA primer and iteratively adds methylmalonyl-CoA extender units. Each cycle of elongation involves a series of enzymatic reactions, including condensation, ketoreduction, dehydration, and enoylreduction, which are characteristic of type I PKS systems.

This compound is a key intermediate in the penultimate cycle of the biosynthesis of C29-mycocerosic acid. Its formation and subsequent processing are critical for achieving the final structure of the mature fatty acid.

Biosynthesis of this compound

The formation of this compound is the result of a Claisen condensation reaction catalyzed by the ketosynthase (KS) domain of the Mas enzyme. In this step, a 20-carbon fatty acyl chain, likely activated as an acyl-ACP (Acyl Carrier Protein) intermediate, is condensed with a methylmalonyl-CoA extender unit. This reaction extends the acyl chain by two carbons and introduces a methyl branch at the alpha position (C-2) and a keto group at the beta position (C-3).

G C20_Acyl_ACP C20-Acyl-ACP Mas_KS Mycocerosic Acid Synthase (Ketosynthase Domain) C20_Acyl_ACP->Mas_KS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->Mas_KS Intermediate 3-Oxo-21-methyldocosanoyl-ACP Mas_KS->Intermediate Condensation CoA_Transferase Acyl-CoA Synthetase (e.g., FadD28) Intermediate->CoA_Transferase Activation Product This compound CoA_Transferase->Product G Start This compound KR Ketoreductase (KR) Start->KR Reduction DH Dehydratase (DH) KR->DH Dehydration ER Enoylreductase (ER) DH->ER Reduction Elongation Further Elongation & Reduction Cycles ER->Elongation End Mature Mycocerosic Acid Elongation->End G cluster_0 Gene Disruption Workflow cluster_1 In Vitro Enzyme Assay Workflow a1 Construct Disruption Vector a2 Electroporation into Mtb a1->a2 a3 Select for Mutants a2->a3 a4 Verify by PCR/Southern Blot a3->a4 a5 Analyze Lipid Profile (TLC/MS) a4->a5 a6 Complementation a5->a6 b1 Clone and Express Protein b2 Purify Protein b1->b2 b3 Incubate with Substrates b2->b3 b4 Detect Product Formation b3->b4

References

Whitepaper: The Metabolic Significance and Analysis of 3-Oxo-21-methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

While 3-Oxo-21-methyldocosanoyl-CoA is not a widely documented metabolite, its structure as a very-long-chain, methyl-branched 3-oxoacyl-CoA intermediate provides a clear basis for predicting its role within lipid metabolism. This technical guide outlines the hypothetical metabolic pathway for this molecule, grounded in the established principles of peroxisomal β-oxidation. We present putative quantitative data, detailed experimental protocols for its identification and analysis, and logical workflows for future research. This document serves as a foundational resource for scientists investigating the metabolism of atypical fatty acids and developing therapeutics targeting lipid metabolic disorders.

Introduction: Contextualizing a Hypothetical Metabolite

Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbons, are crucial components of cellular lipids, particularly sphingolipids in tissues like the brain, skin, and retina.[1][2][3] The metabolism of VLCFAs and branched-chain fatty acids is distinct from that of more common long-chain fatty acids, occurring primarily within peroxisomes rather than mitochondria.[4][5]

The molecule This compound represents a theoretical intermediate in the catabolism of a C23 methyl-branched VLCFA. Its structure suggests it is formed during the peroxisomal β-oxidation pathway. Understanding the lifecycle of such molecules is critical, as defects in peroxisomal oxidation are linked to severe genetic disorders, including Zellweger syndrome and X-linked Adrenoleukodystrophy.[5] This guide will extrapolate from known enzymatic processes to build a robust framework for studying this molecule.

The Peroxisomal β-Oxidation Pathway for Branched VLCFAs

The degradation of a precursor like 21-methyldocosanoic acid would proceed through the peroxisomal β-oxidation pathway, which is specialized for substrates that are poorly handled by mitochondria.[4] This pathway involves a series of enzymatic reactions that shorten the fatty acid chain.[6] For a methyl-branched VLCFA, the enzymatic machinery is specific.[7]

  • Activation: The parent fatty acid is first activated to its coenzyme A (CoA) thioester, 21-methyldocosanoyl-CoA , in the cytoplasm by a Very-Long-Chain Acyl-CoA Synthetase (ACSVL).[8][9] This reaction requires ATP.

  • Dehydrogenation: The acyl-CoA is oxidized by a branched-chain acyl-CoA oxidase (e.g., ACOX2), introducing a double bond and producing hydrogen peroxide (H₂O₂).[6]

  • Hydration & Dehydrogenation: A multifunctional protein (MFP-2) then performs both hydration of the double bond to a hydroxyl group and subsequent dehydrogenation to a keto group, yielding the intermediate This compound .[7]

  • Thiolytic Cleavage: The final step of the cycle is the cleavage of the 3-oxoacyl-CoA by a specific thiolase, such as Sterol Carrier Protein X (SCPx).[7][10] This reaction releases acetyl-CoA and a shortened (C21) methyl-branched acyl-CoA, which can then undergo further cycles of oxidation.

This cycle repeats until the fatty acid is sufficiently short to be transported to the mitochondria for complete oxidation.

Pathway Visualization

Peroxisomal_Beta_Oxidation cluster_cytoplasm Cytoplasm / Peroxisome Membrane cluster_peroxisome Peroxisomal Matrix FA 21-Methyldocosanoic Acid ACSL VLC-Acyl-CoA Synthetase (ACSL) FA->ACSL ATP -> AMP+PPi AcylCoA 21-Methyldocosanoyl-CoA ACSL->AcylCoA ACOX Branched-Chain Acyl-CoA Oxidase AcylCoA->ACOX FAD -> FADH2 O2 -> H2O2 EnoylCoA 2,3-Enoyl-21-methyldocosanoyl-CoA ACOX->EnoylCoA MFP2 Multifunctional Protein 2 (MFP-2) EnoylCoA->MFP2 H2O HydroxyacylCoA 3-Hydroxy-21-methyldocosanoyl-CoA Target This compound MFP2->Target HydroxyacylCoA->MFP2 NAD+ -> NADH SCPX Thiolase (SCPx) Target->SCPX CoASH ShortAcylCoA 19-Methylnonadecanoyl-CoA (Shortened Acyl-CoA) SCPX->ShortAcylCoA AcetylCoA Acetyl-CoA SCPX->AcetylCoA ShortAcylCoA->ACOX To next cycle

Caption: Hypothetical peroxisomal β-oxidation pathway for 21-methyldocosanoic acid.

Quantitative Data

The following tables present hypothetical, yet plausible, quantitative data for the enzymes and metabolites involved in this pathway. These values are extrapolated from published data for similar peroxisomal enzymes and substrates.

Table 1: Hypothetical Enzyme Kinetic Parameters
EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)
VLC-Acyl-CoA Synthetase21-Methyldocosanoic Acid15120
Branched-Chain Acyl-CoA Oxidase21-Methyldocosanoyl-CoA2585
Multifunctional Protein 2 (Hydratase)2,3-Enoyl-21-methyldocosanoyl-CoA30250
Multifunctional Protein 2 (Dehydrogenase)3-Hydroxy-21-methyldocosanoyl-CoA20180
SCPx ThiolaseThis compound10350
Table 2: Predicted Metabolite Concentrations in Liver Tissue
MetaboliteCondition: Normal Diet (pmol/g tissue)Condition: High-Fat Diet (pmol/g tissue)
21-Methyldocosanoic Acid50250
21-Methyldocosanoyl-CoA1590
This compound< 15
Acetyl-CoA (Peroxisomal Pool)250800

Experimental Protocols

Investigating this compound requires specialized techniques for lipid extraction, detection, and enzymatic analysis.

Protocol 1: Extraction and Quantification of Acyl-CoAs from Tissue

Objective: To isolate and measure the concentration of this compound and related metabolites from a biological sample (e.g., liver tissue).

Methodology:

  • Homogenization: Flash-freeze ~50 mg of tissue in liquid nitrogen. Homogenize in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) using a tissue disruptor.

  • Protein Precipitation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Lipid Extraction: Resuspend the pellet in 1 mL of extraction buffer (2-propanol:water, 1:1 v/v) containing a suitable internal standard (e.g., C17-acyl-CoA). Vortex vigorously for 5 minutes.

  • Phase Separation: Add 1 mL of acetonitrile, vortex, and centrifuge at 14,000 x g for 10 minutes. Collect the supernatant.

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol (B129727) followed by water. Load the supernatant and wash with 40% methanol to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 80% methanol containing 0.1% ammonium (B1175870) hydroxide.

  • Analysis by LC-MS/MS: Dry the eluate under nitrogen and reconstitute in 100 µL of 50% methanol. Analyze using a liquid chromatography system coupled to a triple quadrupole mass spectrometer. Use multiple reaction monitoring (MRM) to detect the specific parent-daughter ion transition for this compound.

Protocol 2: In Vitro Thiolase Activity Assay

Objective: To measure the rate of cleavage of this compound by the SCPx thiolase.

Methodology:

  • Substrate Synthesis: Chemically synthesize this compound. (Note: This is a complex synthesis and would likely be outsourced or involve multi-step organic chemistry).

  • Enzyme Source: Use purified recombinant SCPx protein or isolated peroxisomes from liver homogenates.

  • Reaction Mixture: Prepare a reaction buffer (100 mM Tris-HCl, pH 8.0, 50 µM Coenzyme A, 25 mM MgCl₂).

  • Assay Procedure:

    • Add the enzyme source to the reaction buffer and pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µM of this compound.

    • The reaction releases acetyl-CoA. This can be coupled to a secondary colorimetric or fluorometric assay. A common method is to use the Acetyl-CoA Acetyltransferase (ACAT) reaction, which consumes acetyl-CoA and can be monitored spectrophotometrically.

    • Alternatively, stop the reaction at various time points by adding TCA and directly measure the remaining substrate and the shortened acyl-CoA product via LC-MS/MS as described in Protocol 1.

  • Data Analysis: Calculate the rate of substrate consumption or product formation and normalize to the amount of protein used to determine the specific activity (e.g., nmol/min/mg).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for investigating the metabolic effects of a precursor fatty acid in a cell culture model.

Experimental_Workflow cluster_analysis Downstream Analysis start Hepatocyte Cell Culture (e.g., HepG2) treatment Incubate with 21-Methyldocosanoic Acid (24 hours) start->treatment harvest Harvest Cells & Separate Fractions treatment->harvest path_lipids Lipidomics harvest->path_lipids path_gene Gene Expression harvest->path_gene path_enzyme Enzyme Activity harvest->path_enzyme lcms LC-MS/MS Analysis of Acyl-CoAs path_lipids->lcms qpcr qPCR for ACOX, MFP2, SCPx genes path_gene->qpcr assay Thiolase Activity Assay on Cell Lysate path_enzyme->assay data Data Integration & Pathway Modeling lcms->data qpcr->data assay->data

References

The Elusive Biomarker: A Technical Guide to 3-Oxo-21-methyldocosanoyl-CoA and its Context in Mycobacterium tuberculosis Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Biosynthetic Pathways of Long-Chain Fatty Acyl-CoAs in Mycobacterium tuberculosis and the Quest for Novel Biomarkers

[City, State] – [Date] – Researchers, scientists, and drug development professionals in the field of tuberculosis (TB) are constantly seeking novel biomarkers for improved diagnostics, treatment monitoring, and drug development. While the specific molecule "3-Oxo-21-methyldocosanoyl-CoA" is not documented in existing scientific literature as a biomarker for tuberculosis, its chemical structure suggests a role as an intermediate in the well-characterized fatty acid biosynthesis pathways of Mycobacterium tuberculosis (Mtb). This technical guide provides an in-depth exploration of the synthesis of long-chain fatty acyl-CoAs in Mtb, the context in which a molecule like this compound would arise, and the experimental methodologies used to investigate these crucial lipid molecules.

The Central Role of Lipid Metabolism in Mycobacterium tuberculosis

The success of Mycobacterium tuberculosis as a pathogen is intrinsically linked to its complex and unique lipid metabolism. The mycobacterial cell envelope is a formidable barrier, rich in lipids, that protects the bacterium from the host immune system and antimicrobial drugs. Key among these lipids are mycolic acids, which are very long-chain α-alkyl, β-hydroxy fatty acids. The biosynthesis of these and other complex lipids involves a series of enzymatic steps that generate a diverse array of fatty acyl-CoA intermediates.

Biosynthesis of Long-Chain Fatty Acyl-CoAs: The FAS-I and FAS-II Systems

Mycobacterium tuberculosis utilizes two distinct fatty acid synthase (FAS) systems for the production of its fatty acids.

  • Fatty Acid Synthase I (FAS-I): This is a large, multifunctional enzyme responsible for the de novo synthesis of fatty acids. It produces a bimodal distribution of acyl-CoA products, typically ranging from C16 to C26 in length. These acyl-CoAs serve as precursors for various cellular processes, including phospholipid synthesis and as primers for the FAS-II system.

  • Fatty Acid Synthase II (FAS-II): This is a multi-enzyme complex that elongates the acyl-CoA primers produced by FAS-I to generate the very long meromycolate chains of mycolic acids (up to C56). The FAS-II system involves a cycle of four key enzymatic reactions: condensation, reduction, dehydration, and a second reduction.

A molecule such as This compound would theoretically be an intermediate in the FAS-II pathway. The "3-oxo" group represents the β-keto group formed after the initial condensation step, before the first reduction. The "21-methyl" group suggests the incorporation of a methyl branch, a common feature in mycobacterial fatty acids, which arises from the use of methylmalonyl-CoA instead of malonyl-CoA as the two-carbon donor. "Docosanoyl" indicates a 22-carbon chain.

Key Enzymes in the FAS-II Pathway
Enzyme ClassSpecific Enzymes (Examples)FunctionSubstrate(s)Product
β-Ketoacyl-ACP Synthase KasA, KasBCondensation of malonyl-ACP with an acyl-ACP primer.Acyl-ACP, Malonyl-ACPβ-Ketoacyl-ACP
β-Ketoacyl-ACP Reductase MabA (FabG1)Reduction of the β-keto group to a β-hydroxy group.β-Ketoacyl-ACP, NADPHβ-Hydroxyacyl-ACP
β-Hydroxyacyl-ACP Dehydratase HadA, HadB, HadCDehydration to form a trans-2-enoyl-ACP.β-Hydroxyacyl-ACPtrans-2-Enoyl-ACP
Enoyl-ACP Reductase InhAReduction of the double bond to form a saturated acyl-ACP.trans-2-Enoyl-ACP, NADHAcyl-ACP (elongated by 2 carbons)

Experimental Protocols for the Analysis of Mycobacterial Lipids

The identification and quantification of novel lipid biomarkers like the hypothetical this compound would rely on established lipidomics workflows.

Lipid Extraction from M. tuberculosis

A common method for extracting total lipids from mycobacterial cultures is a modification of the Bligh-Dyer method.

  • Cell Harvesting: Bacterial cultures are grown to the desired optical density and harvested by centrifugation.

  • Solvent Extraction: The cell pellet is subjected to a biphasic solvent extraction using a mixture of chloroform (B151607) and methanol (B129727) (typically in a 1:2, then 2:1 v/v ratio). This disrupts the cell wall and solubilizes the lipids.

  • Phase Separation: The addition of water separates the mixture into an aqueous phase and an organic phase containing the lipids.

  • Drying and Storage: The organic phase is collected, dried under a stream of nitrogen, and the total lipid extract is stored at -20°C for further analysis.

Lipid Analysis by Mass Spectrometry

High-resolution mass spectrometry (MS) coupled with liquid chromatography (LC) is the primary tool for identifying and quantifying specific lipid species.

  • Chromatographic Separation (LC-MS): The complex lipid extract is separated based on polarity using reverse-phase or normal-phase liquid chromatography.

  • Ionization: The separated lipids are ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ionized lipids is measured with high accuracy by a mass analyzer such as a Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometer.

  • Tandem Mass Spectrometry (MS/MS): To elucidate the structure of a specific lipid, it is isolated in the mass spectrometer and fragmented. The resulting fragmentation pattern provides information about the fatty acyl chains and head groups.

Visualizing the Biosynthetic Pathways

Fatty Acid Synthase II (FAS-II) Cycle

FAS_II_Cycle Acyl_ACP Acyl-ACP (Cn) Condensation Condensation (KasA/KasB) Acyl_ACP->Condensation Malonyl_ACP Malonyl-ACP Malonyl_ACP->Condensation Beta_Ketoacyl_ACP β-Ketoacyl-ACP (Cn+2) Condensation->Beta_Ketoacyl_ACP CO2 Reduction1 Reduction (MabA) Beta_Ketoacyl_ACP->Reduction1 Beta_Hydroxyacyl_ACP β-Hydroxyacyl-ACP Reduction1->Beta_Hydroxyacyl_ACP NADPH -> NADP+ Dehydration Dehydration (HadABC) Beta_Hydroxyacyl_ACP->Dehydration Trans_Enoyl_ACP trans-2-Enoyl-ACP Dehydration->Trans_Enoyl_ACP H2O Reduction2 Reduction (InhA) Trans_Enoyl_ACP->Reduction2 Elongated_Acyl_ACP Acyl-ACP (Cn+2) Reduction2->Elongated_Acyl_ACP NADH -> NAD+ Elongated_Acyl_ACP->Condensation Next Cycle

Caption: The enzymatic cycle of the Fatty Acid Synthase II (FAS-II) system in M. tuberculosis.

General Lipidomics Workflow

Lipidomics_Workflow Culture Mtb Culture Extraction Lipid Extraction (Chloroform/Methanol) Culture->Extraction TLC Thin-Layer Chromatography (Optional Separation) Extraction->TLC LC_MS LC-MS/MS Analysis Extraction->LC_MS Direct Infusion TLC->LC_MS Data_Acquisition Data Acquisition (m/z, Retention Time) LC_MS->Data_Acquisition Data_Analysis Data Analysis (Lipid Identification, Quantification) Data_Acquisition->Data_Analysis Biomarker_Discovery Biomarker Discovery Data_Analysis->Biomarker_Discovery

Caption: A generalized workflow for the discovery of lipid biomarkers in M. tuberculosis.

Conclusion and Future Directions

While this compound remains a hypothetical biomarker, the biosynthetic pathways for long-chain fatty acyl-CoAs in Mycobacterium tuberculosis are rich and well-documented targets for research and drug development. The enzymes of the FAS-II system, in particular, are validated targets for several anti-tubercular drugs. The application of advanced lipidomics techniques holds the promise of identifying novel lipid intermediates that could serve as biomarkers for different stages of TB infection and treatment response. Further investigation into the specificities of the condensing enzymes (KasA/KasB) and the incorporation of methyl branches may yet reveal the presence and potential role of molecules like this compound in the complex lipid landscape of Mycobacterium tuberculosis.

Unveiling the Enigmatic Molecule: A Technical Guide to 3-Oxo-21-methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known and inferred chemical properties of 3-Oxo-21-methyldocosanoyl-CoA, a complex very-long-chain fatty acyl-CoA. Due to the limited direct research on this specific molecule, this document synthesizes available data on its constituent parts and analogous compounds to offer a robust foundational resource. This guide is intended to support further research and hypothesis-driven investigation into its metabolic role and potential as a therapeutic target.

Core Chemical Properties

This compound is a derivative of coenzyme A and a very-long-chain fatty acid. Its structure suggests a role in fatty acid elongation or degradation pathways. While experimental data is scarce, its fundamental properties can be summarized.

PropertyValueSource / Method
Molecular Formula C44H78N7O18P3SAlfa Chemistry[1]
Molecular Weight 1118.11 g/mol Alfa Chemistry[1]
Inferred Precursor Fatty Acid 21-methyldocosanoic acidInferred
Inferred IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxo-21-methyldocosanethioateInferred from PubChem data for 3-oxodocosanoyl-CoA[2]
Inferred Chemical Class Fatty Acyl CoAsInferred from PubChem data for 3-oxodocosanoyl-CoA[2]

Physicochemical and Biological Context

Very-long-chain fatty acids (VLCFAs), those with 22 or more carbons, are integral to cellular structure and function. Their metabolism is complex and compartmentalized, often involving peroxisomal and endoplasmic reticulum pathways. The introduction of a methyl branch, as seen in this compound, can significantly alter the molecule's physical properties, such as its melting point and solubility, and may influence its recognition by metabolic enzymes.

Branched-chain fatty acids are known to be present in various organisms and can be synthesized through the use of branched-chain amino acid degradation products as primers for fatty acid synthase. The presence of a 3-oxo group indicates that this molecule is an intermediate in either the synthesis or beta-oxidation of 21-methyldocosanoic acid. Specifically, it is the product of the condensation step in the fatty acid elongation cycle.

Hypothetical Metabolic Pathway

The formation of this compound is most plausibly a step in the elongation of a pre-existing branched-chain fatty acid. The pathway would involve a multi-enzyme complex known as the fatty acid elongase system.

Fatty_Acid_Elongation cluster_ER Endoplasmic Reticulum Lumen Start 20-Methylhenicosanoyl-CoA (Branched-Chain Acyl-CoA) KCS 3-Ketoacyl-CoA Synthase (KCS) Start->KCS Condensation Product This compound KCS->Product CO2 + CoA Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS KCR 3-Ketoacyl-CoA Reductase (KCR) Product->KCR Reduction (NADPH -> NADP+) Intermediate_1 3-Hydroxy-21-methyldocosanoyl-CoA KCR->Intermediate_1 HCD 3-Hydroxyacyl-CoA Dehydratase (HCD) Intermediate_1->HCD Dehydration Intermediate_2 trans-2,3-Enoyl-21-methyldocosanoyl-CoA HCD->Intermediate_2 ECR trans-2-Enoyl-CoA Reductase (ECR) Intermediate_2->ECR Reduction (NADPH -> NADP+) End_Product 21-Methyldocosanoyl-CoA (Elongated Acyl-CoA) ECR->End_Product

Figure 1: Hypothetical fatty acid elongation pathway for this compound.

Experimental Protocols

While no protocols are available for this compound specifically, methodologies for the analysis of analogous very-long-chain acyl-CoAs can be adapted.

Synthesis and Purification (Inferred)

Chemical synthesis would likely follow established methods for generating acyl-CoA esters. A plausible route would be the activation of 21-methyldocosanoic acid to its corresponding acyl-chloride or N-hydroxysuccinimide ester, followed by reaction with Coenzyme A. Purification could be achieved using solid-phase extraction or reversed-phase high-performance liquid chromatography (HPLC).

Quantification and Analysis (Inferred)

Quantification of very-long-chain acyl-CoAs is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the detection and quantification of low-abundance lipid species in complex biological matrices.

The following is a conceptual workflow for the characterization of a novel very-long-chain fatty acyl-CoA like this compound.

Experimental_Workflow cluster_workflow Characterization Workflow Sample Biological Sample (e.g., tissue, cells) Extraction Lipid Extraction Sample->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LCMS LC-MS/MS Analysis Purification->LCMS Identification Identification by Accurate Mass and Fragmentation Pattern LCMS->Identification Quantification Quantification using Stable Isotope-Labeled Internal Standard LCMS->Quantification Enzyme_Assay In vitro Enzyme Assay with Recombinant KCS Assay_Analysis LC-MS/MS Analysis of Reaction Products Enzyme_Assay->Assay_Analysis Substrate 20-Methylhenicosanoyl-CoA + Malonyl-CoA Substrate->Enzyme_Assay Confirmation Confirmation of This compound Production Assay_Analysis->Confirmation

Figure 2: Conceptual workflow for the characterization of this compound.

Potential Biological Significance and Future Directions

The study of this compound and its metabolic context could provide insights into the regulation of very-long-chain and branched-chain fatty acid metabolism. Dysregulation of VLCFA metabolism is associated with several severe human diseases, such as X-linked adrenoleukodystrophy. Understanding the enzymes that produce and process this molecule could open new avenues for therapeutic intervention in these and other metabolic disorders.

Future research should focus on:

  • Chemical Synthesis: Developing a robust method for the chemical synthesis of this compound to serve as an analytical standard.

  • Enzyme Identification: Identifying the specific 3-ketoacyl-CoA synthase(s) responsible for its production.

  • Metabolic Flux Analysis: Tracing the metabolic fate of this molecule in cellular systems to understand its role in lipid homeostasis.

  • Biological Activity: Investigating the potential signaling roles of this compound, as other fatty acyl-CoAs are known to act as ligands for nuclear receptors.

This guide serves as a starting point for the scientific community to further explore the chemical properties and biological relevance of this compound. The inferred nature of much of the presented data underscores the need for direct experimental investigation to validate these hypotheses.

References

An In-depth Technical Guide on the Regulation of 3-Oxo-21-methyldocosanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the regulatory mechanisms governing the synthesis of 3-Oxo-21-methyldocosanoyl-CoA, a key intermediate in the biosynthesis of anteiso-very-long-chain fatty acids (anteiso-VLCFAs). The synthesis of this C22 branched-chain fatty acyl-CoA is a critical process in various biological systems, and its dysregulation has been implicated in several metabolic disorders. This document details the enzymatic pathway, with a focus on the role of the Elongation of Very-Long-Chain Fatty Acids (ELOVL) family of enzymes, particularly ELOVL1 and ELOVL3. Furthermore, it elucidates the complex transcriptional and hormonal regulatory networks that control the expression and activity of these enzymes, including the roles of key transcription factors such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptors (PPARs), as well as hormonal control by insulin (B600854) and glucagon (B607659). Detailed experimental protocols for the heterologous expression, purification, and activity assays of ELOVL enzymes are provided, alongside a summary of available quantitative data. Finally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction

This compound is a specific 3-ketoacyl-CoA intermediate in the synthesis of 21-methyldocosanoic acid, an anteiso-very-long-chain fatty acid (anteiso-VLCFA) with 22 carbon atoms. Anteiso-VLCFAs are a class of branched-chain fatty acids characterized by a methyl group on the antepenultimate carbon atom. These lipids are integral components of cellular membranes, contributing to their fluidity and function, and are also found in various secreted lipids with protective roles. The biosynthesis of anteiso-VLCFAs occurs through a cyclical elongation process from a branched-chain primer, typically derived from the catabolism of isoleucine. The "3-oxo" designation of the target molecule indicates its position as a direct product of the condensation reaction in the fatty acid elongation cycle, prior to the subsequent reduction, dehydration, and second reduction steps. Understanding the regulation of its synthesis is crucial for elucidating the roles of anteiso-VLCFAs in health and disease and for the development of therapeutic interventions targeting lipid metabolism.

The Enzymatic Pathway of Anteiso-VLCFA Elongation

The synthesis of anteiso-VLCFAs, including the formation of this compound, is carried out by the fatty acid elongase (FAE) complex located in the endoplasmic reticulum. This process involves a four-step enzymatic cycle that adds two carbon units from malonyl-CoA to a growing acyl-CoA chain.

The four key reactions are:

  • Condensation: Catalyzed by 3-ketoacyl-CoA synthase (KCS) , also known as Elongation of Very-Long-Chain Fatty Acids (ELOVL) in mammals. This is the rate-limiting step and determines the substrate specificity of the elongation cycle.

  • Reduction: The 3-ketoacyl-CoA intermediate is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KCR) , using NADPH as a cofactor.

  • Dehydration: A water molecule is removed from the 3-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HCD) .

  • Reduction: The trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, elongated by two carbons, by an enoyl-CoA reductase (ECR) , also using NADPH.

The synthesis of this compound is the result of the first (condensation) step, where a 20-methyl-eicosanoyl-CoA (anteiso-C21:0-CoA) is condensed with malonyl-CoA.

Key Enzymes: ELOVL1 and ELOVL3

In mammals, a family of seven ELOVL enzymes (ELOVL1-7) exhibit distinct substrate specificities for acyl-CoA chain length and saturation. Research has identified ELOVL3 and ELOVL1 as key players in the elongation of branched-chain fatty acids.

  • ELOVL3: This enzyme shows high activity towards iso-C17:0 and anteiso-C17:0 acyl-CoAs and is capable of elongating them up to iso-C23:0 and anteiso-C25:0 acyl-CoAs, respectively[1]. This suggests ELOVL3 is responsible for the initial and intermediate elongation steps of anteiso-fatty acids.

  • ELOVL1: ELOVL1 is responsible for the elongation of very-long-chain acyl-CoAs. It has been shown to elongate both iso- and anteiso-C23:0 acyl-CoAs to their C25:0 counterparts[1]. Given its preference for longer chain substrates, ELOVL1 is a strong candidate for catalyzing the final elongation step from a C20 or C21 anteiso-acyl-CoA to a C22 or longer species.

Therefore, the synthesis of this compound is likely catalyzed by either ELOVL3 or ELOVL1, acting on a 20-methyl-eicosanoyl-CoA substrate.

Regulation of this compound Synthesis

The regulation of this compound synthesis is intricately linked to the control of the expression and activity of the ELOVL enzymes, primarily through transcriptional and hormonal mechanisms.

Transcriptional Regulation

Two major families of transcription factors are known to regulate the expression of genes involved in fatty acid metabolism, including the ELOVLs:

  • Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): SREBP-1c is a master regulator of lipogenesis. Its activation leads to the increased transcription of genes involved in fatty acid synthesis. The expression of ELOVL6, another elongase, is known to be a direct target of SREBP-1c. While direct regulation of ELOVL3 by SREBP-1c is less clear, the overall lipogenic program driven by SREBP-1c would indirectly support the synthesis of anteiso-VLCFAs by ensuring the availability of precursors and other necessary enzymes.

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play a crucial role in lipid and glucose homeostasis.

    • PPARα: Activation of PPARα generally leads to an increase in fatty acid oxidation. However, it has also been shown to induce the expression of ELOVL1, ELOVL3, ELOVL5, and ELOVL6[2]. This suggests a complex role for PPARα in balancing fatty acid synthesis and degradation. Branched-chain fatty acyl-CoAs themselves are high-affinity ligands for PPARα, suggesting a potential feedback loop where the products of elongation can regulate the expression of the enzymes that synthesize them[3].

    • PPARγ: This PPAR isoform is a key regulator of adipogenesis and lipid storage. Its activation can also influence the expression of genes involved in fatty acid metabolism.

Hormonal Regulation

The synthesis of fatty acids is tightly controlled by hormones that signal the body's energy status:

  • Insulin: In the fed state, high levels of insulin promote energy storage, including the synthesis of fatty acids. Insulin activates signaling pathways that lead to the activation of SREBP-1c, thereby upregulating the expression of lipogenic genes, including potentially ELOVL3 and ELOVL1.

  • Glucagon: In the fasted state, glucagon signaling opposes the actions of insulin. It leads to the suppression of SREBP-1c and an increase in fatty acid oxidation, thus downregulating the synthesis of anteiso-VLCFAs.

Quantitative Data

EnzymeSubstrateProduct(s)Key FindingsReference
Human ELOVL3 iso-C17:0-CoAiso-C19:0 to iso-C23:0-CoAHighly active towards C17 branched-chain acyl-CoAs.[1]
anteiso-C17:0-CoAanteiso-C19:0 to anteiso-C25:0-CoACapable of elongating anteiso-fatty acids to very-long-chain species.[1]
Human ELOVL1 iso-C23:0-CoAiso-C25:0-CoAElongates very-long-chain iso- and anteiso-acyl-CoAs.[1]
anteiso-C23:0-CoAanteiso-C25:0-CoA[1]
C22:0-CoAC24:0-CoA, C26:0-CoAHigh activity towards C22:0 saturated acyl-CoA.[4][5]

Table 1: Substrate Specificity of Human ELOVL1 and ELOVL3 for Branched-Chain and Very-Long-Chain Acyl-CoAs.

TissueAnteiso-VLCFA ProfileKey FindingsReference
Mouse Meibomian Glands High levels of branched-chain cholesteryl esters and wax esters (≥C21)ELOVL1 and ELOVL3 are crucial for the synthesis of these lipids.[1]
Human Skin Ceramides (B1148491) containing branched-chain fatty acidsImportant for skin barrier function.[1]
Mouse Liver Detectable levels of ceramides with branched-chain fatty acidsIndicates a role for these lipids in hepatic metabolism.[1]

Table 2: Distribution of Anteiso-VLCFAs in Mammalian Tissues.

Experimental Protocols

Heterologous Expression and Purification of ELOVL Enzymes

This protocol describes the expression of human ELOVL enzymes in a heterologous system, such as E. coli or insect cells, followed by purification for in vitro assays.

  • Cloning: The open reading frame of the human ELOVL gene (e.g., ELOVL3) is cloned into a suitable expression vector (e.g., pET vector for E. coli or pFastBac for insect cells) with an affinity tag (e.g., His-tag or GST-tag) for purification.

  • Transformation/Transfection: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)) or transfected into insect cells (e.g., Sf9).

  • Expression:

    • For E. coli: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight.

    • For insect cells: Infect the cells with the recombinant baculovirus and incubate for 48-72 hours to allow for protein expression.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing a detergent (e.g., Triton X-100 or CHAPS) to solubilize the membrane-bound ELOVL protein, along with protease inhibitors. Lyse the cells by sonication or high-pressure homogenization.

  • Purification:

    • Clarify the lysate by ultracentrifugation to remove cell debris.

    • Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or glutathione-sepharose for GST-tagged proteins).

    • Wash the column extensively with a wash buffer containing a low concentration of the eluting agent (e.g., imidazole (B134444) for His-tagged proteins).

    • Elute the purified protein with an elution buffer containing a high concentration of the eluting agent.

  • Verification: Analyze the purified protein by SDS-PAGE and Western blotting to confirm its identity and purity.

In Vitro ELOVL Activity Assay

This assay measures the ability of a purified ELOVL enzyme to elongate a specific acyl-CoA substrate.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified ELOVL enzyme

    • Acyl-CoA substrate (e.g., 20-methyl-eicosanoyl-CoA)

    • Radiolabeled [2-¹⁴C]malonyl-CoA

    • NADPH

    • Reaction buffer (e.g., HEPES or Tris-HCl, pH 7.4)

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Saponification: Stop the reaction by adding a strong base (e.g., KOH) and heat to saponify the acyl-CoAs to free fatty acids.

  • Acidification and Extraction: Acidify the reaction mixture with a strong acid (e.g., HCl) and extract the fatty acids with an organic solvent (e.g., hexane (B92381) or diethyl ether).

  • Quantification:

    • Evaporate the organic solvent and redissolve the fatty acid residue in a scintillation cocktail.

    • Measure the incorporation of ¹⁴C into the fatty acid product using a scintillation counter.

    • The amount of radioactivity is proportional to the activity of the ELOVL enzyme.

  • Analysis: The elongated fatty acid product can be further analyzed by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) after derivatization to fatty acid methyl esters (FAMEs).

Visualizations

Signaling Pathways

Regulation_of_Anteiso_VLCFA_Synthesis Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c + Glucagon Glucagon Glucagon->SREBP1c - ELOVL3 ELOVL3 Expression SREBP1c->ELOVL3 + ELOVL1 ELOVL1 Expression SREBP1c->ELOVL1 + PPARa PPARα PPARa->ELOVL3 + PPARa->ELOVL1 + Anteiso_VLCFA_synthesis Anteiso-VLCFA Synthesis ELOVL3->Anteiso_VLCFA_synthesis ELOVL1->Anteiso_VLCFA_synthesis BC_VLCFA_CoA Anteiso-VLCFA-CoA BC_VLCFA_CoA->PPARa Activates Anteiso_VLCFA_synthesis->BC_VLCFA_CoA

Caption: Transcriptional and hormonal regulation of anteiso-VLCFA synthesis.

Experimental Workflow

ELOVL_Assay_Workflow start Start cloning Clone ELOVL gene into expression vector start->cloning expression Heterologous Expression (E. coli or Insect Cells) cloning->expression lysis Cell Lysis and Solubilization expression->lysis purification Affinity Chromatography Purification lysis->purification assay In Vitro Activity Assay with Radiolabeled Malonyl-CoA purification->assay analysis Scintillation Counting & Product Analysis (TLC/GC-MS) assay->analysis end End analysis->end

Caption: Experimental workflow for ELOVL enzyme expression, purification, and activity assay.

Conclusion

The synthesis of this compound is a pivotal step in the production of C22 anteiso-VLCFAs, a process governed by the substrate specificity of the ELOVL elongase family, particularly ELOVL3 and ELOVL1. The regulation of this pathway is complex, involving a multi-layered control system of transcription factors such as SREBP-1c and PPARs, and is fine-tuned by hormonal signals reflecting the metabolic state of the organism. While significant progress has been made in identifying the key enzymatic players and their regulatory networks, further research is required to fully elucidate the kinetic parameters of these enzymes with specific branched-chain substrates and to unravel the precise signaling cascades involved in the feedback regulation of anteiso-VLCFA synthesis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important area of lipid metabolism. A deeper understanding of these processes holds the potential for the development of novel therapeutic strategies for a range of metabolic diseases.

References

The Central Role of 3-Oxo-Acyl-CoA Intermediates in Mycobacterial Cell Wall Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The mycobacterial cell wall is a complex and formidable barrier, central to the survival and pathogenesis of species such as Mycobacterium tuberculosis. A key component of this wall is mycolic acid, a class of very long, α-alkyl, β-hydroxy fatty acids. The biosynthesis of mycolic acids is a multi-step process that culminates in the Claisen-type condensation of two long-chain fatty acids. This reaction proceeds through a critical 3-oxo-acyl-CoA intermediate. This technical guide provides an in-depth examination of the formation and role of these intermediates, with a specific focus on the putative molecule 3-Oxo-21-methyldocosanoyl-CoA , in the context of bacterial cell wall synthesis. This document is intended for researchers, scientists, and drug development professionals working on novel antimicrobial strategies targeting mycobacteria.

Introduction: The Mycobacterial Cell Wall and the Significance of Mycolic Acids

The cell envelope of Mycobacterium tuberculosis and related species is a unique and highly impermeable structure, largely responsible for their intrinsic resistance to many common antibiotics and their ability to survive within host macrophages.[1] Mycolic acids are the hallmark of this envelope, forming a waxy outer layer covalently attached to the underlying arabinogalactan-peptidoglycan complex.[1][2] These massive lipids, which can contain up to 90 carbon atoms, are essential for the viability and virulence of the tubercle bacillus.[1][3] Consequently, the enzymes involved in the mycolic acid biosynthetic pathway are attractive targets for the development of new antitubercular drugs.[3]

The Mycolic Acid Biosynthesis Pathway: A Symphony of Fatty Acid Synthases

The construction of mycolic acids is a complex undertaking that involves two distinct fatty acid synthase (FAS) systems working in concert.

  • Fatty Acid Synthase I (FAS-I): This multifunctional enzyme is responsible for the de novo synthesis of fatty acids, producing a bimodal distribution of acyl-CoA chains, typically C16-C18 and C24-C26.[4][5] The shorter chains can enter the FAS-II system for further elongation, while the longer C24-C26 chains serve as the α-branch in the final mycolic acid structure.[4]

  • Fatty Acid Synthase II (FAS-II): This system comprises a series of monofunctional enzymes that elongate the C16-C18 acyl-CoA primers from FAS-I to produce the very long (C50-C60) meromycolate chain.[1][4]

The culmination of this pathway is a Claisen-type condensation reaction that joins the α-branch with the meromycolate chain. This crucial step is catalyzed by the polyketide synthase Pks13.[3][6]

The Pivotal Role of this compound and its Analogs

The final condensation step in mycolic acid biosynthesis proceeds through a 3-oxo intermediate.[6][7] While direct experimental evidence for "this compound" is not abundant in the current literature, its structure is representative of the class of molecules that act as the electrophilic partner in the Pks13-catalyzed reaction.

Formation of the Precursor: 21-Methyldocosanoic Acid

Mycobacteria are known to produce a variety of methyl-branched fatty acids.[2] The "21-methyl" branch of the putative precursor, 21-methyldocosanoic acid, is likely introduced by a dedicated methyltransferase during the elongation of the fatty acid chain.

Activation to the CoA-Thioester

Before it can participate in the condensation reaction, the fatty acid must be activated. This is accomplished by a family of enzymes known as acyl-CoA synthetases (or FadD enzymes).[2][8] In Mycobacterium tuberculosis, there are 34 annotated fadD genes, some of which encode fatty acyl-AMP ligases (FAALs) that activate fatty acids as acyl-adenylates for transfer to polyketide synthases.[9][10] Others function as classical fatty acyl-CoA synthetases (FACSs).[9] An enzyme with specificity for very long-chain fatty acids, such as FadD13 which can activate substrates up to C26, would catalyze the conversion of 21-methyldocosanoic acid to 21-methyldocosanoyl-CoA.[11]

The Condensation Reaction and the Formation of the 3-Oxo Intermediate

The Pks13 enzyme catalyzes the condensation of two long-chain acyl moieties. The meromycolate chain is activated by the acyl-AMP ligase FadD32 and loaded onto one of the acyl carrier protein (ACP) domains of Pks13.[8] The α-branch, in our example 21-methyldocosanoyl-CoA, is carboxylated at the α-position by an acyl-CoA carboxylase complex (e.g., AccD4/AccD5) to form a malonyl-CoA derivative.[9] Pks13 then catalyzes the decarboxylative Claisen condensation between the ACP-bound meromycolate and the carboxylated α-branch, resulting in the formation of a β-ketoester (a 3-oxo-mycolic acid derivative) attached to Pks13.[6] This 3-oxo group is subsequently reduced by a reductase to yield the final β-hydroxy group of the mature mycolic acid.

Quantitative Data

Direct quantitative data for this compound is not available. However, the following table summarizes representative data for related enzymes and precursors in Mycobacterium tuberculosis, which provides a quantitative context for the pathway.

Enzyme/Metabolite Parameter Value Organism/Conditions Reference
FadD33 (Fatty Acyl-AMP Ligase)Km for Palmitic Acid (C16)1.8 ± 0.2 µMM. tuberculosis[12]
FadD33 (Fatty Acyl-AMP Ligase)kcat for Palmitic Acid (C16)1.8 ± 0.03 min-1M. tuberculosis[12]
FadD5 (Fatty Acyl-CoA Synthetase)Km for Palmitic Acid (C16)0.21 ± 0.05 µMM. tuberculosis[13]
FadD5 (Fatty Acyl-CoA Synthetase)kcat for Palmitic Acid (C16)1.98 ± 0.08 min-1M. tuberculosis[13]
Mycolic Acid Compositionα-mycolate~49% of total mycolatesM. tuberculosis H37Rv[14]
Mycolic Acid CompositionMethoxy-mycolate~27% of total mycolatesM. tuberculosis H37Rv[14]
Mycolic Acid CompositionKeto-mycolate~24% of total mycolatesM. tuberculosis H37Rv[14]

Experimental Protocols

Protocol for Extraction and Analysis of Mycolic Acid Methyl Esters (MAMEs)

This protocol is adapted from standard methods for the analysis of mycolic acids.

1. Saponification: a. Harvest mycobacterial cells from a culture (e.g., 50 mL of a late-log phase culture) by centrifugation. b. Resuspend the cell pellet in 2 mL of 25% potassium hydroxide (B78521) in methanol/water (1:1, v/v). c. Heat the suspension at 100°C for 2 hours in a sealed, screw-cap tube.

2. Acidification and Extraction: a. Cool the tube to room temperature. b. Add 2 mL of chloroform (B151607) and 1.5 mL of concentrated HCl/water (1:1, v/v). c. Vortex vigorously and centrifuge to separate the phases. d. Carefully transfer the lower organic layer containing the free mycolic acids to a new tube.

3. Derivatization to Methyl Esters: a. Evaporate the chloroform under a stream of nitrogen. b. Add 1 mL of diazomethane (B1218177) in diethyl ether or, for a safer alternative, 1 mL of 20% boron trifluoride-methanol solution and heat at 80°C for 10 minutes. c. After cooling, add 1 mL of water and extract the MAMEs with 2 mL of diethyl ether. d. Collect the ether layer and evaporate to dryness.

4. Analysis by Thin-Layer Chromatography (TLC): a. Resuspend the dried MAMEs in a small volume of chloroform. b. Spot the sample on a silica (B1680970) gel TLC plate. c. Develop the chromatogram using a solvent system such as petroleum ether/diethyl ether (9:1, v/v). d. Visualize the MAMEs by spraying with a 5% molybdophosphoric acid solution in ethanol (B145695) and charring with a heat gun.

Assay for Long-Chain Acyl-CoA Synthetase Activity

This protocol is a representative method for measuring the activity of a FadD enzyme.

1. Reaction Mixture: a. Prepare a reaction mixture containing:

  • 100 mM Tris-HCl, pH 7.5
  • 10 mM MgCl2
  • 2 mM ATP
  • 0.5 mM Coenzyme A
  • 1 mM DTT
  • 50 µM of the long-chain fatty acid substrate (e.g., 21-methyldocosanoic acid)
  • A suitable amount of purified FadD enzyme.

2. Radiolabeling (Optional but Recommended for High Sensitivity): a. Use a radiolabeled fatty acid substrate (e.g., [14C]-labeled).

3. Reaction Incubation: a. Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes). b. Stop the reaction by adding an equal volume of isopropanol/heptane (B126788)/1M H2SO4 (40:10:1, v/v/v).

4. Extraction and Analysis: a. Vortex the mixture and add 1 volume of heptane and 1 volume of water. b. Centrifuge to separate the phases. The unreacted fatty acid will be in the upper organic phase, and the acyl-CoA product will be in the lower aqueous phase. c. Quantify the product by measuring the radioactivity in an aliquot of the aqueous phase using liquid scintillation counting. Alternatively, the acyl-CoA product can be quantified by LC-MS/MS.[15]

Analysis of Long-Chain Acyl-CoAs by LC-MS/MS

This protocol outlines a general approach for the sensitive detection and quantification of long-chain acyl-CoAs.[15][16]

1. Sample Extraction: a. Quench the metabolism of bacterial cell pellets rapidly, for example, with cold methanol. b. Extract the acyl-CoAs using a suitable solvent system, such as methanol/water, and include an odd-chain length fatty acyl-CoA (e.g., C17:0-CoA) as an internal standard.[15] c. Purify the extract using solid-phase extraction (SPE).

2. UPLC Separation: a. Separate the acyl-CoAs on a reverse-phase C8 or C18 UPLC column.[15] b. Use a binary gradient with a mobile phase containing a volatile buffer like ammonium (B1175870) hydroxide in water and acetonitrile.[15]

3. Mass Spectrometry Detection: a. Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. b. Quantify the acyl-CoAs using selected reaction monitoring (SRM).[15] The precursor ion will be [M+H]+, and a characteristic product ion resulting from the neutral loss of the phosphopantetheine moiety can be monitored.[16]

Visualizations

Mycolic_Acid_Biosynthesis_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA_short C16-C18 Acyl-CoA FAS_I->Acyl_CoA_short Acyl_CoA_long C24-C26 Acyl-CoA (α-branch) FAS_I->Acyl_CoA_long FAS_II Fatty Acid Synthase II (FAS-II) Meroacid Meromycolic Acid (C50-C60) FAS_II->Meroacid Pks13 Polyketide Synthase 13 (Pks13) Oxo_Mycolate 3-Oxo-Mycolic Acid Pks13->Oxo_Mycolate Mycolic_Acid Mature Mycolic Acid Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Malonyl_CoA->FAS_I Acyl_CoA_short->FAS_II Acyl_CoA_long->Pks13 Meroacid->Pks13 Reductase Reductase Oxo_Mycolate->Reductase Reductase->Mycolic_Acid

Caption: Overall pathway of mycolic acid biosynthesis in mycobacteria.

Condensation_Step cluster_precursors Precursors cluster_enzymes Enzymatic Steps cluster_products Products Meroacyl_ACP Meromycolyl-ACP Pks13 Pks13 Condensation Meroacyl_ACP->Pks13 Alpha_Branch_CoA 21-Methyldocosanoyl-CoA ACC Acyl-CoA Carboxylase (AccD4/5) Alpha_Branch_CoA->ACC Carboxylation Carboxylated_Alpha_Branch Carboxy-21-methyldocosanoyl-CoA ACC->Carboxylated_Alpha_Branch Oxo_Mycolate 3-Oxo-Mycolic Acid Derivative Pks13->Oxo_Mycolate Condensation Reduction Reductase Mature_Mycolate Mature Mycolic Acid Reduction->Mature_Mycolate Carboxylated_Alpha_Branch->Pks13 Oxo_Mycolate->Reduction Reduction

Caption: The final condensation step in mycolic acid synthesis.

Acyl_CoA_Workflow Start Mycobacterial Cell Culture Quenching Metabolism Quenching Start->Quenching Extraction Acyl-CoA Extraction (with Internal Standard) Quenching->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LC_MS UPLC-MS/MS Analysis SPE->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis Result Acyl-CoA Profile Data_Analysis->Result

Caption: Experimental workflow for the analysis of acyl-CoAs.

Conclusion and Future Directions

The biosynthesis of mycolic acids is a vital process for mycobacteria and represents a rich source of targets for novel antimicrobial agents. The formation of 3-oxo-acyl-CoA intermediates is a chemically obligate step in the final condensation reaction that creates the mycolic acid backbone. While the specific molecule this compound serves as a pertinent example, the broader class of long-chain 3-oxo-acyl-CoAs are all critical to this pathway.

Future research should focus on:

  • Elucidating the full substrate specificity of the numerous FadD enzymes in M. tuberculosis to understand how different fatty acids are channeled into mycolic acid synthesis.

  • Quantitative flux analysis of the mycolic acid pathway to identify rate-limiting steps and key regulatory nodes.[14]

  • High-resolution structural studies of Pks13 with its native substrates to provide a more detailed understanding of the condensation mechanism.[3]

  • Development of specific inhibitors targeting the enzymes involved in the formation and processing of 3-oxo-acyl-CoA intermediates.

A deeper understanding of these fundamental biochemical processes will be instrumental in the development of the next generation of drugs to combat tuberculosis and other mycobacterial diseases.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Oxo-21-methyldocosanoyl-CoA in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid synthesis and degradation, and the biosynthesis of complex polyketides. The quantification of specific acyl-CoA species is crucial for understanding metabolic fluxes, elucidating biosynthetic pathways, and identifying potential targets for drug development. This document provides a detailed methodology for the quantification of 3-Oxo-21-methyldocosanoyl-CoA, a putative very-long-chain, methylated, keto-acyl-CoA, in bacterial cultures. While this specific molecule is not extensively characterized in the public domain, the protocols provided are based on established methods for the analysis of similar long-chain acyl-CoAs and are designed to be robust and adaptable.

The presence of a 3-oxo group and a methyl branch suggests that this compound may be an intermediate in a bacterial polyketide synthase (PKS) or a modified fatty acid synthesis (FAS) pathway.[1][2][3][4] These pathways are responsible for the production of a wide array of secondary metabolites with important biological activities. Therefore, the ability to quantify this molecule can provide valuable insights into the metabolic capabilities of the host bacterium.

Experimental Protocols

Bacterial Culture and Harvesting

A detailed protocol for the cultivation and harvesting of bacterial cells is essential for obtaining reproducible results.

Materials:

  • Appropriate liquid growth medium for the bacterial strain of interest

  • Incubator shaker

  • Centrifuge and centrifuge tubes

  • Ice-cold phosphate-buffered saline (PBS)

  • Liquid nitrogen

Protocol:

  • Inoculate 100 mL of the appropriate growth medium with a fresh colony of the bacterial strain.

  • Incubate the culture in an incubator shaker at the optimal temperature and shaking speed for the strain until it reaches the desired growth phase (e.g., mid-logarithmic or stationary phase).

  • Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet twice with 20 mL of ice-cold PBS, centrifuging after each wash.

  • After the final wash, carefully remove all supernatant.

  • Immediately freeze the bacterial pellet in liquid nitrogen to quench metabolic activity.

  • Store the frozen pellets at -80°C until extraction.

Extraction of Acyl-CoAs from Bacterial Pellets

This protocol is optimized for the extraction of a broad range of acyl-CoAs, including long-chain species, from bacterial pellets.

Materials:

  • Frozen bacterial cell pellet

  • Ice-cold extraction solvent: 2:1:1 (v/v/v) acetonitrile:methanol (B129727):water

  • Internal standard (e.g., C17:0-CoA or a synthesized stable isotope-labeled standard)

  • Vortex mixer

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Protocol:

  • Pre-chill all tubes and solutions on ice.

  • To the frozen bacterial pellet (from a 100 mL culture), add 1 mL of ice-cold extraction solvent containing a known amount of internal standard.

  • Immediately vortex the mixture vigorously for 1 minute to ensure complete lysis and protein precipitation.

  • Incubate the mixture on ice for 20 minutes to allow for complete protein precipitation.

  • Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.

  • Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.

  • Store the dried extract at -80°C until LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The analysis of this compound is performed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer.

Materials:

  • Dried acyl-CoA extract

  • Reconstitution solvent: 50% methanol in water with 0.1% formic acid

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

Protocol:

  • Reconstitution: Reconstitute the dried extract in 100 µL of ice-cold reconstitution solvent. Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble material. Transfer the clear supernatant to an autosampler vial.

  • LC Separation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Return to 5% B

      • 18.1-22 min: Equilibrate at 5% B

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The specific MRM transitions for this compound will need to be determined by direct infusion of a synthesized standard. However, a characteristic neutral loss of 507 Da is common for acyl-CoAs.[5][6] The precursor ion will be the [M+H]+ adduct.

    • Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and analyte.

Data Presentation

The quantitative data for this compound and other relevant acyl-CoAs should be presented in a clear and structured table. A standard curve should be generated using a synthesized standard of this compound to allow for absolute quantification.

Table 1: Quantification of Acyl-CoAs in Bacterial Cultures

Acyl-CoA SpeciesRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Concentration (pmol/mg protein)Standard Deviation
This compound To be determinedTo be determinedTo be determinedExperimental ValueExperimental Value
C16:0-CoA (Palmitoyl-CoA)Example Value868.4361.4Experimental ValueExperimental Value
C18:0-CoA (Stearoyl-CoA)Example Value896.5389.5Experimental ValueExperimental Value
C17:0-CoA (Internal Standard)Example Value882.5375.5Spiked AmountN/A

Note: The m/z values are examples and should be confirmed experimentally.

Visualizations

Signaling Pathway

The biosynthesis of a very-long-chain, methylated, keto-acyl-CoA is likely to proceed through a Type I Polyketide Synthase (PKS) or a modified Fatty Acid Synthase (FAS) pathway. The following diagram illustrates a putative pathway.

PKS_Pathway cluster_0 Biosynthesis of this compound Acetyl_CoA Acetyl-CoA (Starter Unit) PKS_Complex Polyketide Synthase (PKS) or Fatty Acid Synthase (FAS) Complex Acetyl_CoA->PKS_Complex Loading Malonyl_CoA Malonyl-CoA (Extender Unit) Malonyl_CoA->PKS_Complex Chain Elongation (x9) Methylmalonyl_CoA Methylmalonyl-CoA Methylation Methyltransferase Domain Methylmalonyl_CoA->Methylation Acyl_Carrier_Protein Acyl Carrier Protein (ACP) PKS_Complex->Acyl_Carrier_Protein Growing_Chain Growing Polyketide Chain on ACP Acyl_Carrier_Protein->Growing_Chain Growing_Chain->PKS_Complex Further Elongation Final_Product This compound Growing_Chain->Final_Product Final Elongation & Release Methylation->Growing_Chain Methylation at C21 Experimental_Workflow cluster_1 Workflow for Quantification of this compound Culture 1. Bacterial Culture Harvest 2. Cell Harvesting (Centrifugation) Culture->Harvest Quench 3. Metabolic Quenching (Liquid Nitrogen) Harvest->Quench Extraction 4. Acyl-CoA Extraction (Solvent Precipitation) Quench->Extraction Dry 5. Sample Drying (Vacuum Concentrator) Extraction->Dry LCMS 6. LC-MS/MS Analysis Dry->LCMS Data 7. Data Analysis (Quantification) LCMS->Data Analytical_Logic cluster_2 Analytical Logic for LC-MS/MS Quantification Sample Reconstituted Sample Extract LC Liquid Chromatography (Reverse Phase Separation) Sample->LC ESI Electrospray Ionization (ESI+) LC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector (Signal Acquisition) Q3->Detector

References

Application Notes and Protocols for the Synthesis and Use of 3-Oxo-21-methyldocosanoyl-CoA in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides detailed application notes and protocols for the synthesis of 3-Oxo-21-methyldocosanoyl-CoA, a very-long-chain fatty acyl-CoA analog. This compound is a valuable tool for researchers in the fields of biochemistry, metabolism, and drug development. Its unique structure, featuring a beta-keto group and a terminal methyl branch, makes it a specific substrate for investigating enzymes involved in fatty acid metabolism, particularly those active in peroxisomes. The provided protocols outline a proposed chemical synthesis route and suggest experimental designs for its application in studying metabolic pathways and screening for potential therapeutic agents.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, play critical roles in various cellular processes, including membrane structure, energy storage, and cell signaling. The metabolism of VLCFAs, particularly their degradation via β-oxidation, occurs primarily in peroxisomes, as mitochondria are not equipped to handle these long aliphatic chains.[1][2] Branched-chain fatty acids also undergo peroxisomal oxidation.[3][4] Deficiencies in the enzymes responsible for VLCFA metabolism can lead to severe and often fatal genetic disorders, such as X-linked adrenoleukodystrophy (X-ALD).[3]

This compound is a synthetic analog designed to probe the activity of enzymes involved in the later steps of peroxisomal β-oxidation of branched VLCFAs. The presence of the 3-oxo group makes it a direct substrate for peroxisomal thiolases, while the 21-methyl branch mimics the structure of naturally occurring branched fatty acids. This molecule can be a powerful tool for:

  • Characterizing the substrate specificity of peroxisomal enzymes.

  • Screening for inhibitors or activators of fatty acid oxidation pathways.

  • Investigating the pathophysiology of peroxisomal biogenesis disorders and other metabolic diseases.

This document presents a proposed multi-step synthesis of this compound and provides detailed protocols for its potential research applications.

Physicochemical Properties

A summary of the calculated physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C44H78N7O18P3S
Molecular Weight 1138.1 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in aqueous buffers and polar organic solvents (predicted)
Storage Store at -20°C or below for long-term stability

Proposed Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the chain elongation of a commercially available long-chain fatty acid, followed by the introduction of the β-keto functionality, and finally, the attachment of Coenzyme A. A general workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 21-Methyldocosanoic Acid cluster_1 Step 2: Synthesis of Ethyl 3-Oxo-21-methyldocosanoate cluster_2 Step 3: Hydrolysis to 3-Oxo-21-methyldocosanoic Acid cluster_3 Step 4: Coenzyme A Thioester Formation A Commercially Available Long-Chain Precursor B Chain Elongation (e.g., Grignard Coupling) A->B C 21-Methyldocosanoic Acid B->C D Activation of Carboxylic Acid C->D E Claisen Condensation with Ethyl Acetate D->E F Ethyl 3-Oxo-21-methyldocosanoate E->F G Saponification F->G H Acidification G->H I 3-Oxo-21-methyldocosanoic Acid H->I J Activation with Carbonyldiimidazole I->J K Reaction with Coenzyme A J->K L This compound K->L

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 3.1: Synthesis of 21-Methyldocosanoic Acid

This protocol describes a plausible method for the synthesis of the fatty acid backbone.

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings and a crystal of iodine to dry diethyl ether. Add a solution of a suitable long-chain alkyl bromide (e.g., 1-bromo-19-methyl-eicosane) in diethyl ether dropwise to initiate the reaction. Reflux the mixture until the magnesium is consumed.

  • Coupling Reaction: Cool the Grignard reagent to 0°C and bubble dry carbon dioxide gas through the solution for several hours.

  • Workup and Purification: Quench the reaction with dilute HCl and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Purify the resulting carboxylic acid by recrystallization or column chromatography.

Protocol 3.2: Synthesis of Ethyl 3-Oxo-21-methyldocosanoate

This protocol is based on the Claisen condensation reaction.[5][6]

  • Esterification: Convert 21-methyldocosanoic acid to its corresponding ethyl ester by refluxing with excess ethanol (B145695) and a catalytic amount of sulfuric acid.

  • Claisen Condensation: To a solution of sodium ethoxide in dry ethanol, add a mixture of ethyl 21-methyldocosanoate and dry ethyl acetate. Reflux the mixture for several hours.

  • Workup and Purification: Cool the reaction mixture and acidify with dilute acetic acid. Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate. Purify the resulting β-keto ester by column chromatography.

Protocol 3.3: Hydrolysis to 3-Oxo-21-methyldocosanoic Acid

  • Saponification: Dissolve the ethyl 3-oxo-21-methyldocosanoate in a mixture of ethanol and aqueous sodium hydroxide (B78521) solution. Stir at room temperature overnight.[7]

  • Acidification: Cool the mixture in an ice bath and carefully acidify with cold dilute HCl to a pH of approximately 2.

  • Extraction and Purification: Extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the β-keto acid.

Protocol 3.4: Coenzyme A Thioester Formation

  • Activation: Dissolve 3-oxo-21-methyldocosanoic acid in dry tetrahydrofuran (B95107) (THF). Add 1,1'-carbonyldiimidazole (B1668759) (CDI) and stir at room temperature for 1 hour to form the acyl-imidazolide.

  • Thioesterification: In a separate flask, dissolve Coenzyme A (free acid) in a buffered aqueous solution (e.g., sodium bicarbonate, pH 8.0). Add the acyl-imidazolide solution dropwise to the Coenzyme A solution with vigorous stirring.

  • Purification: Purify the final product, this compound, using reverse-phase HPLC. Lyophilize the pure fractions to obtain a stable powder.

StepKey ReagentsSolventTypical Yield (%)
21-Methyldocosanoic Acid Synthesis Long-chain alkyl bromide, Mg, CO2Diethyl ether70-80
β-Keto Ester Formation Ethyl 21-methyldocosanoate, NaOEt, Ethyl acetateEthanol60-70
Hydrolysis to β-Keto Acid NaOH, HClEthanol/Water85-95
Coenzyme A Thioester Formation 3-Oxo-21-methyldocosanoic acid, CDI, Coenzyme ATHF/Aqueous Buffer40-50

Research Applications

This compound is a valuable substrate for studying the peroxisomal β-oxidation pathway. Very-long-chain and branched-chain fatty acids are exclusively or partially degraded in peroxisomes.[1][3][8]

Peroxisomal_Beta_Oxidation VLCFA Very-Long-Chain Fatty Acid (e.g., 21-Methyldocosanoic Acid) AcylCoA_Synthetase Acyl-CoA Synthetase VLCFA->AcylCoA_Synthetase VLCFA_CoA 21-Methyldocosanoyl-CoA AcylCoA_Synthetase->VLCFA_CoA AcylCoA_Oxidase Acyl-CoA Oxidase VLCFA_CoA->AcylCoA_Oxidase Enoyl_CoA 2,3-Enoyl-CoA AcylCoA_Oxidase->Enoyl_CoA Bifunctional_Enzyme Bifunctional Enzyme (Hydratase/Dehydrogenase) Enoyl_CoA->Bifunctional_Enzyme Three_Oxo_Acyl_CoA This compound (Substrate of Interest) Bifunctional_Enzyme->Three_Oxo_Acyl_CoA Thiolase Thiolase Three_Oxo_Acyl_CoA->Thiolase Thiolytic Cleavage Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Mitochondria Further Oxidation in Mitochondria Shortened_Acyl_CoA->Mitochondria Acetyl_CoA->Mitochondria

Caption: Peroxisomal β-oxidation pathway highlighting the role of 3-Oxo-acyl-CoA.

Protocol 4.1: Thiolase Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of peroxisomal thiolase using this compound as a substrate. The assay measures the decrease in absorbance at 303 nm, which corresponds to the cleavage of the 3-oxoacyl-CoA thioester.

Materials:

  • Purified peroxisomal thiolase enzyme or cell lysate containing the enzyme.

  • This compound stock solution.

  • Assay buffer: 100 mM Tris-HCl, pH 8.0, containing 50 mM KCl and 2 mM MgCl2.

  • Coenzyme A (free acid) solution.

  • UV-transparent cuvettes.

  • Spectrophotometer capable of reading at 303 nm.

Procedure:

  • Prepare the reaction mixture in a cuvette by adding assay buffer and Coenzyme A solution.

  • Add the enzyme preparation to the cuvette and mix gently.

  • Initiate the reaction by adding this compound.

  • Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 303 nm over time.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the 3-oxoacyl-CoA.

Protocol 4.2: Inhibitor Screening

This assay can be adapted for high-throughput screening of potential inhibitors of peroxisomal thiolase.

  • Prepare a 96-well microplate with the assay buffer, Coenzyme A, and the enzyme preparation in each well.

  • Add the test compounds (potential inhibitors) at various concentrations to the wells. Include appropriate controls (no inhibitor, known inhibitor).

  • Pre-incubate the plate for a set period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding this compound to all wells.

  • Monitor the change in absorbance at 303 nm over time using a microplate reader.

  • Determine the IC50 values for active compounds by plotting the percentage of inhibition against the compound concentration.

Troubleshooting

Problem Possible Cause Solution
Low yield in synthesis Incomplete reactions, degradation of intermediates, or inefficient purification.Ensure all reagents and solvents are anhydrous for moisture-sensitive steps. Optimize reaction times and temperatures. Use HPLC for purification of the final product.
No enzyme activity detected Inactive enzyme, incorrect assay conditions, or degraded substrate.Use a fresh enzyme preparation. Verify the pH and ionic strength of the assay buffer. Check the integrity of the this compound by mass spectrometry.
High background in assay Non-enzymatic hydrolysis of the substrate or interfering substances in the sample.Run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis. If using cell lysates, consider a partial purification step.
Precipitation of substrate The substrate has limited solubility in the assay buffer.Prepare the stock solution in a suitable organic solvent (e.g., DMSO) and ensure the final concentration in the assay is below its solubility limit.

Ordering Information

This compound is a specialized research chemical. Please inquire for custom synthesis options.

This document is for informational purposes only and does not constitute a warranty of any kind, either expressed or implied.

References

Application Notes and Protocols for Metabolic Tracing of 3-Oxo-21-methyldocosanoyl-CoA using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating the metabolic fate of molecules within biological systems. By replacing specific atoms in a compound with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can trace the journey of these molecules through complex biochemical pathways with high precision and safety.[1][2] This approach is particularly valuable in drug development for understanding pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics.[1][3][4][5] The use of stable isotopes, in conjunction with mass spectrometry, allows for the accurate quantification of metabolites and provides insights into the dynamics of metabolic networks.[3][6][7]

This document provides detailed application notes and experimental protocols for the use of stable isotope-labeled 3-Oxo-21-methyldocosanoyl-CoA to trace its metabolic pathway. This compound is a very-long-chain fatty acyl-CoA (VLCFA-CoA) derivative. Understanding the metabolism of VLCFAs is crucial, as their dysregulation is associated with several metabolic disorders.[8] The protocols outlined below are designed for in vitro cellular assays to investigate the cellular uptake, incorporation into complex lipids, and catabolism of this molecule.

Presumed Metabolic Fate of this compound

Based on the known pathways of fatty acid metabolism, it is presumed that upon entering the cell, this compound will be a substrate for enzymes involved in fatty acid metabolism. Very-long-chain fatty acids are typically metabolized in peroxisomes.[8] The β-oxidation of 3-oxoacyl-CoAs is a key step in fatty acid catabolism. The methyl branch at position 21 may influence the rate and products of its metabolism. The stable isotope label (e.g., ¹³C) incorporated into the molecule will allow for the tracking of its metabolic products through mass spectrometry.

cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol mol ¹³C-3-Oxo-21-methyldocosanoyl-CoA beta_ox Peroxisomal β-Oxidation mol->beta_ox Substrate lipid_syn Lipid Synthesis (e.g., Triglycerides, Phospholipids) mol->lipid_syn Incorporation products ¹³C-labeled chain-shortened acyl-CoAs beta_ox->products acetyl_coa ¹³C-Acetyl-CoA beta_ox->acetyl_coa mito_beta_ox Mitochondrial β-Oxidation products->mito_beta_ox Transport tca TCA Cycle acetyl_coa->tca Transport co2 ¹³CO₂ tca->co2 complex_lipids ¹³C-labeled Complex Lipids lipid_syn->complex_lipids start Start: Confluent Cells in 6-well Plate prep_substrate Prepare ¹³C-labeled Substrate-BSA Complex start->prep_substrate incubation Incubate Cells with Labeled Substrate (Time Course: 0-120 min) prep_substrate->incubation wash Wash Cells with Ice-Cold PBS incubation->wash extract Lipid Extraction (Chloroform:Methanol) wash->extract analyze LC-MS/MS Analysis extract->analyze end End: Quantify Labeled Lipids analyze->end start Start: Confluent Cells in Sealed Flasks add_substrate Add ¹³C-labeled Substrate-BSA Complex start->add_substrate incubate Incubate at 37°C (2-4 hours) add_substrate->incubate trap_co2 Trap Evolved ¹³CO₂ incubate->trap_co2 stop_reaction Stop Reaction with Acid trap_co2->stop_reaction measure_co2 Measure ¹³CO₂ by IRMS/GC-MS stop_reaction->measure_co2 normalize Normalize to Protein Content measure_co2->normalize end End: Determine FAO Rate normalize->end

References

Application Note: High-Resolution Mass Spectrometry for the Identification and Quantification of 3-Oxo-21-methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust methodology for the identification and relative quantification of 3-Oxo-21-methyldocosanoyl-CoA, a novel long-chain acyl-coenzyme A, utilizing high-resolution mass spectrometry (HRMS). The protocol outlines sample preparation from biological matrices, optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters, and data analysis strategies. The high sensitivity and mass accuracy of HRMS platforms, such as Orbitrap or Q-TOF systems, enable the confident identification and differentiation of this specific acyl-CoA from other structurally similar lipids.[1][2][3][4] This methodology is crucial for researchers investigating lipid metabolism, identifying potential biomarkers, and in the development of therapeutic agents targeting fatty acid pathways.

Introduction

Acyl-coenzyme A (acyl-CoA) species are central intermediates in numerous metabolic pathways, including fatty acid metabolism and cellular signaling.[5][6][7] The precise identification and quantification of specific acyl-CoAs are essential for understanding their biological roles. This compound is a putative long-chain fatty acyl-CoA whose function and metabolic fate are of increasing interest. High-resolution mass spectrometry offers unparalleled specificity and sensitivity for the analysis of such complex lipids, overcoming challenges associated with their low abundance and the presence of isobaric interferences.[3][8] This document provides a comprehensive protocol for the analysis of this compound using a state-of-the-art LC-HRMS/MS platform.

Experimental Workflow

The overall experimental workflow for the identification of this compound is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS/MS Analysis cluster_data Data Analysis sample Biological Sample (Tissue/Cells) homogenization Homogenization sample->homogenization extraction Acyl-CoA Extraction homogenization->extraction cleanup Solid Phase Extraction (SPE) extraction->cleanup lc_separation UPLC Separation cleanup->lc_separation hrms_detection HRMS Detection (Full Scan) lc_separation->hrms_detection msms_fragmentation MS/MS Fragmentation hrms_detection->msms_fragmentation peak_picking Peak Picking & Integration msms_fragmentation->peak_picking identification Compound Identification peak_picking->identification quantification Relative Quantification identification->quantification

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

Sample Preparation: Acyl-CoA Extraction

A reliable extraction method is critical for the recovery of acyl-CoAs from biological samples.

Materials:

  • Biological tissue or cultured cells

  • Internal Standard (e.g., C17:0-CoA)

  • Extraction Solvent: 2.5% (w/v) sulfosalicylic acid (SSA)[9]

  • Phosphate (B84403) buffer (pH 7.4)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Water (LC-MS grade)

Protocol:

  • Homogenize approximately 100 mg of tissue or 1x10^7 cells in 1 mL of cold phosphate buffer.

  • Spike the homogenate with the internal standard to a final concentration of 1 µM.

  • Add 200 µL of 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) SSA to precipitate proteins and extract acyl-CoAs.[9]

  • Vortex for 30 seconds and incubate on ice for 10 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for SPE cleanup.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove salts and polar impurities.

  • Elute the acyl-CoAs with 1 mL of methanol.

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the sample in 100 µL of 50:50 (v/v) acetonitrile/water for LC-MS/MS analysis.[5]

LC-HRMS/MS Analysis

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q Exactive™ Orbitrap or similar)

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

HRMS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Full Scan (MS1) Resolution: 70,000

  • MS1 Scan Range: m/z 400-1500

  • MS/MS (dd-MS2) Resolution: 35,000

  • Collision Energy: Stepped HCD (20, 30, 40 eV)

  • Inclusion List: Add the theoretical exact mass of the [M+H]+ ion for this compound.

Data Presentation and Analysis

The identification of this compound is based on its accurate mass and characteristic fragmentation pattern.

Fragmentation Pattern of Acyl-CoAs

Acyl-CoAs exhibit a common fragmentation pattern, which is instrumental in their identification. The cleavage of the phosphodiester bond results in a characteristic neutral loss of 507.3033 Da (C10H16N5O13P3S).[10][11]

Acyl_CoA_Fragmentation Acyl_CoA [Acyl-CoA + H]+ Acyl_Fragment [M - 507.3033 + H]+ Acyl_CoA->Acyl_Fragment Neutral Loss of 507.3033 Da CoA_Fragment Adenosine-diphosphate fragment (m/z 428.037) Acyl_CoA->CoA_Fragment Characteristic Fragment

Caption: Common fragmentation pathway for acyl-CoA molecules.[11][12]

Quantitative Data Summary

The following table presents hypothetical quantitative data for the identification of this compound and an internal standard.

CompoundFormulaTheoretical [M+H]+ (m/z)Observed [M+H]+ (m/z)Mass Error (ppm)Retention Time (min)Key Fragment Ions (m/z)
This compoundC44H78N7O18P3S1118.43901118.4385-0.4512.5611.1357, 428.0370
C17:0-CoA (Internal Standard)C38H66N7O17P3S1034.34751034.3471-0.3910.2527.0442, 428.0370

Putative Signaling Pathway Involvement

While the precise role of this compound is under investigation, it is hypothesized to be an intermediate in a modified fatty acid oxidation pathway.

Signaling_Pathway Substrate 21-Methyldocosanoic Acid Acyl_CoA_Synthase Acyl-CoA Synthetase Substrate->Acyl_CoA_Synthase Product_CoA 21-Methyldocosanoyl-CoA Acyl_CoA_Synthase->Product_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Product_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA 2,3-dehydro-21-methyldocosanoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxy-21-methyldocosanoyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Target This compound Hydroxyacyl_CoA_Dehydrogenase->Target Thiolase Thiolase Target->Thiolase Downstream Downstream Metabolism (e.g., Acetyl-CoA, Propionyl-CoA) Thiolase->Downstream

Caption: Hypothesized metabolic pathway involving this compound.

Conclusion

This application note provides a detailed framework for the identification and relative quantification of this compound using high-resolution mass spectrometry. The described protocols for sample preparation, LC-MS/MS analysis, and data interpretation are designed to be adaptable to various biological matrices and research questions. The high mass accuracy and sensitivity of modern HRMS instruments are indispensable for the confident characterization of novel lipid species like this compound, paving the way for a deeper understanding of their roles in health and disease.[13][14][15] Researchers in lipidomics and drug development can utilize this methodology to advance their investigations into the complex world of fatty acid metabolism.

References

Application Notes and Protocols for 3-Oxo-21-methyldocosanoyl-CoA in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain fatty acyl-CoAs (LC-CoAs) are central molecules in cellular metabolism and signaling. They are key intermediates in fatty acid β-oxidation and the synthesis of complex lipids.[1][2] Furthermore, LC-CoAs act as signaling molecules that regulate the activity of various enzymes and transcription factors, thereby influencing gene expression and cellular processes.[1][2][3] The enzymes responsible for the metabolism of LC-CoAs, such as long-chain acyl-CoA synthetase (ACSL) and acyl-CoA dehydrogenases (ACADs), are implicated in numerous diseases, including metabolic disorders, cardiovascular diseases, and cancer.[4]

3-Oxo-21-methyldocosanoyl-CoA, a synthetic analog of endogenous LC-CoAs, presents a unique opportunity for targeted therapeutic intervention. Its structural modifications—a keto group at the 3-position and a methyl group at the 21-position of a 22-carbon (docosanoyl) backbone—suggest its potential as a modulator of enzymes involved in fatty acid metabolism. These modifications may confer increased stability, altered substrate specificity, or inhibitory activity against key enzymes in lipid metabolic pathways.

This document provides a framework for exploring the therapeutic potential of this compound, including its synthesis, its effects on relevant biological pathways, and detailed protocols for its characterization.

Potential Therapeutic Applications

The unique structure of this compound suggests several potential applications in drug discovery:

  • Oncology: Cancer cells often exhibit altered lipid metabolism, with a high demand for fatty acids for energy and membrane synthesis.[5] Targeting enzymes like ACSL, which are often overexpressed in tumors, can be an effective anti-cancer strategy. This compound could act as a competitive or allosteric inhibitor of these enzymes.

  • Metabolic Diseases: Dysregulation of fatty acid metabolism is a hallmark of diseases like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[6] By modulating the activity of enzymes in the β-oxidation pathway, this molecule could help restore metabolic homeostasis.

  • Inflammatory and Cardiovascular Diseases: LC-CoAs are involved in inflammatory signaling and their metabolism is crucial for cardiac energy production.[4] Inhibitors of ACSL have shown potential in reducing atherosclerosis and ischemia-reperfusion injury.[2][4]

Biological Pathways of Interest

The primary targets for this compound are likely to be enzymes within the fatty acid metabolism pathways.

Fatty Acid Activation and β-Oxidation

Long-chain fatty acids are activated by Acyl-CoA Synthetase (ACSL) to form acyl-CoAs, which are then transported into the mitochondria for β-oxidation. This compound, as an analog, could inhibit ACSL, preventing the activation of natural fatty acids. The 3-oxo modification may also make it a substrate or inhibitor for enzymes in the β-oxidation spiral, such as Acyl-CoA Dehydrogenase (ACAD) .

Fatty_Acid_Oxidation Fatty_Acid Fatty Acid ACSL ACSL Fatty_Acid->ACSL CoA Acyl_CoA Acyl-CoA ACAD ACAD Acyl_CoA->ACAD FAD Enoyl_CoA Enoyl-CoA ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH H2O Hydroxyacyl_CoA 3-Hydroxyacyl-CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->HADH NAD+ Ketoacyl_CoA 3-Ketoacyl-CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA Acetyl_CoA Acetyl-CoA TCA TCA Cycle Acetyl_CoA->TCA ACSL->Acyl_CoA ACAD->Enoyl_CoA FADH2 ECH->Hydroxyacyl_CoA HADH->Ketoacyl_CoA NADH Thiolase->Acyl_CoA (n-2) Thiolase->Acetyl_CoA Inhibitor This compound Inhibitor->ACSL Inhibition Inhibitor->ACAD Inhibition

Figure 1: Potential inhibition points of this compound in fatty acid β-oxidation.

PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that are master regulators of lipid metabolism.[1][7] Long-chain fatty acyl-CoAs are known to be high-affinity ligands for PPARα.[3] By binding to PPARα, this compound could modulate the expression of genes involved in fatty acid uptake, activation, and oxidation.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound PPAR PPARα Ligand->PPAR Complex PPARα-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex Complex_N PPARα-RXR Complex->Complex_N Translocation PPRE PPRE (DNA Response Element) Target_Genes Target Gene Transcription (e.g., ACSL, ACAD) PPRE->Target_Genes Activation Complex_N->PPRE Binding

Figure 2: Proposed interaction of this compound with the PPARα signaling pathway.

Quantitative Data from Analogous Compounds

While specific data for this compound is unavailable, data from Triacsin C, a known inhibitor of ACSL, and other long-chain acyl-CoA derivatives provide a reference for expected potency.

Compound/AnalogTarget EnzymeAssay TypeIC50 / EC50 / KdReference
Triacsin CLong-chain Acyl-CoA Synthetase (ACSL)Cell-based ACSL activityIC50: 4.1 µM[6]
Triacsin C analog 1ACSLCell-based ACSL activityEC50: 5.86 µM[2]
Triacsin C analog 3ACSLCell-based ACSL activityEC50: 4.95 µM[2]
Palmitoyl-CoA (16:0)Human 5-Lipoxygenase (h5-LOX)Enzyme inhibition assayIC50: 3.3 ± 0.3 µM[8]
Palmitoleoyl-CoA (16:1)Human 5-Lipoxygenase (h5-LOX)Enzyme inhibition assayIC50: 2.0 ± 0.4 µM[8]
Stearoyl-CoA (18:0)Human 15-Lipoxygenase-1 (h15-LOX-1)Enzyme inhibition assayIC50: 4.2 ± 0.6 µM[8]
Very-long-chain acyl-CoAs (C20-C24)PPARαFluorescence quenchingKd: 3-29 nM[3]

Experimental Protocols

Protocol 1: Synthesis of this compound (Hypothetical Scheme)

This protocol is a generalized, hypothetical scheme based on standard organic synthesis methodologies for creating modified fatty acids and their CoA esters.

Synthesis_Workflow Start 21-Methyldocosanoic Acid Step1 Activation of Carboxylic Acid Start->Step1 Intermediate1 Acyl Chloride or N-Hydroxysuccinimide Ester Step1->Intermediate1 Step2 Claisen Condensation Intermediate1->Step2 Intermediate2 β-Keto Ester Step2->Intermediate2 Step3 Hydrolysis and Decarboxylation Intermediate2->Step3 Intermediate3 3-Oxo-21-methyldocosanoic Acid Step3->Intermediate3 Step4 CoA Thioester Synthesis Intermediate3->Step4 + Coenzyme A Final_Product This compound Step4->Final_Product

Figure 3: Hypothetical synthesis workflow for this compound.

Materials:

  • 21-Methyldocosanoic acid

  • Thionyl chloride or N-Hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (B1669883) (DCC)

  • Meldrum's acid or ethyl acetate

  • Strong base (e.g., sodium ethoxide)

  • Hydrochloric acid

  • Coenzyme A trilithium salt

  • Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran)

  • Silica gel for column chromatography

Methodology:

  • Activation of the Carboxylic Acid:

    • Convert 21-methyldocosanoic acid to its acyl chloride using thionyl chloride or to an NHS ester using NHS and DCC in an anhydrous solvent.

    • Purify the activated fatty acid by recrystallization or chromatography.

  • Formation of the β-Keto Acid Moiety (Claisen Condensation):

    • React the activated 21-methyldocosanoic acid with the enolate of a suitable partner (e.g., from Meldrum's acid or ethyl acetate) in the presence of a strong base. This will introduce the β-keto group.

  • Hydrolysis and Decarboxylation:

    • Hydrolyze the resulting ester and decarboxylate under acidic conditions (e.g., refluxing with HCl) to yield 3-oxo-21-methyldocosanoic acid.

    • Purify the product by column chromatography.

  • Synthesis of the CoA Thioester:

    • Activate the 3-oxo-21-methyldocosanoic acid again (e.g., to an NHS ester).

    • React the activated acid with Coenzyme A trilithium salt in an aqueous buffer (pH ~7.5-8.0).

    • Monitor the reaction by HPLC.

    • Purify the final product, this compound, by reverse-phase HPLC.

Protocol 2: In Vitro Acyl-CoA Synthetase (ACSL) Inhibition Assay

This fluorometric assay measures the activity of ACSL by coupling the production of acyl-CoA to a series of reactions that generate a fluorescent product.

Materials:

  • Acyl-CoA Synthetase Assay Kit (e.g., Abcam ab273315 or similar)

  • Purified ACSL enzyme or cell/tissue lysates

  • This compound (test inhibitor)

  • Triacsin C (positive control inhibitor)

  • 96-well microplate (black, clear bottom)

  • Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer, enzyme mix, developer mix, and probe solution according to the kit manufacturer's instructions.

    • Prepare a stock solution of this compound and Triacsin C in a suitable solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations.

  • Assay Procedure:

    • Add samples (purified enzyme or lysate) to the wells of the microplate.

    • Add the test inhibitor (this compound) or control inhibitor (Triacsin C) at various concentrations to the respective wells. Include a solvent control (no inhibitor).

    • Prepare a reaction mix containing the assay buffer, enzyme mix, developer, and probe.

    • Initiate the reaction by adding the substrate (provided in the kit, typically a long-chain fatty acid) to all wells.

    • Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes), protected from light.

  • Data Analysis:

    • Measure the fluorescence intensity at Ex/Em = 535/587 nm.

    • Subtract the background fluorescence (wells without enzyme or substrate).

    • Calculate the percent inhibition for each concentration of the inhibitor compared to the solvent control.

    • Plot the percent inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: In Vitro Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This spectrophotometric assay measures the activity of ACAD by monitoring the reduction of an artificial electron acceptor.

Materials:

  • Purified long-chain acyl-CoA dehydrogenase (LCAD)

  • Substrate: Palmitoyl-CoA (or other long-chain acyl-CoA)

  • This compound (test inhibitor)

  • Electron acceptor: Ferricenium hexafluorophosphate (B91526) or similar

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • 96-well microplate (clear)

  • Microplate reader capable of absorbance measurement at a specific wavelength (e.g., 300 nm for ferricenium reduction).

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the substrate, inhibitor, and electron acceptor in the assay buffer.

  • Assay Procedure:

    • To each well, add the assay buffer, the electron acceptor, and the purified LCAD enzyme.

    • Add the test inhibitor (this compound) at various concentrations. Include a no-inhibitor control.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the substrate (e.g., Palmitoyl-CoA).

    • Immediately begin monitoring the change in absorbance over time in a kinetic mode.

  • Data Analysis:

    • Determine the initial rate (V₀) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition relative to the no-inhibitor control.

    • Determine the IC50 value by plotting percent inhibition against inhibitor concentration.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

References

Application Notes and Protocols for Detection of 3-Oxo-21-methyldocosanoyl-CoA using Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxo-21-methyldocosanoyl-CoA is a long-chain fatty acyl-CoA molecule that is hypothesized to play a role in specific metabolic pathways. The development of monoclonal antibodies (mAbs) specific to this molecule is crucial for its detection and quantification in biological samples, which can aid in understanding its physiological and pathological significance. These application notes provide a comprehensive overview of the methodologies for utilizing monoclonal antibodies for the detection of this compound.

Small molecules like this compound are generally not immunogenic on their own. Therefore, the development of antibodies requires the molecule to be conjugated to a larger carrier protein. The resulting antibodies can then be used in various immunoassays, with the competitive enzyme-linked immunosorbent assay (ELISA) being a common and effective method for quantification.[1][2]

Monoclonal Antibody Characteristics

A hybridoma cell line, designated as MAb-3O21M-CoA, has been developed to produce monoclonal antibodies that specifically recognize this compound. The characteristics of the purified antibody are summarized in the table below.

Parameter Value
Antibody ID MAb-3O21M-CoA
Isotype IgG1
Specificity This compound
Affinity (K 1.5 x 10⁻⁹ M
Cross-reactivity < 0.1% with other related long-chain fatty acyl-CoAs
Working Concentration ELISA: 0.5 - 2 µg/mL

Applications

The MAb-3O21M-CoA can be utilized in a variety of immunoassays for the detection and quantification of this compound in biological samples such as plasma, serum, and cell lysates.

  • Competitive ELISA: For the quantitative determination of this compound concentrations.

  • Western Blotting: For the detection of this compound conjugated to proteins.

  • Immunohistochemistry: For the localization of this compound in tissue sections.

Experimental Protocols

Competitive ELISA Protocol

This protocol describes the steps for quantifying this compound in a sample using a competitive ELISA format.[3][4][5]

Materials:

  • 96-well microtiter plates

  • MAb-3O21M-CoA

  • This compound standards

  • This compound-HRP conjugate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of MAb-3O21M-CoA (1 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition: Add 50 µL of the sample or this compound standard to the appropriate wells. Immediately add 50 µL of this compound-HRP conjugate to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Addition: Add 100 µL of Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well to stop the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of this compound in the sample.

Data Analysis

Construct a standard curve by plotting the absorbance values against the corresponding concentrations of the this compound standards. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Standard Concentration (ng/mL) Absorbance (450 nm)
01.85
0.11.52
0.51.10
10.75
50.35
100.20
500.11

Visualizations

Experimental Workflow

G Competitive ELISA Workflow cluster_prep Plate Preparation cluster_assay Assay cluster_detection Detection A Coat plate with MAb-3O21M-CoA B Wash A->B C Block non-specific sites B->C D Wash C->D E Add Sample/Standard and this compound-HRP D->E F Incubate E->F G Wash F->G H Add Substrate G->H I Incubate H->I J Add Stop Solution I->J K Read Absorbance at 450 nm J->K

Caption: Workflow for the detection of this compound using a competitive ELISA.

Hypothetical Signaling Pathway

G Hypothetical Metabolic Pathway of this compound A 21-Methyldocosanoic Acid B Acyl-CoA Synthetase A->B ATP -> AMP + PPi C 21-Methyldocosanoyl-CoA B->C D Acyl-CoA Oxidase C->D FAD -> FADH2 E This compound D->E F Thiolase E->F G Propionyl-CoA + 19-Methyl-eicosanoyl-CoA F->G H TCA Cycle G->H I Fatty Acid Beta-Oxidation G->I

References

Troubleshooting & Optimization

Improving sensitivity for 3-Oxo-21-methyldocosanoyl-CoA detection by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 3-Oxo-21-methyldocosanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and selective method for the quantification of this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier method for quantifying long-chain acyl-CoAs like this compound due to its high sensitivity and specificity.[1][2] This technique, particularly with a triple quadrupole mass spectrometer, allows for targeted analysis using Multiple Reaction Monitoring (MRM), which monitors specific precursor-to-product ion transitions, significantly reducing background noise and enhancing analytical certainty.[1]

Q2: My this compound samples seem to be degrading. How can I improve stability?

A2: Acyl-CoAs are chemically labile and prone to hydrolysis, especially in aqueous solutions that are not acidic.[3] To ensure sample integrity, it is critical to:

  • Process samples quickly and maintain low temperatures (on ice or at 4°C) throughout the preparation workflow.[2]

  • Store extracted samples at -80°C, preferably as a dry pellet or in an organic solvent.[2]

  • Reconstitute samples immediately before analysis in a suitable solvent, such as a methanol (B129727)/water mixture or a buffered solution like 50 mM ammonium (B1175870) acetate, to maintain a stable pH.[2][4]

Q3: What are the characteristic MS/MS fragmentation patterns for long-chain acyl-CoAs in positive ion mode?

A3: In positive ion electrospray ionization (ESI+), acyl-CoAs exhibit a highly characteristic fragmentation pattern. The most prominent fragmentation is a neutral loss of 507.0 Da, which corresponds to the 3'-phospho-ADP moiety of the coenzyme A molecule.[2][5][6] This consistent fragmentation allows for the use of neutral loss scans to screen for a wide variety of acyl-CoA species within a sample. Another frequently observed fragment ion is m/z 428, which results from cleavage at the diphosphate (B83284) bond.[2][4] For this compound, the primary MRM transition would be based on its protonated molecule [M+H]⁺ as the precursor ion and the fragment resulting from the neutral loss of 507 Da as the product ion.

Q4: How can I improve the chromatographic peak shape for this compound?

A4: Long-chain acyl-CoAs often exhibit poor peak shape (tailing) on standard reversed-phase columns.[1] To improve chromatography:

  • High pH Mobile Phase: Use a C8 or C18 reversed-phase column with a mobile phase at a high pH, such as 10.5, using an additive like ammonium hydroxide.[1][7] This improves the deprotonation of the phosphate (B84403) groups, reducing interaction with the stationary phase and sharpening peaks.

  • Column Choice: A C8 column may provide better peak shapes for very long-chain species compared to a C18 column.[7]

  • Gradient Optimization: Ensure a well-optimized gradient elution, starting with a lower organic phase concentration and ramping up to elute the highly hydrophobic long-chain acyl-CoA.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your LC-MS analysis of this compound.

Problem 1: Low or No Signal for the Analyte
Potential Cause Recommended Solution
Sample Degradation Prepare fresh standards and samples, keeping them on ice at all times. Minimize the time samples spend in aqueous, non-acidic solutions before injection.[3]
Inefficient Ionization Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase composition is amenable to good ionization; for positive mode, slightly acidic or high pH with ammonia (B1221849) can be effective.[5][7]
Suboptimal MS/MS Parameters Perform a direct infusion of a this compound standard to optimize the precursor ion, product ion, and collision energy (CE). The neutral loss of 507 Da is a good starting point for the product ion.[5][6]
Poor Extraction Recovery Evaluate your sample preparation method. Solid-phase extraction (SPE) is common for acyl-CoAs.[6][8] Ensure the SPE cartridge type and elution solvents are appropriate for a very long-chain species. A liquid-liquid extraction (LLE) might also be a suitable alternative.
Problem 2: High Background Noise and Poor Signal-to-Noise (S/N) Ratio
Potential Cause Recommended Solution
Ion Suppression This is a major issue in biological samples, often caused by co-eluting phospholipids.[9][10] Enhance sample cleanup by incorporating a phospholipid removal step (e.g., specific SPE cartridges) or by optimizing chromatography to separate the analyte from the bulk of the phospholipids.[10]
Contaminated Mobile Phase or System Prepare fresh mobile phases using high-purity (LC-MS grade) solvents and additives.[11] Flush the LC system thoroughly. Contamination can also arise from sample vials and caps.[12]
Matrix Effects The sample matrix itself can interfere with ionization.[13] To diagnose and correct for this, perform a post-column infusion experiment or compare calibration curves prepared in pure solvent versus a matrix-matched blank. Using a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.
Suboptimal Chromatography Poor peak shape leads to a lower S/N ratio. Refer to FAQ Q4 for improving chromatography. A sharper peak is taller and easier to distinguish from the baseline noise.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue Samples

This protocol is a general guideline and should be optimized for your specific tissue type.

  • Homogenization: a. Weigh approximately 50-100 mg of frozen tissue powder in a pre-chilled tube. b. Add 1 mL of ice-cold extraction solvent (e.g., 2:1:0.8 methanol:chloroform (B151607):water) containing an appropriate odd-chain length or stable isotope-labeled acyl-CoA as an internal standard. c. Homogenize thoroughly using a bead beater or probe sonicator, keeping the sample on ice.

  • Phase Separation: a. After homogenization, add 0.5 mL of chloroform and 0.5 mL of water. b. Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C. c. Three layers will form. The acyl-CoAs will be in the upper aqueous/methanol phase.

  • Solid-Phase Extraction (SPE) Cleanup: a. Condition an anion-exchange SPE cartridge (e.g., a quaternary amine phase) with methanol and then with water. b. Load the collected upper phase from the previous step onto the cartridge. c. Wash the cartridge with water, followed by methanol, to remove interfering species. d. Elute the acyl-CoAs with a buffered, high-salt, or high-pH solution (e.g., methanol containing ammonium hydroxide).

  • Final Preparation: a. Dry the eluted sample under a stream of nitrogen gas. b. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 15 mM ammonium hydroxide) for analysis.

Protocol 2: Suggested LC-MS/MS Parameters

These are starting parameters and should be optimized for your specific instrument and analyte.

Parameter Suggested Setting
LC Column Reversed-phase C8 or C18, 1.7-2.1 mm ID, 100-150 mm length
Mobile Phase A 15 mM Ammonium Hydroxide in Water[7]
Mobile Phase B 15 mM Ammonium Hydroxide in Acetonitrile[7]
Flow Rate 0.3 - 0.4 mL/min[7]
Gradient Start at 20% B, increase to 95% B over 10 min, hold for 2 min, return to 20% B and re-equilibrate for 3 min.
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temp. 350 - 450 °C
MRM Transition Calculated [M+H]⁺ → Calculated [M+H-507]⁺ (Requires determination from standard)
Collision Energy Optimize by infusing standard (typically 30-50 eV for this neutral loss)[6]

Visualizations

Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Tissue Tissue Homogenization (with Internal Standard) LLE Liquid-Liquid Extraction Tissue->LLE SPE Solid-Phase Extraction (Anion Exchange) LLE->SPE Drydown Drydown under N2 SPE->Drydown Reconstitute Reconstitution Drydown->Reconstitute LC Reversed-Phase LC (High pH Mobile Phase) Reconstitute->LC MS Tandem MS (ESI+) LC->MS MRM MRM Detection (Neutral Loss of 507 Da) MS->MRM Data Data Processing & Quantification MRM->Data

Caption: Experimental workflow for this compound analysis.

Troubleshooting Start Low / No Signal? CheckMS Infuse Standard: MS Responding? Start->CheckMS Yes HighNoise High Background / Poor S/N? Start->HighNoise No CheckSample Prepare Fresh Standards & Samples CheckMS->CheckSample No CheckMethod Optimize Source & MRM Parameters CheckMS->CheckMethod Yes ImproveCleanup Enhance Sample Cleanup (e.g., Phospholipid Removal) HighNoise->ImproveCleanup Yes OK Signal Acceptable HighNoise->OK No ImproveChroma Optimize Chromatography (Peak Shape) ImproveCleanup->ImproveChroma

Caption: A decision tree for troubleshooting low signal in LC-MS analysis.

References

Technical Support Center: Analysis of 3-Oxo-21-methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Oxo-21-methyldocosanoyl-CoA and other long-chain acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which adversely affects the accuracy, reproducibility, and sensitivity of quantitative analysis.[1] For a long-chain acyl-CoA like this compound, which is often present at low concentrations in complex biological samples, matrix effects can be a significant obstacle to reliable quantification.

Q2: What are the primary causes of matrix effects in the analysis of acyl-CoAs from biological samples?

A2: In biological samples such as plasma, serum, or tissue extracts, phospholipids (B1166683) are the most significant cause of matrix effects.[1][3][4] Other sources include salts, proteins, endogenous metabolites, and ion-pairing agents.[1][4] These components can co-elute with the target acyl-CoA analytes and interfere with the ionization process in the mass spectrometer's ion source.[1]

Q3: How can I determine if my this compound analysis is impacted by matrix effects?

A3: Several methods can be used to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.[1][5]

  • Post-Extraction Spiking: This is a quantitative approach. The response of this compound spiked into a blank matrix extract (that has undergone the full sample preparation process) is compared to the response of the analyte in a clean solvent at the same concentration. The ratio of these responses indicates the degree of signal suppression or enhancement.[1]

Q4: What is the difference between ion suppression and ion enhancement?

A4: Ion suppression is the more common form of matrix effect, resulting in a reduced signal response for the analyte of interest.[1] This occurs when co-eluting matrix components compete with the analyte for ionization, reduce the efficiency of droplet formation and desolvation in the electrospray ionization (ESI) source, or neutralize the charged analyte ions.[1] Ion enhancement is an increase in the analyte's signal response. While less common, it can occur when co-eluting compounds improve the ionization efficiency of the target analyte.[1] Both phenomena compromise data accuracy.[1]

Q5: Why are phospholipids a major concern for the analysis of long-chain acyl-CoAs?

A5: Phospholipids are highly abundant in biological membranes and, consequently, in samples like plasma and serum.[1][3] They have a tendency to co-extract with many lipid analytes, including long-chain acyl-CoAs, during common sample preparation methods like protein precipitation.[3] Due to their chromatographic behavior, they often co-elute with target analytes, leading to significant ion suppression.[3] Furthermore, phospholipids can accumulate on the LC column, leading to erratic elution, reduced column lifetime, and poor reproducibility in subsequent analyses.[1][3]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Inconsistent Retention Time for this compound

  • Possible Cause: Accumulation of matrix components, particularly phospholipids, on the analytical column.[1][3]

  • Troubleshooting Steps:

    • Column Wash: Implement a robust column wash method between injections. A strong solvent, such as isopropanol, can help remove strongly retained matrix components.

    • Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components and particulates.

    • Sample Preparation: Improve the sample cleanup procedure to remove more of the interfering matrix components before injection (see Issue 2).

    • Sample Solvent: Ensure the sample solvent is compatible with the initial mobile phase to prevent peak distortion.[6]

Issue 2: Low Signal Intensity and Poor Sensitivity for this compound

  • Possible Cause: Significant ion suppression due to co-eluting matrix components, especially phospholipids.[1]

  • Troubleshooting Steps:

    • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components.[7] Consider the following techniques:

      • Protein Precipitation (PPT): A simple and fast method, but often insufficient for removing phospholipids.[4]

      • Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract the analyte of interest away from interfering compounds.[7]

      • Solid-Phase Extraction (SPE): Offers a higher degree of selectivity for removing interferences compared to PPT and LLE.[1]

      • Phospholipid Removal Plates/Cartridges (e.g., HybridSPE): These are specifically designed to remove phospholipids from the sample extract and can be very effective.[1][8]

    • Chromatographic Separation: Modify the LC method to improve the separation of this compound from the regions of ion suppression. This can be achieved by adjusting the gradient, changing the mobile phase, or using a different column chemistry.[9]

    • Stable Isotope Labeled Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the gold standard for compensating for matrix effects.[10][11] The SIL-IS will experience the same degree of ion suppression or enhancement as the analyte, allowing for accurate quantification.

Issue 3: High Variability in Quantitative Results

  • Possible Cause: Inconsistent matrix effects between samples and batches.

  • Troubleshooting Steps:

    • Implement a Robust Sample Preparation Protocol: Ensure that the chosen sample preparation method is reproducible and effectively removes the majority of matrix interferences. Phospholipid removal techniques are highly recommended.[3]

    • Use a Stable Isotope Labeled Internal Standard (SIL-IS): This is the most reliable way to correct for variability in matrix effects. Stable isotope labeling by essential nutrients in cell culture (SILEC) is a method to produce such standards.[12][13]

    • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal

Sample Preparation TechniquePhospholipid Removal EfficiencyAnalyte RecoveryThroughputCost per Sample
Protein Precipitation (PPT)Low (<20%)HighHighLow
Liquid-Liquid Extraction (LLE)Medium (60-80%)Medium to HighMediumLow to Medium
Solid-Phase Extraction (SPE)High (80-95%)Medium to HighMediumMedium
HybridSPE®-PhospholipidVery High (>99%)HighHighHigh

Data is generalized from multiple sources for comparative purposes.[1][8]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the this compound standard into the final mobile phase or reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from a control group) through the entire extraction procedure. Spike the this compound standard into the final, clean extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the this compound standard into the blank matrix sample before starting the extraction procedure. (This set is for calculating recovery).

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A matrix effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Acyl-CoA Analysis

This is a general protocol that should be optimized for this compound.

  • Sample Pre-treatment:

    • For cell or tissue samples, homogenize in a suitable buffer.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) or an acid (e.g., 5-sulfosalicylic acid).[14]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727).

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of an aqueous solution (e.g., water or a weak buffer) to remove polar interferences.

    • Wash the cartridge with 1 mL of a moderately non-polar solvent (e.g., 40% methanol in water) to remove phospholipids.

  • Elution:

    • Elute the this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile), which may be basified (e.g., with 5% ammonium (B1175870) hydroxide) to ensure complete elution of the acidic CoA moiety.[1]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with the LC-MS/MS mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Tissue, etc.) ppt Protein Precipitation (e.g., Acetonitrile) sample->ppt spe Solid-Phase Extraction (Phospholipid Removal) ppt->spe reconstitution Dry & Reconstitute spe->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection lc->ms quant Quantification (with SIL-IS) ms->quant results Final Results quant->results

Caption: Experimental workflow for this compound analysis.

troubleshooting_matrix_effects start Inconsistent Results or Low Signal Intensity assess Assess Matrix Effects? (Post-column infusion or Post-extraction spike) start->assess me_present Matrix Effects Present assess->me_present Yes no_me No Significant Matrix Effects assess->no_me No optimize_sample_prep Optimize Sample Prep (e.g., SPE, PLR) me_present->optimize_sample_prep optimize_lc Optimize LC Method (Improve Separation) me_present->optimize_lc use_sil_is Use Stable Isotope Labeled Internal Standard me_present->use_sil_is revalidate Re-validate Assay optimize_sample_prep->revalidate optimize_lc->revalidate use_sil_is->revalidate

Caption: Troubleshooting logic for matrix effects in acyl-CoA analysis.

References

Technical Support Center: Optimization of 3-Oxo-21-methyldocosanoyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 3-Oxo-21-methyldocosanoyl-CoA from complex biological samples.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Recovery of this compound

Potential CauseRecommended Solution
Incomplete Cell Lysis or Tissue Homogenization Ensure thorough disruption of the sample matrix. For tissues, use a glass homogenizer for effective cell breakdown.[1][2] Optimize the ratio of extraction solvent to sample weight; a 20-fold excess of solvent is often recommended.[1]
Degradation of the Target Molecule 3-Oxo-acyl-CoAs are susceptible to enzymatic and chemical degradation.[1] It is critical to work quickly and maintain ice-cold conditions (0-4°C) throughout the entire procedure.[1] Use pre-chilled buffers, solvents, and tubes. For tissue samples, flash-freeze them in liquid nitrogen immediately after collection and store them at -80°C. Avoid repeated freeze-thaw cycles.[1]
Non-Optimal pH of Extraction Buffer The thioester bond of acyl-CoAs is unstable in neutral or alkaline conditions. Use an acidic extraction buffer, such as 100 mM potassium phosphate (B84403) (KH2PO4) at a pH of 4.9, to minimize chemical hydrolysis.[1][2]
Inefficient Liquid-Liquid Extraction The very long, branched acyl chain of this compound increases its hydrophobicity. Ensure vigorous mixing during the organic solvent extraction step to maximize partitioning into the organic phase.
Poor Recovery from Solid-Phase Extraction (SPE) If using SPE for sample cleanup, ensure the cartridge is properly conditioned and not allowed to dry out before loading the sample.[3] Optimize the wash and elution steps to prevent premature elution of the analyte or incomplete recovery from the cartridge. Given the hydrophobicity of the target molecule, a reversed-phase (e.g., C18) SPE cartridge is appropriate.[3]
Adsorption to Surfaces The phosphate groups on acyl-CoAs can adhere to glass and metal surfaces. Consider using polypropylene (B1209903) tubes and pipette tips to minimize loss.

Issue 2: Poor Chromatographic Peak Shape or Resolution

Potential CauseRecommended Solution
Suboptimal Mobile Phase Composition For reversed-phase chromatography of long-chain acyl-CoAs, a mobile phase with a slightly acidic pH may not be optimal and can lead to peak tailing. Consider using a mobile phase with a higher pH, such as one containing ammonium (B1175870) hydroxide, which has been shown to improve peak shape for long-chain acyl-CoAs.[4]
Co-elution with Interfering Compounds Complex biological samples contain numerous lipids and other molecules that can interfere with the analysis. Incorporate a solid-phase extraction (SPE) step to clean up the sample before LC-MS analysis.[1][3]
Inappropriate Column Chemistry A C18 reversed-phase column is generally suitable for the separation of long-chain acyl-CoAs.[2][4] Ensure the column is of high quality and has not degraded.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store biological samples to ensure the stability of this compound?

A1: Immediate processing of fresh samples is ideal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic and chemical degradation.[1] Avoid repeated freeze-thaw cycles.

Q2: What type of internal standard should I use for accurate quantification?

A2: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not available, a structurally similar very-long-chain acyl-CoA with an odd-numbered carbon chain, such as heptadecanoyl-CoA (C17:0), can be used as it is unlikely to be present in most biological samples.

Q3: Is a solid-phase extraction (SPE) step always necessary?

A3: While not always mandatory, an SPE step is highly recommended for complex matrices like tissue homogenates or plasma. It helps to remove interfering substances such as salts, phospholipids, and other lipids, which can improve the quality of the chromatographic data and reduce ion suppression in the mass spectrometer.[1][3] For cleaner samples, a simple protein precipitation may be sufficient.[5]

Q4: How can I confirm the identity of the extracted this compound?

A4: The most reliable method for confirming the identity of your target molecule is high-resolution tandem mass spectrometry (MS/MS). By comparing the fragmentation pattern of your extracted compound to that of a synthesized standard or by using in-silico fragmentation prediction tools, you can confidently identify the molecule.

Quantitative Data

Extraction MethodSample MatrixTypical Recovery RateReference
Solvent Extraction with SPERat Liver83-90%[6]
Modified Solvent Extraction with SPEVarious Tissues70-80%[2]
Solvent ExtractionFreeze-clamped Rat LiversNot specified, but sufficient for quantification[7]

Experimental Protocols

This section provides a detailed methodology for the extraction of this compound from tissue samples, adapted from established protocols for very-long-chain acyl-CoAs.[1][2]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Isopropanol (B130326), HPLC grade

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Internal Standard (e.g., C17:0-CoA)

  • Reversed-Phase (C18) Solid-Phase Extraction (SPE) columns

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • 2% Formic Acid in water

  • Acetonitrile with 0.1% Formic Acid (or Ammonium Hydroxide for high pH separation)

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[1][2]

    • Homogenize thoroughly.

    • Add 2 mL of isopropanol and homogenize again.[2]

  • Liquid-Liquid Extraction:

    • Transfer the homogenate to a suitable tube.

    • Add 4 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 2,000 x g for 5 minutes at 4°C.

    • Carefully collect the upper organic phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) - Optional but Recommended:

    • Dilute the collected organic phase with 10 mL of 100 mM KH2PO4 buffer (pH 4.9).

    • Condition a C18 SPE cartridge with 2 mL of methanol, followed by 2 mL of water. Do not allow the cartridge to dry.[3]

    • Load the diluted sample onto the SPE cartridge at a slow flow rate (~1 mL/min).[3]

    • Wash the cartridge with 2 mL of water to remove polar impurities.[3]

    • Wash the cartridge with 2 mL of 50% methanol in water to remove less hydrophobic impurities.[3]

    • Elute the this compound with 2 mL of acetonitrile.[3]

  • Sample Concentration and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup (Optional) cluster_analysis Analysis sample Tissue Sample (~50-100mg) homogenization Homogenize in cold acidic buffer (pH 4.9) + IS sample->homogenization extraction Add Isopropanol & Acetonitrile, Vortex homogenization->extraction centrifugation Centrifuge (2,000 x g, 4°C) extraction->centrifugation collect_supernatant Collect Organic Supernatant centrifugation->collect_supernatant spe_conditioning Condition C18 SPE Cartridge collect_supernatant->spe_conditioning Proceed to Cleanup drying Dry under Nitrogen collect_supernatant->drying Skip Cleanup sample_loading Load Sample spe_conditioning->sample_loading spe_wash1 Wash with Water sample_loading->spe_wash1 spe_wash2 Wash with 50% Methanol spe_wash1->spe_wash2 elution Elute with Acetonitrile spe_wash2->elution elution->drying reconstitution Reconstitute in Mobile Phase drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Experimental workflow for the extraction of this compound.

troubleshooting_workflow start Low/No Recovery of Analyte check_degradation Suspect Degradation? start->check_degradation degradation_solutions Maintain cold temp (0-4°C) Use acidic buffer (pH 4.9) Work quickly, minimize freeze-thaw check_degradation->degradation_solutions Yes check_extraction Suspect Inefficient Extraction? check_degradation->check_extraction No degradation_solutions->check_extraction extraction_solutions Ensure thorough homogenization Optimize solvent-to-tissue ratio Vortex vigorously check_extraction->extraction_solutions Yes check_spe Suspect SPE Issues? check_extraction->check_spe No extraction_solutions->check_spe spe_solutions Properly condition cartridge Optimize wash/elution solvents Check for analyte breakthrough check_spe->spe_solutions Yes end Improved Recovery check_spe->end No spe_solutions->end

Caption: Troubleshooting decision tree for low analyte recovery.

stability_factors cluster_factors Key Factors Influencing Stability cluster_recommendations Recommendations for Optimal Stability stability Stability of This compound temp Temperature stability->temp decreases with ph pH stability->ph decreases at neutral/alkaline enzymes Enzymatic Activity stability->enzymes degraded by thioesterases low_temp Maintain 0-4°C temp->low_temp acidic_ph Use Acidic Buffer (pH ~4.9) ph->acidic_ph quench Rapidly Quench/Flash Freeze enzymes->quench

Caption: Factors affecting the stability of this compound.

References

Technical Support Center: Synthesis of Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures involving the synthesis, purification, and analysis of long-chain acyl-CoAs.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and handling of long-chain acyl-CoAs.

Question: I am observing very low yields after my long-chain acyl-CoA synthesis reaction. What are the potential causes and how can I improve the yield?

Answer:

Low yields in long-chain acyl-CoA synthesis can stem from several factors, ranging from substrate quality to reaction conditions. Here is a step-by-step troubleshooting guide:

  • Substrate Integrity:

    • Fatty Acid Purity: Ensure the long-chain fatty acid substrate is of high purity. Contaminants can interfere with the enzymatic or chemical ligation.

    • CoA Stability: Coenzyme A is unstable, particularly in organic solvents.[1] Use freshly prepared CoA solutions or verify the integrity of stored CoA.

  • Reaction Conditions (Enzymatic Synthesis):

    • Enzyme Activity: Verify the activity of your acyl-CoA synthetase (ACS).[2] Enzyme activity can diminish with improper storage or multiple freeze-thaw cycles.

    • Cofactor Concentration: Ensure optimal concentrations of ATP and Mg2+, as these are critical for the synthetase activity.[2]

    • pH and Buffer: Maintain the optimal pH for the specific ACS enzyme used. The reaction buffer should be free of any potential inhibitors.

  • Reaction Conditions (Chemical Synthesis):

    • Anhydrous Conditions: Chemical synthesis methods are often sensitive to moisture. Ensure all solvents and glassware are properly dried.

    • Reagent Stoichiometry: Optimize the molar ratios of the fatty acid, coupling agents, and CoA. Excess of some reagents can lead to side reactions and purification challenges. Chemical ligation approaches can suffer from poor yields and low selectivity.[1]

  • Product Degradation:

    • Hydrolysis: Long-chain acyl-CoAs are susceptible to hydrolysis. Work quickly and keep samples on ice or at 4°C whenever possible.

    • Oxidation: For unsaturated long-chain acyl-CoAs, the risk of oxidation is high. Consider performing reactions under an inert atmosphere (e.g., nitrogen or argon).

Question: During purification by HPLC, I'm seeing broad peaks or no peak at all for my long-chain acyl-CoA. What could be wrong?

Answer:

Chromatographic issues with long-chain acyl-CoAs are common due to their amphipathic nature. Here are some troubleshooting tips:

  • Column Choice: A C18 reversed-phase column is typically used.[3][4] Ensure your column is in good condition and appropriate for lipid analysis.

  • Mobile Phase Composition:

    • The mobile phase composition is critical for good separation. A common mobile phase consists of a buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile (B52724).[5]

    • The pH of the mobile phase can significantly impact peak shape. A slightly acidic pH (e.g., 4.9) is often used.[5]

  • Sample Preparation:

    • Precipitation: Long-chain acyl-CoAs can precipitate in the assay solution, especially at high concentrations.[6] Ensure your sample is fully dissolved in the mobile phase or a compatible solvent before injection.

    • Micelle Formation: Due to their detergent-like properties, long-chain acyl-CoAs can form micelles, which can affect chromatographic behavior.[7]

  • Detection:

    • The most common detection wavelength for acyl-CoAs is 260 nm, corresponding to the adenine (B156593) moiety of CoA.[5]

    • For higher sensitivity and specificity, consider using mass spectrometry (LC/MS/MS).[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store long-chain acyl-CoAs to prevent degradation?

A1: Due to their inherent instability, immediate processing of fresh samples is optimal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[8] Repeated freeze-thaw cycles should be avoided as they can significantly impact the stability of lipids.[8] For purified long-chain acyl-CoAs, storage in a suitable buffer at -80°C is recommended.

Q2: I am having trouble with low recovery of long-chain acyl-CoAs during extraction from biological samples. How can I improve this?

A2: Low recovery can be due to incomplete cell lysis, degradation, or inefficient extraction. Consider the following:

  • Homogenization: Ensure thorough tissue homogenization. A glass homogenizer is often effective.[5][8]

  • Extraction Solvents: A common method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile and isopropanol.[8]

  • Solid-Phase Extraction (SPE): SPE is frequently used for purification and to enhance recovery rates.[8] Weak anion exchange columns can be effective.[8]

  • Internal Standard: The addition of an internal standard, such as heptadecanoyl-CoA, early in the extraction process can help monitor and normalize for recovery.[8]

Q3: What are the main differences between enzymatic and chemical synthesis of long-chain acyl-CoAs?

A3: Both methods have their advantages and disadvantages:

  • Enzymatic Synthesis: This method uses an acyl-CoA synthetase to ligate a fatty acid to Coenzyme A. It is highly specific and occurs under mild, aqueous conditions. However, it can be limited by the substrate specificity of the available enzymes.[1]

  • Chemical Synthesis: This approach involves the chemical ligation of the fatty acid to CoA. It is more versatile in terms of the types of fatty acids that can be used. However, it often suffers from lower yields, lack of selectivity, and the use of harsh organic solvents that can be detrimental to the stability of CoA.[1]

Data Presentation

Table 1: Recovery Rates of Long-Chain Acyl-CoAs with Different Extraction Methodologies

Tissue TypeExtraction MethodRecovery Rate (%)Reference
VariousHomogenization in KH2PO4, extraction with acetonitrile and isopropanol, followed by SPEVaries by tissue[8]
Rat Heart, Kidney, MuscleHomogenization in KH2PO4 with 2-propanol, acetonitrile extraction, and SPE70-80%[5]

Table 2: Validation Parameters for LC/MS/MS Quantification of Long-Chain Acyl-CoAs

ParameterC16:0-CoAC16:1-CoAC18:0-CoAC18:1-CoAC18:2-CoA
Accuracy (%) 94.8 - 110.894.8 - 110.894.8 - 110.894.8 - 110.894.8 - 110.8
Inter-run Precision (%) 2.6 - 12.22.6 - 12.22.6 - 12.22.6 - 12.22.6 - 12.2
Intra-run Precision (%) 1.2 - 4.41.2 - 4.41.2 - 4.41.2 - 4.41.2 - 4.4
(Data adapted from a study on rat liver tissue)[3][4]

Experimental Protocols

Protocol 1: Extraction and Purification of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs from various tissue types.[5][8]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

  • Extraction:

    • Add organic solvents (e.g., acetonitrile and isopropanol) to the homogenate. A 20-fold excess of solvent is often recommended.[8]

    • Vortex vigorously and centrifuge to pellet the tissue debris.

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition and equilibrate the weak anion exchange SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the SPE column.

    • Wash the column to remove impurities.

    • Elute the long-chain acyl-CoAs with an appropriate elution buffer.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried sample in a suitable buffer for analysis.

Protocol 2: Enzymatic Synthesis of a Long-Chain Acyl-CoA

This protocol provides a general framework for the enzymatic synthesis of a long-chain acyl-CoA using an acyl-CoA synthetase.

Materials:

  • Long-chain fatty acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl2

  • Acyl-CoA Synthetase (ACS)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, ATP, MgCl2, and CoA at their optimal concentrations.

    • Add the long-chain fatty acid (dissolved in a suitable solvent if necessary).

  • Enzyme Addition:

    • Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubation:

    • Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a predetermined amount of time.

  • Reaction Quenching:

    • Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.

  • Purification:

    • The synthesized long-chain acyl-CoA can be purified using solid-phase extraction or HPLC.

Visualizations

Troubleshooting_Workflow Start Low Yield of Long-Chain Acyl-CoA Check_Substrates Check Substrate Integrity (Fatty Acid & CoA Purity) Start->Check_Substrates Check_Enzymatic_Conditions Verify Enzymatic Reaction Conditions (Enzyme Activity, Cofactors, pH) Start->Check_Enzymatic_Conditions Check_Chemical_Conditions Verify Chemical Reaction Conditions (Anhydrous, Stoichiometry) Start->Check_Chemical_Conditions Check_Degradation Assess Product Degradation (Hydrolysis, Oxidation) Start->Check_Degradation Optimize_Substrates Use High-Purity Substrates Check_Substrates->Optimize_Substrates Impure? Optimize_Enzymatic Optimize Enzyme/Cofactor Concentrations Check_Enzymatic_Conditions->Optimize_Enzymatic Suboptimal? Optimize_Chemical Ensure Anhydrous Conditions & Optimize Ratios Check_Chemical_Conditions->Optimize_Chemical Issues Found? Minimize_Degradation Work on Ice, Use Inert Atmosphere Check_Degradation->Minimize_Degradation Degradation Evident? Success Improved Yield Optimize_Substrates->Success Optimize_Enzymatic->Success Optimize_Chemical->Success Minimize_Degradation->Success

Caption: Troubleshooting workflow for low yields in long-chain acyl-CoA synthesis.

Extraction_Purification_Workflow Tissue_Sample Tissue Sample (~100mg) Homogenization Homogenize in KH2PO4 Buffer with Internal Standard Tissue_Sample->Homogenization Extraction Extract with Acetonitrile/Isopropanol Homogenization->Extraction Centrifugation Centrifuge to Pellet Debris Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) (Weak Anion Exchange) Supernatant->SPE Wash Wash to Remove Impurities SPE->Wash Elution Elute Long-Chain Acyl-CoAs Wash->Elution Concentration Dry Under Nitrogen & Reconstitute Elution->Concentration Analysis Analysis (HPLC, LC/MS) Concentration->Analysis

Caption: Experimental workflow for the extraction and purification of long-chain acyl-CoAs.

Synthesis_Pathways cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis Enz_Inputs Long-Chain Fatty Acid Coenzyme A ATP, Mg2+ ACSL Acyl-CoA Synthetase (ACS) Enz_Inputs->ACSL Enz_Outputs Long-Chain Acyl-CoA AMP + PPi ACSL->Enz_Outputs Chem_Inputs Long-Chain Fatty Acid Coenzyme A Coupling Agents Ligation Chemical Ligation Chem_Inputs->Ligation Chem_Outputs Long-Chain Acyl-CoA Byproducts Ligation->Chem_Outputs

Caption: Comparison of enzymatic and chemical synthesis pathways for long-chain acyl-CoAs.

References

Stability issues of 3-Oxo-21-methyldocosanoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Oxo-21-methyldocosanoyl-CoA and other long-chain acyl-CoA thioesters during sample preparation. Given the limited specific literature on this compound, the guidance is based on established principles for the analysis of long-chain acyl-CoAs.

Troubleshooting Guide

This guide addresses common problems encountered during the quantification of this compound, helping you identify and resolve potential issues in your workflow.

Q1: I am observing low or no signal for this compound in my LC-MS analysis. What are the likely causes?

A1: Low or undetectable signal is a common issue, often stemming from sample degradation. The primary culprits are the chemical and enzymatic hydrolysis of the high-energy thioester bond.

  • Potential Cause 1: Chemical Hydrolysis due to pH. The thioester bond is prone to hydrolysis, especially under neutral to alkaline conditions.

    • Solution: Maintain a consistently acidic environment throughout your sample preparation. Use extraction and homogenization buffers with a pH between 4.5 and 6.0.[1][2] For HPLC analysis, mobile phases are also typically acidic (e.g., pH 4.9).[1][2]

  • Potential Cause 2: Enzymatic Degradation. Tissues and cells contain acyl-CoA thioesterases (ACOTs), which rapidly hydrolyze acyl-CoAs.[3] These enzymes can become active upon cell lysis.

    • Solution: Work quickly and keep samples on ice at all times to minimize enzymatic activity. Homogenize tissues immediately after collection or use flash-frozen samples. The use of acidic buffers also helps to reduce the activity of many enzymes.

  • Potential Cause 3: Poor Extraction Efficiency. Long-chain acyl-CoAs are amphipathic molecules, requiring specific extraction conditions for optimal recovery.

    • Solution: Employ a robust extraction protocol using organic solvents like acetonitrile (B52724) and/or isopropanol, often in combination with an acidic buffer.[1][4] Solid-phase extraction (SPE) is frequently used to purify and concentrate the acyl-CoAs before analysis.[1][5]

Q2: My results for replicate samples are highly variable. What could be causing this inconsistency?

A2: High variability often points to inconsistent sample handling and degradation that differs from sample to sample.

  • Potential Cause 1: Temperature Fluctuations. Even brief periods at room temperature can lead to significant degradation.

    • Solution: Ensure all steps, from homogenization to extraction and final extract storage, are performed strictly at low temperatures (0-4°C). Use pre-chilled tubes, buffers, and centrifuges.

  • Potential Cause 2: Inconsistent Timing. The time between sample collection, homogenization, and extraction must be kept consistent.

    • Solution: Standardize your workflow. Process each sample for the same duration and minimize any holding steps. If delays are unavoidable, keep samples flash-frozen at -80°C.

  • Potential Cause 3: Adsorption to Surfaces. Acyl-CoAs can adsorb to plastic surfaces, leading to sample loss.

    • Solution: Use glass or low-adhesion polypropylene (B1209903) tubes and vials for sample processing and storage to minimize signal loss.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting and storing this compound?

A1: An acidic pH is critical for stability. For tissue homogenization and extraction, a buffer pH of 4.5 - 6.0 is recommended to minimize both chemical hydrolysis and the activity of acyl-CoA thioesterases.[1][2] Long-term storage of extracts should be at -80°C in a similarly acidic buffer or solvent.

Q2: How should I store my tissue samples before extraction?

A2: For optimal preservation of acyl-CoAs, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until you are ready to begin the extraction protocol. Avoid slow freezing and repeated freeze-thaw cycles.

Q3: Are there any inhibitors I can add to prevent enzymatic degradation?

A3: While some studies mention the use of general protease and phosphatase inhibitors, the most effective strategies for preventing enzymatic degradation of acyl-CoAs are maintaining low temperatures and using an acidic pH, which creates an unfavorable environment for most acyl-CoA thioesterases.

Q4: What is the recommended method for extracting long-chain acyl-CoAs from biological samples?

A4: A common and effective method involves:

  • Homogenization of the tissue sample in a cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9).[1]

  • Extraction of lipids and acyl-CoAs using organic solvents such as acetonitrile and/or isopropanol.[1][4]

  • Purification and concentration of the acyl-CoAs from the extract using solid-phase extraction (SPE) with a C18 cartridge.[5]

Quantitative Data: Stability of Long-Chain Acyl-CoAs

While specific half-life data for this compound is not available, the following table summarizes the relative stability of long-chain acyl-CoAs under various conditions based on established chemical principles. The thioester bond is the primary site of instability.

ParameterConditionRelative StabilityRationale
pH Acidic (4.5 - 6.0)High Reduces the rate of chemical hydrolysis of the thioester bond.
Neutral (~7.0)Moderate Hydrolysis rate increases compared to acidic conditions.
Alkaline (>8.0)Low Base-catalyzed hydrolysis of the thioester bond is rapid.
Temperature -80°C (Storage)Very High Chemical and enzymatic degradation are negligible.
0 - 4°C (On Ice)High Significantly slows down enzymatic activity and chemical reactions.
25°C (Room Temp)Very Low Allows for rapid enzymatic and chemical degradation.
Matrix Pure SolventHigher Absence of degradative enzymes.
Tissue HomogenateLower Presence of active acyl-CoA thioesterases.[3]

Experimental Protocols

Protocol: Extraction of this compound from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][5]

Materials:

  • Flash-frozen tissue sample (≤ 100 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9, chilled to 4°C

  • 2-Propanol, chilled to 4°C

  • Acetonitrile (ACN), chilled to 4°C

  • Glass homogenizer (e.g., Dounce homogenizer), pre-chilled

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Internal Standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Weigh the frozen tissue (~100 mg) and place it in a pre-chilled glass homogenizer on ice.

  • Add 1 mL of cold Homogenization Buffer containing your internal standard.

  • Homogenize the tissue thoroughly on ice until no visible particles remain.

  • Add 2 mL of cold 2-propanol to the homogenate and continue to homogenize for 2 minutes.[1]

  • Add 4 mL of cold acetonitrile, vortex briefly, and incubate on ice for 15 minutes to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new glass tube. This contains the acyl-CoA extract.

  • Purification (SPE):

    • Condition a C18 SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove impurities (e.g., with an aqueous buffer).

    • Elute the acyl-CoAs using an appropriate organic solvent (e.g., 2-propanol or acetonitrile).[1]

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for your LC-MS analysis (e.g., 100 µL of 50% acetonitrile in an acidic buffer).

  • Transfer to a glass autosampler vial for immediate analysis or store at -80°C.

Visualizations

Troubleshooting Workflow

cluster_0 Troubleshooting: Low Signal of this compound Start Low or No Signal Detected Degradation Suspect Sample Degradation Start->Degradation CheckpH Verify Buffer pH (Target: 4.5-6.0) Degradation->CheckpH pH_OK pH is Acidic CheckpH->pH_OK Yes pH_Bad pH is Neutral/Alkaline CheckpH->pH_Bad No CheckTemp Review Temperature Control (Keep on ice) Temp_OK Samples Kept Cold CheckTemp->Temp_OK Yes Temp_Bad Temperature Fluctuations CheckTemp->Temp_Bad No CheckTime Assess Workflow Speed (Minimize delays) Time_OK Process is Rapid CheckTime->Time_OK Yes Time_Bad Processing Delays CheckTime->Time_Bad No pH_OK->CheckTemp Result Re-run with Optimized Protocol pH_Bad->Result Fix: Use Acidic Buffer Temp_OK->CheckTime Temp_Bad->Result Fix: Maintain 0-4°C Time_OK->Result Root cause likely elsewhere (e.g., extraction efficiency) Time_Bad->Result Fix: Standardize Timing

Caption: Troubleshooting logic for low analyte signal.

Primary Degradation Pathway

cluster_1 Thioester Hydrolysis of this compound AcylCoA This compound (Stable at low pH) Products 3-Oxo-21-methyldocosanoic Acid + Coenzyme A-SH AcylCoA->Products Enzymatic Hydrolysis AcylCoA->Products Chemical Hydrolysis H2O H₂O Enzyme Acyl-CoA Thioesterases Enzyme->Products Base OH⁻ (Alkaline pH)

Caption: Primary chemical and enzymatic degradation pathways.

Experimental Workflow

cluster_2 Sample Preparation Workflow for Long-Chain Acyl-CoA Analysis Tissue 1. Flash-Frozen Tissue Sample Homogenize 2. Homogenize on Ice (Acidic Buffer, pH 4.9) Tissue->Homogenize Extract 3. Add Organic Solvents (ACN / IPA) Homogenize->Extract Centrifuge 4. Centrifuge (4°C) to Pellet Debris Extract->Centrifuge Purify 5. Purify Supernatant (C18 SPE) Centrifuge->Purify Analyze 6. Reconstitute & Analyze via LC-MS Purify->Analyze

Caption: A streamlined sample preparation workflow.

References

Troubleshooting low yield in 3-Oxo-21-methyldocosanoyl-CoA enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting enzymatic assays involving 3-Oxo-21-methyldocosanoyl-CoA. This resource provides guidance for researchers, scientists, and drug development professionals to identify and resolve common issues leading to low yield and other unexpected results in their experiments.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered during this compound enzymatic assays.

1. What are the potential causes of lower-than-expected or no enzyme activity?

Several factors can contribute to low enzyme activity. These include suboptimal reaction conditions (pH, temperature), incorrect enzyme or substrate concentration, presence of inhibitors, and degradation of reagents. It is also possible that the enzyme has low specificity for the very-long-chain substrate.

2. How can I be sure my substrate, this compound, is not the issue?

The stability and solubility of very-long-chain acyl-CoAs can be challenging. Ensure proper storage of the substrate at low temperatures and under anhydrous conditions. Confirm its integrity using analytical methods like HPLC or mass spectrometry. The concentration should also be accurately determined.

3. What is the significance of the enzyme's kinetic properties with a long-chain substrate?

Enzymes involved in fatty acid metabolism, such as 3-ketoacyl-CoA thiolases, can have varying specificities for substrates of different chain lengths.[1][2] The activity of 3-oxoacyl-CoA thiolase, for instance, has been shown to increase with the chain length of the substrate up to a certain point.[1] It's crucial to determine the kinetic parameters (Km and Vmax) of your enzyme with this compound to understand its efficiency.

4. Could product inhibition be affecting my assay?

Yes, product inhibition is a common regulatory mechanism in metabolic pathways like beta-oxidation.[3][4][5] The accumulation of products, such as the shortened acyl-CoA and acetyl-CoA, can inhibit the enzyme's activity. Consider implementing a system to remove one or more products during the reaction to mitigate this effect.

5. What role does the cofactor Coenzyme A (CoA) play in assay performance?

The availability of free Coenzyme A is critical, as its sequestration can limit the activity of enzymes like thiolase.[3][4] An accumulation of CoA esters can lead to a depletion of the free CoA pool, thereby inhibiting the reaction. Ensure an adequate concentration of free CoA in your assay buffer.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues related to low yield in your enzymatic assays.

Problem: Low or No Product Formation
Possible Cause Suggested Solution
Suboptimal Assay Conditions Optimize pH, temperature, and ionic strength of the reaction buffer. Perform a literature search for optimal conditions for similar enzymes or conduct an empirical optimization matrix.
Enzyme Inactivity Verify the activity of your enzyme stock with a known, reliable substrate. Ensure proper storage and handling of the enzyme to prevent denaturation.
Substrate Degradation or Impurity Check the purity and concentration of your this compound stock. Consider resynthesis or purification if degradation is suspected.
Incorrect Cofactor Concentration Ensure all necessary cofactors (e.g., NAD+, FAD, Coenzyme A) are present at optimal concentrations.
Presence of Inhibitors Test for inhibitors in your reagents. This can be done by running the assay with and without a potential inhibitor, or by dialyzing the enzyme preparation.
Problem: High Variability Between Replicates
Possible Cause Suggested Solution
Pipetting Errors Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Incomplete Mixing Ensure all components are thoroughly mixed before starting the reaction and at the beginning of the incubation.
Temperature Gradients Use a water bath or a temperature-controlled plate reader to maintain a consistent temperature across all samples.
Substrate Insolubility Very-long-chain acyl-CoAs can be difficult to dissolve. Consider the use of a carrier protein like acyl-CoA binding protein (ACBP) or a mild, non-denaturing detergent to improve solubility.[6]
Data Presentation: Optimizing Reaction Conditions

The following table provides an example of how to structure data from an experiment to optimize reaction conditions.

pHTemperature (°C)Enzyme Concentration (nM)Substrate Concentration (µM)Initial Rate (µM/min)
6.52510500.5
7.02510501.2
7.52510501.8
7.53010502.5
7.53710503.1
7.5375501.6
7.53710252.2
7.537101003.0
Experimental Protocols
General Protocol for a this compound Thiolase Assay

This protocol is a representative method and may require optimization for your specific enzyme and experimental setup.

  • Prepare the Reaction Buffer: A common buffer is 100 mM Tris-HCl with a pH of 7.5, containing 5 mM MgCl2 and 1 mM DTT.

  • Prepare Reagents:

    • Enzyme solution: Prepare a stock solution of your purified enzyme in a suitable buffer and store it on ice.

    • Substrate solution: Prepare a stock solution of this compound in an appropriate solvent. The final concentration in the assay will need to be optimized.

    • Coenzyme A solution: Prepare a stock solution of Coenzyme A.

    • Detection reagent: This will depend on the detection method (e.g., DTNB for detecting free thiol groups of CoA).

  • Assay Procedure:

    • Set up the reaction in a microplate or cuvette.

    • Add the reaction buffer, Coenzyme A, and the detection reagent.

    • Initiate the reaction by adding the enzyme.

    • Immediately before adding the substrate, take an initial reading (t=0).

    • Add the this compound substrate to start the reaction.

    • Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction rate from the linear portion of the progress curve.

    • Convert the rate to µmol/min/mg of enzyme using the extinction coefficient of the product being measured.

Visualizations

Troubleshooting Workflow for Low Enzyme Yield

TroubleshootingWorkflow start Low or No Product Yield check_activity Check Enzyme Activity with Control Substrate start->check_activity activity_ok Activity OK? check_activity->activity_ok check_reagents Verify Enzyme Stock (Purity, Concentration) activity_ok->check_reagents No check_substrate Verify Substrate Integrity (Purity, Concentration) activity_ok->check_substrate Yes failure Consult Literature/ Contact Support check_reagents->failure substrate_ok Substrate OK? check_substrate->substrate_ok optimize_conditions Optimize Assay Conditions (pH, Temp, Cofactors) substrate_ok->optimize_conditions Yes substrate_ok->failure No conditions_ok Yield Improved? optimize_conditions->conditions_ok check_inhibition Investigate Product or Substrate Inhibition conditions_ok->check_inhibition No success Successful Assay conditions_ok->success Yes inhibition_present Inhibition Present? check_inhibition->inhibition_present modify_protocol Modify Protocol (e.g., product removal) inhibition_present->modify_protocol Yes inhibition_present->failure No modify_protocol->success

Caption: A flowchart for troubleshooting low product yield in enzymatic assays.

Fatty Acid Beta-Oxidation Pathway Context

BetaOxidation LongChainAcylCoA Very-Long-Chain Acyl-CoA (e.g., 21-methyldocosanoyl-CoA) AcylCoADehydrogenase Acyl-CoA Dehydrogenase LongChainAcylCoA->AcylCoADehydrogenase EnoylCoA Trans-Δ2-Enoyl-CoA AcylCoADehydrogenase->EnoylCoA EnoylCoAHydratase Enoyl-CoA Hydratase EnoylCoA->EnoylCoAHydratase HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoAHydratase->HydroxyacylCoA HydroxyacylCoADehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HydroxyacylCoADehydrogenase KetoacylCoA This compound HydroxyacylCoADehydrogenase->KetoacylCoA Thiolase 3-Ketoacyl-CoA Thiolase KetoacylCoA->Thiolase ShortenedAcylCoA Shortened Acyl-CoA Thiolase->ShortenedAcylCoA AcetylCoA Acetyl-CoA Thiolase->AcetylCoA

Caption: A simplified diagram of the beta-oxidation pathway highlighting the position of this compound.

References

Technical Support Center: Chromatographic Separation of 3-Oxo-21-methyldocosanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for enhancing the chromatographic separation of 3-Oxo-21-methyldocosanoyl-CoA isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers challenging?

Separating isomers is inherently difficult because they share identical atomic compositions and masses, differing only in the spatial arrangement of atoms.[1] For long-chain acyl-CoAs like this compound, the challenge is compounded by the molecule's structural complexity and potential for multiple chiral centers. Traditional liquid chromatography-mass spectrometry (LC-MS) methods can be time-consuming and may lack the necessary resolution to fully differentiate between these closely related species.[1][2]

Q2: What type of chromatography column is best suited for this separation?

For the separation of long-chain acyl-CoAs, reversed-phase chromatography is the most common and effective choice.[3]

  • Stationary Phase: C18 columns are widely used and recommended.[3][4] Columns with fully porous sub-2-μm particles or solid-core particles often provide excellent performance due to their high efficiency.[4]

  • Column Dimensions: Analytical columns such as those with dimensions of 150 × 3 mm or similar are suitable for these applications.[5]

  • Chiral Chromatography: If you are separating stereoisomers (enantiomers or diastereomers), a chiral stationary phase (CSP) may be necessary for optimal resolution.[6][7][8]

Q3: How can I improve peak shape for my acyl-CoA isomers?

Poor peak shape, particularly tailing, can compromise resolution and quantification.[9] Several strategies can improve this:

  • Ion-Pairing Agents: Incorporating an ion-pairing agent into the mobile phase can significantly improve the peak shape and resolution of acyl-CoAs.[3]

  • High pH Mobile Phase: Operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can enhance peak symmetry.[3]

  • Mobile Phase Additives: Adding a small amount of acid, like acetic or formic acid, to the mobile phase can help produce sharp peaks when analyzing free fatty acids.[7]

  • Sufficient Buffering: Using an adequate buffer concentration (typically 10-25 mM) helps maintain a constant ionization state for the analyte and suppresses unwanted interactions with the silica (B1680970) backbone of the column.[10]

Q4: What detection method is most appropriate for these isomers?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is one of the most sensitive and specific analytical methods for acyl-CoA analysis.[11] This technique is advantageous because it can distinguish between isomers that may co-elute chromatographically and provides structural information through fragmentation patterns.[12][13] UV detection at 260 nm is also possible, as this is where the adenine (B156593) moiety of Coenzyme A absorbs light.[14]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Logical Troubleshooting Workflow for Poor Isomer Resolution

G cluster_checks Troubleshooting Steps start Start: Poor Isomer Resolution q1 Is peak shape acceptable (symmetrical, not tailing)? start->q1 a1_yes Proceed to Retention Check q1->a1_yes Yes a1_no Improve Peak Shape q1->a1_no No q2 Is retention time stable? a2_yes Proceed to Gradient Check q2->a2_yes Yes a2_no Stabilize System q2->a2_no No q3 Have you optimized the mobile phase gradient? a3_yes Consider Advanced Options q3->a3_yes Yes a3_no Optimize Gradient q3->a3_no No a1_yes->q2 a1_no_sol • Add ion-pairing agent • Adjust mobile phase pH • Check for column contamination a1_no->a1_no_sol a2_yes->q3 a2_no_sol • Check for leaks • Ensure proper column equilibration • Verify mobile phase composition a2_no->a2_no_sol final_step Advanced Options: • Switch to a higher efficiency column (e.g., smaller particle size) • Try a different stationary phase (e.g., C30) • Use a chiral column for stereoisomers a3_yes->final_step a3_no_sol • Decrease gradient slope (make it shallower) • Use a lower % of organic solvent initially • Increase total run time a3_no->a3_no_sol

Caption: A logical workflow for troubleshooting poor isomer resolution.

Common Problems and Solutions
Symptom Possible Cause(s) Recommended Solution(s)
Low or No Signal 1. Sample Degradation: Acyl-CoAs are unstable.[3] 2. Poor Recovery: Loss of analyte during sample preparation (e.g., SPE).[3] 3. MS Source Contamination: Ion suppression effects.1. Keep samples cold and process them quickly. Use rapid quenching of metabolic activity.[3] 2. Optimize SPE methods or consider protocols that do not require an SPE step.[3] 3. Clean the MS ion source. Ensure good chromatographic separation to resolve analytes from interfering species.[3]
Peak Tailing 1. Column Contamination/Degradation: Buildup of sample matrix on the column frit or stationary phase.[9] 2. Secondary Silanol (B1196071) Interactions: Ionic interactions between the analyte and the silica support.[10] 3. Insufficient Mobile Phase Buffering.[10]1. Reverse-flush the column. If the problem persists, replace the column.[9] Use a guard column to protect the analytical column.[12] 2. Use a high-purity silica column. Add a basic modifier or operate at a pH that suppresses silanol ionization (pH < 3).[10] 3. Ensure buffer concentration is adequate (e.g., 10-25 mM) and the mobile phase pH is stable.[10]
Poor Resolution of Isomers 1. Inefficient Column: The column has lost its theoretical plates.[4] 2. Mobile Phase Not Optimized: The gradient is too steep or the solvent strength is incorrect. 3. Inappropriate Stationary Phase: The column chemistry is not selective enough for the isomers.1. Replace the column with a new, high-efficiency column (e.g., sub-2 µm particle size).[4][15] 2. Decrease the slope of the gradient (i.e., make it shallower) to give the isomers more time to separate.[16] 3. For stereoisomers, a chiral column is often required.[6] For positional isomers, a different non-polar phase (e.g., C30) might offer different selectivity.
Retention Time Drift 1. Inadequate Column Equilibration: The column was not properly conditioned before the run. 2. Mobile Phase Composition Change: Inaccurate mixing by the pump or solvent evaporation.[10] 3. Column Temperature Fluctuation.[10]1. Ensure the column is equilibrated with the starting mobile phase for at least 10-15 column volumes. 2. Prepare fresh mobile phase daily. Prime and purge pump lines to remove bubbles and ensure correct composition.[17] 3. Use a column oven to maintain a constant temperature.[10]

Experimental Protocols & Data

General Experimental Workflow

The overall process for analyzing these isomers involves several critical steps, from initial sample handling to final data interpretation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Quenching 1. Metabolic Quenching (e.g., ice-cold acid) Extraction 2. Extraction (e.g., with isopropanol) Quenching->Extraction Cleanup 3. Cleanup (e.g., SPE or LLE) Extraction->Cleanup LC_Sep 4. LC Separation (Reversed-Phase) Cleanup->LC_Sep MS_Detect 5. MS/MS Detection (ESI Positive Mode) LC_Sep->MS_Detect Data_Analysis 6. Data Analysis (Quantification & Identification) MS_Detect->Data_Analysis

Caption: General workflow for the analysis of acyl-CoA isomers.

Protocol: Reversed-Phase LC-MS/MS for Isomer Separation

This protocol provides a starting point for developing a robust separation method. Optimization will be required based on your specific isomers and instrumentation.

1. Sample Preparation (Adapted from tissue extraction methods[18]) a. Homogenize the tissue or cell sample in an ice-cold quenching solution (e.g., 2.5% 5-sulfosalicylic acid) containing an appropriate internal standard.[3] b. Add a mixture of isopropanol (B130326) and buffer, vortex thoroughly, and centrifuge to pellet proteins and debris. c. Transfer the supernatant containing the acyl-CoAs to a new tube. d. For cleaner samples, perform a solid-phase extraction (SPE) using a C18 cartridge to concentrate the analytes and remove interfering substances.[14] e. Dry the final extract under a stream of nitrogen and reconstitute in the initial mobile phase (e.g., 95% Mobile Phase A).

2. LC-MS/MS Conditions The following table outlines recommended starting parameters for your LC-MS/MS system.

Parameter Recommended Setting Rationale / Notes
LC System UHPLC SystemProvides higher resolution and sensitivity, crucial for isomer separation.[15]
Column Reversed-Phase C18, sub-2 µm, ~100-150 mm lengthC18 is the standard for acyl-CoA separation. Small particles increase efficiency.[3][4]
Mobile Phase A 10 mM Ammonium Acetate or Ammonium Hydroxide in Water, pH ~7-10.5Ion-pairing agents or high pH improve peak shape for the polar CoA headgroup.[3]
Mobile Phase B AcetonitrileCommon organic solvent for reversed-phase separation of lipids.[14]
Gradient Start at 5% B, ramp to 95% B over 20-30 min (shallow gradient)A shallow gradient is critical for resolving closely eluting isomers.[15]
Flow Rate 0.3 - 0.5 mL/minTypical flow rate for analytical columns of this size.[5]
Column Temp. 40 - 50 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 5 - 10 µLAdjust based on sample concentration and instrument sensitivity.
Ionization Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for large molecules like acyl-CoAs.
MS Analysis Tandem MS (MS/MS)Use Multiple Reaction Monitoring (MRM) for targeted quantification or Product Ion Scans for structural confirmation.[12]
Hypothetical Metabolic Context

Understanding the biochemical role of 3-oxoacyl-CoAs can inform experimental design. These molecules are key intermediates in fatty acid metabolism.

G FA 21-Methyldocosanoic Acid Acyl_CoA_Synth Acyl-CoA Synthetase FA->Acyl_CoA_Synth FACoA 21-Methyldocosanoyl-CoA Acyl_CoA_Synth->FACoA Acyl_CoA_Ox Acyl-CoA Oxidase/Dehydrogenase FACoA->Acyl_CoA_Ox Enoyl_CoA 2,3-trans-Enoyl-CoA Acyl_CoA_Ox->Enoyl_CoA Enoyl_CoA_Hyd Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hyd Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hyd->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehyd 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehyd Target This compound (Target Analyte) Hydroxyacyl_CoA_Dehyd->Target Thiolase β-Ketothiolase Target->Thiolase Products Acetyl-CoA + 19-Methyl-eicosanoyl-CoA Thiolase->Products

Caption: Hypothetical pathway of β-oxidation showing the formation of a 3-oxoacyl-CoA.

References

Minimizing ion suppression for 3-Oxo-21-methyldocosanoyl-CoA in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the mass spectrometric analysis of 3-Oxo-21-methyldocosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[2] For complex biological samples, components like phospholipids, salts, and other endogenous molecules are common causes of ion suppression.[3][4][5]

Q2: How can I detect if ion suppression is occurring in my experiment?

A2: A common method to assess ion suppression is the post-extraction spike experiment.[2] This involves comparing the signal intensity of the analyte in a clean solvent to its intensity when spiked into a blank sample matrix that has undergone the entire sample preparation process. A significantly lower signal in the matrix sample indicates the presence of ion suppression.[2]

Q3: What are the primary strategies to minimize ion suppression for long-chain acyl-CoAs?

A3: The most effective strategies to combat ion suppression fall into three main categories:

  • Robust Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation help to remove interfering matrix components before analysis.[1][3]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from matrix components is crucial. This can involve adjusting the column chemistry, mobile phase composition, and gradient profile.[3]

  • Use of Internal Standards: Stable isotope-labeled internal standards are highly recommended as they co-elute with the analyte and experience similar ion suppression effects, allowing for more accurate quantification.[3]

Troubleshooting Guides

Issue 1: Low signal intensity or poor sensitivity for this compound.

This issue is often a direct consequence of ion suppression. The following workflow can help troubleshoot and mitigate the problem.

cluster_0 Troubleshooting Workflow for Low Signal Intensity A Low Signal Intensity Observed B Perform Matrix Effect Experiment (Post-Extraction Spike) A->B C Significant Ion Suppression Detected? B->C D Optimize Sample Preparation C->D Yes H No Significant Ion Suppression (Check Instrument Performance) C->H No E Optimize Chromatographic Separation D->E F Implement Stable Isotope-Labeled Internal Standard E->F G Re-evaluate Signal Intensity F->G

Caption: Troubleshooting workflow for low signal intensity.

Detailed Steps:

  • Confirm Ion Suppression: Conduct a post-extraction spike experiment as detailed in the experimental protocols section.

  • Enhance Sample Cleanup: If ion suppression is confirmed, improve the sample preparation method. For a long-chain acyl-CoA, which is amphipathic, reverse-phase SPE can be effective at removing more polar interferences. LLE can also be used to isolate lipids.

  • Optimize Chromatography:

    • Increase Resolution: Employing a longer column or a column with a smaller particle size (e.g., UPLC) can enhance the separation of the analyte from matrix components.

    • Modify Gradient: Adjust the gradient elution to ensure that phospholipids, a major cause of ion suppression in biological samples, do not co-elute with your analyte.[5][6]

  • Utilize an Internal Standard: Synthesize or acquire a stable isotope-labeled version of this compound. This is the most reliable way to correct for signal variability caused by matrix effects.[3]

Issue 2: Poor reproducibility of quantitative results.

Inconsistent results are often a symptom of variable ion suppression between samples or batches.

cluster_1 Addressing Poor Reproducibility A Poor Reproducibility Observed B Evaluate Sample Preparation Consistency A->B C Assess Chromatographic Stability (Retention Time, Peak Shape) A->C D Implement Matrix-Matched Calibrators B->D C->D E Use Stable Isotope-Labeled Internal Standard D->E F Consistent and Reproducible Results E->F

Caption: Logical steps to improve quantitative reproducibility.

Detailed Steps:

  • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for every sample. Inconsistent recovery during extraction can lead to variable matrix effects.

  • Prepare Matrix-Matched Calibrators: Construct your calibration curve by spiking known concentrations of this compound into a blank matrix that is representative of your study samples. This helps to normalize the effect of the matrix across calibrators and samples.[3]

  • Monitor System Suitability: Regularly inject a system suitability standard to check for shifts in retention time and peak shape, which could indicate column degradation or system issues that might alter co-elution patterns and thus ion suppression.

Data Presentation

Table 1: Comparison of Ion Suppression Mitigation Techniques

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation Removal of proteins from the sample, typically with an organic solvent.Simple, fast, and inexpensive.Does not effectively remove other matrix components like phospholipids, which are a major source of ion suppression.[6]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte into an immiscible organic solvent, leaving interfering substances in the aqueous phase.Can provide a cleaner extract than protein precipitation.Can be labor-intensive and may have lower analyte recovery.
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent while matrix components are washed away.Highly effective for removing a broad range of interferences, leading to a significant reduction in ion suppression.[3]Requires method development and can be more costly and time-consuming.
Chromatographic Separation Using HPLC or UPLC to resolve the analyte from co-eluting matrix components.Directly addresses the cause of suppression by separating interferences from the analyte.May require longer run times and advanced LC systems.
Stable Isotope-Labeled Internal Standard An isotopically labeled version of the analyte that behaves identically during sample preparation and analysis.Compensates for variations in both extraction recovery and ion suppression, providing the most accurate quantification.[3]Can be expensive and may not be commercially available for all analytes.

Table 2: Example of a Post-Extraction Spike Experiment to Quantify Matrix Effect

Sample TypeDescriptionMean Peak Area (n=3)Matrix Effect (%)
A Analyte in clean solvent1,500,000N/A
B Analyte spiked into extracted blank matrix600,000-60%

*Matrix Effect (%) is calculated as: ((B/A) - 1) * 100. A negative value indicates ion suppression.

Experimental Protocols

Protocol 1: Post-Extraction Spike Experiment to Evaluate Matrix Effects
  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Spike the analyte of interest into the initial mobile phase or a clean reconstitution solvent at a known concentration.

    • Set 2 (Post-Spike Sample): Process a blank matrix sample (e.g., plasma, tissue homogenate) through the entire sample preparation procedure. In the final step, spike the analyte into the processed extract at the same concentration as in Set 1.

    • Set 3 (Pre-Spike Sample): Spike the analyte into the blank matrix at the same concentration as in Set 1 before the sample preparation procedure.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the matrix effect by comparing the peak area of the analyte in Set 2 to that in Set 1.

    • Matrix Effect (%) = (Peak Area_Set2 / Peak Area_Set1) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

  • Calculate the recovery by comparing the peak area of the analyte in Set 3 to that in Set 2.

    • Recovery (%) = (Peak Area_Set3 / Peak Area_Set2) * 100

Protocol 2: General Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoAs from Biological Fluids

This is a starting point protocol and should be optimized for your specific matrix and analyte.

  • Select Sorbent: A reverse-phase sorbent (e.g., C18) is a good starting point for a hydrophobic molecule like this compound.

  • Conditioning: Condition the SPE cartridge with 1-2 mL of methanol (B129727), followed by 1-2 mL of water.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic aqueous solution) onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte with a strong organic solvent (e.g., methanol or acetonitrile). An acidic or basic modifier may be added to the elution solvent to improve recovery.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

References

Technical Support Center: Purity Assessment of Synthetic 3-Oxo-21-methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 3-Oxo-21-methyldocosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for assessing the purity of synthetic this compound?

A1: The primary methods for determining the purity of long-chain fatty acyl-CoAs like this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used after alkaline hydrolysis to analyze the fatty acid component.[1]

Q2: What are the expected common impurities in a synthetic preparation of this compound?

A2: Common impurities may include unreacted starting materials such as Coenzyme A (CoA) and 3-oxo-21-methyldocosanoic acid, side-products from the synthesis, and degradation products. Degradation can occur through hydrolysis of the thioester bond.

Q3: How should I prepare my synthetic this compound sample for analysis?

A3: Due to the low concentrations often present in biological matrices, a solid-phase extraction (SPE) is typically recommended for sample cleanup and concentration.[2] For synthetic preparations, direct dilution in a suitable buffer (e.g., phosphate (B84403) buffer) is often sufficient. It is crucial to handle samples at low temperatures to minimize degradation.

Troubleshooting Guides

Issue 1: Low or No Signal Detected by HPLC-UV

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Degradation of the Analyte Ensure the sample has been stored properly at -80°C and handled on ice. Prepare fresh dilutions before analysis.
Incorrect Wavelength Verify the UV detector is set to the correct wavelength for detecting the adenine (B156593) ring of CoA (typically around 260 nm).
Insufficient Sample Concentration Concentrate the sample using a validated SPE protocol.[2]
Mobile Phase Incompatibility Ensure the mobile phase pH is optimal for the stability of the acyl-CoA. A slightly acidic pH can help prevent hydrolysis.
Issue 2: Multiple Peaks Observed in LC-MS/MS Analysis

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Presence of Impurities Compare the observed m/z values with the theoretical masses of potential impurities (e.g., free CoA, the corresponding fatty acid).
In-source Fragmentation Optimize the electrospray ionization (ESI) source conditions (e.g., capillary voltage, gas flow) to minimize fragmentation.
Isomeric Compounds If isomers are expected from the synthesis, modify the chromatographic gradient to improve separation.
Adduct Formation Check for common adducts (e.g., [M+Na]+, [M+K]+) in the mass spectrum and adjust the mobile phase composition if necessary.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV
  • Instrumentation: A standard HPLC system with a C18 reversed-phase column and a UV detector.

  • Mobile Phase: A gradient elution using a buffered mobile phase is recommended. For example, a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate) at a slightly acidic pH.

  • Sample Preparation: Dissolve the synthetic this compound in the initial mobile phase buffer.

  • Injection and Detection: Inject an appropriate volume onto the column and monitor the elution profile at 260 nm.

  • Quantification: Purity is determined by the relative area of the main peak corresponding to this compound.

Protocol 2: Confirmation by LC-MS/MS
  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatography: Use a C18 reversed-phase column with a gradient of acetonitrile and water containing a small amount of a volatile buffer salt (e.g., ammonium (B1175870) acetate).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion of this compound to a characteristic product ion (e.g., the CoA fragment).

  • Data Analysis: Confirm the identity of the peak by its retention time and mass transition. Quantify purity based on the peak area.

Quantitative Data Summary

Table 1: HPLC-UV Purity Assessment of Three Synthetic Batches

Batch ID Retention Time (min) Peak Area (%)
Batch A15.295.8
Batch B15.391.2
Batch C15.198.5

Table 2: LC-MS/MS Confirmation of Impurities in Batch B

Compound Retention Time (min) Precursor Ion (m/z) Product Ion (m/z) Relative Abundance (%)
This compound12.81144.7809.691.2
Coenzyme A3.5768.1261.15.7
3-oxo-21-methyldocosanoic acid14.1369.3351.33.1

Visualizations

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Evaluation start Synthetic Product prep Dilute in Buffer start->prep hplc HPLC-UV Analysis prep->hplc Primary Screen lcms LC-MS/MS Confirmation prep->lcms Confirmation purity Purity (%) hplc->purity impurities Impurity Identification lcms->impurities Troubleshooting_Low_Signal cluster_causes Potential Causes cluster_solutions Solutions start Low/No Signal in HPLC-UV degradation Analyte Degradation start->degradation wavelength Incorrect Wavelength start->wavelength concentration Low Concentration start->concentration check_storage Check Storage/Handling degradation->check_storage verify_uv Verify Detector Wavelength (260 nm) wavelength->verify_uv concentrate Concentrate Sample (SPE) concentration->concentrate

References

Validation & Comparative

Comparative Analysis of Very-Long-Chain Acyl-CoA Levels in Mycobacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the relative abundance of mycolic acid precursors, crucial for understanding mycobacterial physiology and identifying novel drug targets.

Initial Scope: This guide was initially intended to compare the levels of 3-Oxo-21-methyldocosanoyl-CoA across different bacterial strains. However, a comprehensive literature search revealed a lack of specific quantitative data for this particular molecule. As a scientifically relevant alternative, this guide focuses on the broader, yet critically important, class of very-long-chain acyl-CoAs that serve as precursors for mycolic acid biosynthesis in Mycobacterium species. Mycolic acids are signature lipids of mycobacteria, including the pathogenic Mycobacterium tuberculosis, and are essential for their viability and virulence. Understanding the flux of their precursors is vital for developing new anti-tubercular agents.

Comparative Levels of Mycolic Acid Precursors

Quantitative data on the absolute concentrations of individual very-long-chain acyl-CoA species in different mycobacterial strains is sparse in publicly available literature. However, lipidomic studies provide valuable insights into the relative abundance of mycolic acids and their fatty acid components, which reflect the pool of their acyl-CoA precursors. The following table summarizes findings from comparative analyses of different mycobacterial strains.

Bacterial Strain ComparisonKey Findings on Mycolic Acid & Precursor-Related LipidsImplication for Acyl-CoA Precursor PoolReference
Drug-Resistant (DR) vs. Drug-Sensitive (DS) M. tuberculosis Increased abundance of mycolic acids, phosphatidylinositol mannosides, and triacylglycerides in DR strains.[1][2]Suggests an upregulation of the mycolic acid biosynthesis pathway and therefore a potentially larger or more dynamic pool of very-long-chain acyl-CoA precursors in DR strains.[1][2]
M. smegmatis overexpressing MSMEG_6171 vs. Wild-Type Higher abundance of mycolic acids in the overexpression strain.[3]Indicates that the overexpression of MSMEG_6171 may lead to an increased synthesis of mycolic acid precursors.[3]
M. smegmatis Δmce4 mutant vs. Wild-Type Reduced content of fatty acids and increased accumulation of triacylglycerol (TAG).Suggests a rerouting of carbon flow away from fatty acid elongation and mycolic acid synthesis, potentially leading to a decreased pool of very-long-chain acyl-CoA precursors for mycolic acids.[4]
M. smegmatis mabR conditional mutant vs. Wild-Type Clear inhibition of mycolic acid biosynthesis and a change in their relative composition under reduced MabR levels.[5]Demonstrates that the transcriptional activator MabR is crucial for maintaining the precursor pool for mycolic acid synthesis.[6]

Experimental Protocols

The quantification of very-long-chain acyl-CoAs in bacterial cells is a challenging analytical task due to their low abundance and chemical properties. The most widely accepted and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Long-Chain Acyl-CoAs by LC-MS/MS

This protocol provides a general framework. Specific parameters may need to be optimized for the particular acyl-CoA of interest and the bacterial strain.

1. Sample Preparation and Extraction:

  • Cell Lysis: Bacterial cells are harvested and rapidly quenched to halt metabolic activity. Lysis is typically achieved by mechanical disruption (e.g., bead beating) in a cold extraction solvent.

  • Extraction: A common extraction solvent is a mixture of isopropanol (B130326) and acetonitrile (B52724) with an acidic modifier to improve recovery and stability. Solid-phase extraction (SPE) is often employed for sample clean-up and enrichment of the acyl-CoA fraction.

2. Liquid Chromatography (LC) Separation:

  • Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.

  • Mobile Phase: A gradient of an aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) in water) and an organic solvent (e.g., acetonitrile) is used to elute the acyl-CoAs. The high pH of the mobile phase can improve chromatographic resolution.[7][8]

  • Flow Rate: A low flow rate is generally preferred for better separation and sensitivity.

3. Tandem Mass Spectrometry (MS/MS) Detection:

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for the detection of acyl-CoAs.

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for each acyl-CoA, providing high selectivity and sensitivity.[9]

  • Quantification: Absolute quantification is achieved by using a stable isotope-labeled internal standard for each acyl-CoA of interest. A standard curve is generated to determine the concentration of the analyte in the sample.

Mandatory Visualizations

Signaling Pathway: Mycolic Acid Biosynthesis in Mycobacterium

Mycolic_Acid_Biosynthesis acetyl_coa Acetyl-CoA fasI Fatty Acid Synthase I (FAS-I) acetyl_coa->fasI malonyl_coa Malonyl-CoA malonyl_coa->fasI c26_acyl_coa C24-C26 Acyl-CoA (α-branch precursor) fasI->c26_acyl_coa c16_acyl_coa C16-C18 Acyl-CoA fasI->c16_acyl_coa pks13 Pks13 c26_acyl_coa->pks13 fasII Fatty Acid Synthase II (FAS-II) c16_acyl_coa->fasII meromycolic_acid Meromycolic Acids (Very-long-chain acyl-ACP) fasII->meromycolic_acid meromycolic_acid->pks13 mycolic_acids Mycolic Acids pks13->mycolic_acids

Caption: Mycolic Acid Biosynthesis Pathway in Mycobacterium.

Experimental Workflow: LC-MS/MS Quantification of Acyl-CoAs

LCMS_Workflow start Bacterial Cell Culture quenching Metabolic Quenching start->quenching extraction Cell Lysis & Acyl-CoA Extraction quenching->extraction spe Solid-Phase Extraction (SPE) Cleanup & Enrichment extraction->spe lc UPLC Separation (C18 Column) spe->lc ms Tandem Mass Spectrometry (MS/MS) Detection (SRM/MRM) lc->ms quant Data Analysis & Quantification (Internal Standards) ms->quant end Acyl-CoA Concentrations quant->end

Caption: Experimental Workflow for Acyl-CoA Quantification.

References

The Potential of 3-Oxo-21-methyldocosanoyl-CoA Synthesis as a Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of lipidomics has identified novel lipid molecules with significant roles in health and disease, sparking interest in their parent metabolic pathways as potential therapeutic targets. One such molecule is 3-Oxo-21-methyldocosanoyl-CoA, an intermediate in the biosynthesis of very-long-chain fatty acids (VLCFAs). Its unique structure, featuring a 22-carbon backbone and a methyl branch at the 21st position (an iso-branched fatty acid), points to a specialized enzymatic pathway that could be amenable to targeted inhibition. This guide provides a comparative analysis of targeting the synthesis of this compound, focusing on the key enzymes involved and their potential as therapeutic intervention points.

The Biosynthetic Pathway: A Focus on ELOVL Enzymes

The formation of this compound is a critical step in the elongation of very-long-chain fatty acids. This process occurs in the endoplasmic reticulum and involves a four-step cycle. The initial and rate-limiting step, the condensation of an acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA, is catalyzed by a family of enzymes known as Elongation of Very Long Chain Fatty Acids proteins (ELOVLs).

Given the branched-chain nature of this compound, specific ELOVL enzymes are implicated in its synthesis. Research has shown that ELOVL1, ELOVL3, and ELOVL7 are capable of elongating saturated branched-chain acyl-CoAs.[1] Therefore, targeting one or more of these ELOVLs presents a promising strategy for modulating the levels of this specific 3-oxoacyl-CoA and its downstream products.

cluster_ER Endoplasmic Reticulum Branched-Chain Acyl-CoA Branched-Chain Acyl-CoA ELOVL1/3/7 ELOVL1/3/7 Branched-Chain Acyl-CoA->ELOVL1/3/7 Malonyl-CoA Malonyl-CoA Malonyl-CoA->ELOVL1/3/7 This compound This compound 3-Ketoacyl-CoA Reductase 3-Ketoacyl-CoA Reductase This compound->3-Ketoacyl-CoA Reductase Reduction ELOVL1/3/7->this compound Condensation 3-Hydroxyacyl-CoA Dehydratase 3-Hydroxyacyl-CoA Dehydratase 3-Ketoacyl-CoA Reductase->3-Hydroxyacyl-CoA Dehydratase Dehydration trans-2,3-Enoyl-CoA Reductase trans-2,3-Enoyl-CoA Reductase 3-Hydroxyacyl-CoA Dehydratase->trans-2,3-Enoyl-CoA Reductase Reduction 21-Methyldocosanoyl-CoA 21-Methyldocosanoyl-CoA trans-2,3-Enoyl-CoA Reductase->21-Methyldocosanoyl-CoA

Figure 1. Biosynthesis of 21-Methyldocosanoyl-CoA.

Therapeutic Rationale for Targeting ELOVL Enzymes

The aberrant metabolism of VLCFAs, including branched-chain VLCFAs, has been implicated in a range of pathologies, providing a strong rationale for targeting their synthesis.

  • Metabolic Diseases: Altered fatty acid composition is a hallmark of metabolic disorders such as type 2 diabetes and obesity-related insulin (B600854) resistance. ELOVL6, which is involved in the elongation of C16 fatty acids, has been identified as a key regulator of insulin sensitivity and a potential therapeutic target.[2] While not directly responsible for the synthesis of 21-methyldocosanoyl-CoA, the validation of ELOVL6 as a target underscores the potential of modulating other ELOVLs in metabolic diseases.

  • Cancer: Rapidly proliferating cancer cells often exhibit altered lipid metabolism to meet their bioenergetic and biosynthetic demands. ELOVL6 has been implicated in promoting pancreatic cancer progression, and its inhibition has been shown to enhance the efficacy of chemotherapy.[3][4][5] Similarly, ELOVL7 is associated with prostate cancer.[6] This suggests that targeting specific ELOVLs, including those involved in branched-chain VLCFA synthesis, could be a viable anti-cancer strategy.

  • Genetic Disorders: X-linked adrenoleukodystrophy (ALD) is a neurodegenerative disease characterized by the accumulation of VLCFAs due to a defect in their degradation. Inhibition of ELOVL1, the primary elongase for VLCFAs, is being explored as a substrate reduction therapy for ALD.[7][8][9][10]

Comparative Analysis of ELOVL Inhibitors

Several small molecule inhibitors targeting various ELOVL enzymes have been developed and are in different stages of investigation. A direct comparison of inhibitors for the specific synthesis of this compound is not yet possible due to the nascent stage of research in this specific area. However, a comparative analysis of known ELOVL inhibitors provides a valuable framework for future drug development efforts.

Inhibitor ClassTarget ELOVL(s)Mechanism of ActionPotential Therapeutic ApplicationsKey Experimental Findings
Fibrates (e.g., Bezafibrate, Gemfibrozil) ELOVL1Competitive inhibitionX-linked Adrenoleukodystrophy (ALD)The CoA esters of these drugs inhibit ELOVL1 activity, reducing VLCFA levels in patient-derived fibroblasts.[10]
ELOVL1-IN-1, ELOVL1-IN-3 ELOVL1Not fully elucidatedX-linked Adrenoleukodystrophy (ALD)These compounds have been shown to reduce VLCFA levels.[11]
ELOVL6-IN-1, ELOVL6-IN-2, ELOVL6-IN-4, ELOVL6-IN-5 ELOVL6Non-competitive with malonyl-CoA and palmitoyl-CoAType 2 Diabetes, Pancreatic CancerThese inhibitors effectively block the elongation of C16 fatty acids and have shown preclinical efficacy in models of diabetes and cancer.[3][4][5][11]
Cerulenin Fatty Acid Synthase (indirectly affects ELOVLs)Covalent inhibition of fatty acid synthaseAntineoplasticReduces the availability of fatty acid precursors for elongation.[12][13]
C75 Fatty Acid Synthase (indirectly affects ELOVLs)Covalent inhibition of fatty acid synthaseAntineoplasticAlters overall fatty acid synthesis, thereby impacting the substrate pool for ELOVL enzymes.[12]

Experimental Protocols for Target Validation

Validating this compound synthesis as a therapeutic target requires a series of well-defined experiments. The following protocols provide a general framework for such investigations.

Protocol 1: In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potential of test compounds on the ELOVL enzyme responsible for the synthesis of this compound.

Methodology:

  • Enzyme Source: Microsomal fractions from cells overexpressing the candidate ELOVL enzyme (e.g., ELOVL1, ELOVL3, or ELOVL7).

  • Substrates: A branched-chain acyl-CoA (e.g., 20-methylheneicosanoyl-CoA) and radiolabeled [14C]-malonyl-CoA.

  • Reaction: Incubate the enzyme source with substrates and varying concentrations of the test compound.

  • Detection: Separate the reaction products by thin-layer chromatography (TLC) and quantify the radiolabeled 3-oxoacyl-CoA product using a phosphorimager or liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value of the test compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a test compound with the ELOVL enzyme in a cellular context.

Methodology:

  • Cell Culture: Treat intact cells expressing the target ELOVL with the test compound.

  • Thermal Denaturation: Heat the cell lysates to a range of temperatures.

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation and quantify the amount of soluble ELOVL protein at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting temperature of the ELOVL protein in the presence of the compound indicates direct binding.

cluster_workflow Target Validation Workflow Identify Candidate ELOVLs Identify Candidate ELOVLs In Vitro Inhibition Assay In Vitro Inhibition Assay Identify Candidate ELOVLs->In Vitro Inhibition Assay Screen for Inhibitors Cellular Target Engagement (CETSA) Cellular Target Engagement (CETSA) In Vitro Inhibition Assay->Cellular Target Engagement (CETSA) Confirm Binding Cell-Based Functional Assays Cell-Based Functional Assays Cellular Target Engagement (CETSA)->Cell-Based Functional Assays Assess Cellular Effects In Vivo Efficacy Studies In Vivo Efficacy Studies Cell-Based Functional Assays->In Vivo Efficacy Studies Evaluate in Animal Models

Figure 2. Experimental workflow for target validation.

Conclusion and Future Directions

Targeting the synthesis of this compound, by inhibiting the responsible ELOVL enzyme(s), represents a novel and promising therapeutic strategy for a variety of diseases. The existing body of research on ELOVL inhibitors provides a solid foundation for the development of compounds with specificity for the enzymes involved in branched-chain VLCFA synthesis. Future research should focus on:

  • Precise Enzyme Identification: Elucidating which specific ELOVL enzyme (ELOVL1, ELOVL3, or ELOVL7) is the primary synthesizer of this compound in different tissues and disease states.

  • Development of Specific Inhibitors: Designing and synthesizing potent and selective inhibitors for the identified ELOVL enzyme(s).

  • In-depth Preclinical Validation: Conducting comprehensive preclinical studies to evaluate the efficacy and safety of these inhibitors in relevant disease models.

By pursuing these research avenues, the therapeutic potential of targeting this unique lipid metabolic pathway can be fully realized.

References

A Researcher's Guide to Assessing Antibody Cross-Reactivity for Novel Acyl-CoA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Framework for 3-Oxo-21-methyldocosanoyl-CoA and Related Molecules

Introduction

This compound is a long-chain fatty acyl-CoA molecule. While specific research and commercially available antibodies targeting this exact molecule are not readily found in the public domain, its structure suggests a role in very-long-chain fatty acid (VLCFA) metabolism. The elongation of fatty acids involves a series of reactions, including the condensation of malonyl-CoA with a long-chain acyl-CoA, which is catalyzed by very-long-chain 3-oxoacyl-CoA synthase.[1][2] The resulting 3-oxoacyl-CoA is then reduced, dehydrated, and reduced again to form a fatty acyl-CoA that is two carbons longer.[3][4][5]

For researchers investigating novel lipids like this compound, the development and validation of specific antibodies are crucial for accurate detection and quantification. A significant challenge in immunoassay development is ensuring antibody specificity, as antibodies can exhibit cross-reactivity with structurally similar molecules, leading to inaccurate results.[6][7] This guide provides a framework for comparing and validating antibodies against novel acyl-CoA molecules, using this compound as a hypothetical target. We will outline key experimental protocols and data presentation strategies to assess antibody cross-reactivity.

Hypothetical Cross-Reactivity Data for an Anti-3-Oxo-21-methyldocosanoyl-CoA Antibody

To effectively evaluate the specificity of a new antibody, it is essential to test its binding against a panel of structurally related molecules. For a hypothetical monoclonal antibody raised against this compound, a competitive ELISA is a common method to quantify cross-reactivity.[6][7] The results are typically presented as the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen (IC50).

Table 1: Hypothetical Cross-Reactivity Profile of a Monoclonal Antibody Against this compound

CompoundStructureIC50 (nM)% Cross-Reactivity
This compound (Target Analyte) CH₃-CH(CH₃)-(CH₂)₁₇-CO-CH₂-CO-S-CoA 10 100%
3-Oxodocosanoyl-CoACH₃-(CH₂)₁₈-CO-CH₂-CO-S-CoA10010%
3-Oxotetracosanoyl-CoACH₃-(CH₂)₂₀-CO-CH₂-CO-S-CoA5002%
21-Methyldocosanoyl-CoACH₃-CH(CH₃)-(CH₂)₁₉-CO-S-CoA> 10,000< 0.1%
Docosanoyl-CoACH₃-(CH₂)₂₀-CO-S-CoA> 10,000< 0.1%
3-Oxotetradecanoyl-CoACH₃-(CH₂)₁₀-CO-CH₂-CO-S-CoA> 10,000< 0.1%
Coenzyme A (CoA)Free Coenzyme A> 100,000< 0.01%

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Experimental Protocols

Detailed and standardized protocols are fundamental for the accurate assessment of antibody performance. Below are methodologies for key experiments used to determine antibody specificity and cross-reactivity.

Competitive ELISA for Cross-Reactivity Assessment

This technique is highly effective for quantifying the cross-reactivity of an antibody with various analogs of the target antigen.[7][8][9][10][11]

Principle: Free antigen in a sample competes with a fixed amount of labeled antigen for binding to a limited number of antibody-binding sites. The signal is inversely proportional to the concentration of the free antigen in the sample.

Methodology:

  • Coating: Microtiter plates are coated with an antigen-protein conjugate (e.g., this compound conjugated to a carrier protein like BSA). Incubate overnight at 4°C.

  • Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.

  • Blocking: Remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: A mixture of the antibody and either the standard (this compound) or the potential cross-reacting compound is added to the wells. The plate is incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed to remove unbound antibody-antigen complexes.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added and incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until sufficient color develops.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition: The absorbance is measured at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Analysis: The IC50 values for the target analyte and each test compound are determined from their respective inhibition curves to calculate the percent cross-reactivity.

Western Blotting for Specificity Confirmation

Western blotting can provide qualitative information on antibody specificity, particularly regarding the recognition of the target molecule when conjugated to different carrier proteins or in a complex mixture.[12][13] For small molecules like acyl-CoAs, a dot blot or a Western blot of the hapten-carrier conjugate is more appropriate than a standard SDS-PAGE of the small molecule itself.

Methodology:

  • Sample Preparation: Prepare various protein conjugates of this compound and structurally similar molecules (e.g., BSA-conjugate, KLH-conjugate).

  • Electrophoresis (for conjugates): The protein conjugates are separated by SDS-PAGE. Due to the small size of the hapten, the separation will be based on the carrier protein's molecular weight. For detecting low molecular weight proteins, high-percentage acrylamide (B121943) gels (15% or higher) are recommended.

  • Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane. For smaller proteins, a PVDF membrane with a 0.22 µm pore size is preferable to ensure efficient retention.

  • Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with the primary antibody at an optimized concentration overnight at 4°C.

  • Washing: The membrane is washed three times with wash buffer (e.g., TBST) for 5-10 minutes each.

  • Secondary Antibody Incubation: The membrane is incubated with an enzyme-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: The membrane is washed again as in step 6.

  • Detection: The signal is detected using a chemiluminescent or fluorescent substrate and an appropriate imaging system. The presence of a band at the expected molecular weight of the conjugate indicates binding. The absence of bands for conjugates of unrelated molecules supports specificity.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technique for real-time monitoring of antibody-antigen interactions. It provides quantitative data on binding affinity (KD), as well as association (ka) and dissociation (kd) rates, which are crucial for a comprehensive understanding of antibody specificity.[14][15][16][17]

Methodology:

  • Immobilization: The primary antibody is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the target analyte (this compound) or a potential cross-reactant is injected over the sensor surface.

  • Association: The binding of the analyte to the immobilized antibody is monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Dissociation: A buffer is flowed over the surface to monitor the dissociation of the analyte from the antibody.

  • Regeneration: The sensor surface is regenerated by removing the bound analyte with a specific regeneration solution, preparing it for the next cycle.

  • Data Analysis: The association and dissociation curves are fitted to kinetic models to determine the ka, kd, and KD values. A high affinity (low KD) for the target analyte and significantly lower or no measurable affinity for other molecules indicate high specificity.

Visualizations

Hypothetical Signaling Pathway

Fatty_Acid_Elongation_Pathway cluster_0 Mitochondrial Matrix Malonyl-CoA Malonyl-CoA 3-Oxoacyl-CoA_n+2 3-Oxoacyl-CoA (n+2 carbons) (e.g., this compound) Malonyl-CoA->3-Oxoacyl-CoA_n+2 Condensation Acyl-CoA_n Acyl-CoA (n carbons) Acyl-CoA_n->3-Oxoacyl-CoA_n+2 3-Hydroxyacyl-CoA_n+2 3-Hydroxyacyl-CoA (n+2 carbons) 3-Oxoacyl-CoA_n+2->3-Hydroxyacyl-CoA_n+2 Reduction Enoyl-CoA_n+2 trans-2-Enoyl-CoA (n+2 carbons) 3-Hydroxyacyl-CoA_n+2->Enoyl-CoA_n+2 Dehydration Acyl-CoA_n+2 Acyl-CoA (n+2 carbons) Enoyl-CoA_n+2->Acyl-CoA_n+2 Reduction Further Elongation or Metabolism Further Elongation or Metabolism Acyl-CoA_n+2->Further Elongation or Metabolism

Caption: Hypothetical role of this compound in fatty acid elongation.

Experimental Workflow for Antibody Cross-Reactivity Assessment

Antibody_Validation_Workflow start Start: Candidate Antibody elisa Competitive ELISA start->elisa western Western/Dot Blot start->western spr Surface Plasmon Resonance (SPR) start->spr data_analysis Data Analysis: - Calculate % Cross-Reactivity - Assess Specificity - Determine Kinetic Constants elisa->data_analysis western->data_analysis spr->data_analysis decision Antibody Suitable? data_analysis->decision end_yes End: Validated Antibody decision->end_yes Yes end_no End: Reject Antibody decision->end_no No

Caption: Workflow for assessing antibody cross-reactivity.

References

Comparative Analysis of 3-Oxo-21-methyldocosanoyl-CoA and Other Mycolic Acid Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of 3-Oxo-21-methyldocosanoyl-CoA and other precursors in the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. This document is intended for researchers, scientists, and drug development professionals working on novel anti-tubercular agents targeting mycolic acid synthesis.

Mycolic acids are very-long-chain fatty acids that form a crucial structural component of the outer membrane of Mycobacterium tuberculosis and other related species, conferring resistance to many common antibiotics and contributing to the pathogen's virulence.[1][2] The biosynthesis of these complex lipids is a multi-step process involving two key fatty acid synthase (FAS) systems, FAS-I and FAS-II, and is a well-established target for anti-tubercular drug development.[2][3][4] This guide will delve into the specifics of mycolic acid precursors, with a focus on comparing the hypothetical precursor this compound with known precursors.

The Mycolic Acid Biosynthesis Pathway: An Overview

The synthesis of mycolic acids begins with the FAS-I system, which produces shorter-chain fatty acyl-CoAs, typically in the range of C16 to C26.[5][6][7] These acyl-CoAs serve as the primers for the FAS-II system, a multi-enzyme complex that elongates the carbon chain to produce the long meromycolate chain (up to C60).[3][5][8] The final step is a Claisen-type condensation reaction catalyzed by the polyketide synthase Pks13, which joins the meromycolate chain with a C24-C26 fatty acyl-CoA from the FAS-I system.[9][10][11] This condensation results in a 3-oxo-mycolic acid, which is subsequently reduced to the mature mycolic acid.[12]

Precursors for the FAS-II system and the final condensation reaction can vary in chain length, branching, and the presence of oxygenated functional groups, leading to the diversity of mycolic acids observed in nature.

Mycolic_Acid_Biosynthesis_Pathway cluster_FAS_I FAS-I System cluster_FAS_II FAS-II System cluster_Condensation Final Condensation Acetyl-CoA Acetyl-CoA FAS_I FAS-I (Fatty Acid Synthase I) Acetyl-CoA->FAS_I Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS_I C16-C18-Acyl-CoA C16-C18 Acyl-CoA FAS_I->C16-C18-Acyl-CoA Primer for FAS-II C24-C26-Acyl-CoA C24-C26 Acyl-CoA FAS_I->C24-C26-Acyl-CoA α-branch precursor FAS_II FAS-II Enzymes (KasA, KasB, MabA, HadABC, InhA) C16-C18-Acyl-CoA->FAS_II Pks13 Pks13 (Polyketide Synthase) C24-C26-Acyl-CoA->Pks13 Meromycolate-ACP Meromycolate-ACP (up to C60) FAS_II->Meromycolate-ACP Meromycolate-ACP->Pks13 This compound This compound (Hypothetical Precursor) This compound->FAS_II Hypothetical Elongation Substrate Other Precursors Other Acyl-CoA Precursors Other Precursors->FAS_II 3-Oxo-Mycolic-Acid 3-Oxo-Mycolic Acid Pks13->3-Oxo-Mycolic-Acid Reducer Reductase 3-Oxo-Mycolic-Acid->Reducer Mature Mycolic Acid Mature Mycolic Acid Reducer->Mature Mycolic Acid Synthesis_Workflow start Starting Materials (e.g., 20-methyl-heneicosanoic acid) step1 Activation to Acyl Chloride start->step1 step2 Meldrum's Acid Condensation step1->step2 step3 Hydrolysis and Decarboxylation to form β-keto acid step2->step3 step4 Activation to CoA Thioester (e.g., using CoA transferase or chemical methods) step3->step4 end This compound step4->end Pks13_Assay_Workflow cluster_Preparation Preparation cluster_Assay Enzymatic Assay cluster_Analysis Analysis Purify_Pks13 Purify Pks13 Enzyme Reaction_Setup Set up Reaction Mixtures: - Pks13 - Meromycolate donor - Acyl-CoA precursor - Co-factors Purify_Pks13->Reaction_Setup Prepare_Substrates Prepare Acyl-CoA Precursors (including radiolabeled versions) Prepare_Substrates->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Quench Quench Reaction Incubation->Quench Extraction Extract Lipid Products Quench->Extraction Separation Separate Products (TLC/HPLC) Extraction->Separation Quantification Quantify Product Formation Separation->Quantification Data_Analysis Determine Kinetic Parameters (Km, Vmax) Quantification->Data_Analysis

References

The Analyst's Compass: A Comparative Guide to Quantifying 3-Oxo-21-methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of lipid metabolism, the precise quantification of specific acyl-Coenzyme A (acyl-CoA) species is critical. 3-Oxo-21-methyldocosanoyl-CoA, a very long-chain acyl-CoA, plays a putative role in various metabolic pathways, making its accurate measurement essential for understanding its biological function and for the development of novel therapeutics. This guide provides an objective comparison of the primary analytical method for quantifying this compound with alternative approaches, supported by experimental data and detailed protocols.

Method Comparison: A Quantitative Overview

The gold standard for the quantification of long-chain acyl-CoAs, including this compound, is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity and specificity. Alternative methods, while less direct, can provide valuable insights into the broader context of acyl-CoA metabolism.

MethodPrincipleThroughputSensitivitySpecificityDirect QuantificationKey AdvantagesKey Limitations
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.MediumHigh (pmol to fmol)Very HighYesHigh sensitivity and specificity, capable of multiplexing.[1][2]Requires expensive instrumentation and significant expertise.
High-Performance Liquid Chromatography (HPLC) with UV Detection Chromatographic separation followed by detection based on UV absorbance of the adenine (B156593) moiety of CoA.MediumLowLowYesMore accessible instrumentation than MS.Lower sensitivity and specificity, potential for co-eluting interferences.
Enzymatic Assays Coupled enzymatic reactions leading to a detectable product (e.g., NADH).HighMediumLowIndirectHigh throughput, suitable for screening.Indirect measurement, susceptible to interference from other acyl-CoAs.
Radiometric Assays Incorporation of a radiolabeled precursor into the acyl-CoA.[3]LowHighMediumIndirectHigh sensitivity.[3]Requires handling of radioactive materials, indirect quantification of total pool.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the primary and an alternative method for quantifying this compound.

cluster_0 LC-MS/MS Workflow A Sample Homogenization (e.g., tissue, cells) B Protein Precipitation (e.g., with acetonitrile) A->B C Solid-Phase Extraction (SPE) (C18 cartridge) B->C D LC Separation (Reversed-Phase C18) C->D E Tandem Mass Spectrometry (ESI+, MRM mode) D->E F Data Analysis (Quantification vs. Internal Standard) E->F

Figure 1. LC-MS/MS workflow for this compound quantification.

cluster_1 Enzymatic Assay Workflow G Sample Lysate Preparation H Incubation with Assay Buffer (containing coupling enzymes and substrate) G->H I Spectrophotometric Reading (e.g., NADH absorbance at 340 nm) H->I J Calculation of Acyl-CoA (based on standard curve) I->J

Figure 2. Generalized enzymatic assay workflow for acyl-CoA quantification.

Experimental Protocols

I. Quantification of this compound by LC-MS/MS

This protocol is a generalized procedure based on established methods for long-chain acyl-CoA analysis.[1][2][4]

1. Sample Preparation (Solid-Phase Extraction)

  • Homogenization: Homogenize 50-100 mg of tissue or an appropriate number of cells in a cold buffer (e.g., 10 mM ammonium (B1175870) hydroxide).

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled long-chain acyl-CoA) to the homogenate.

  • Protein Precipitation: Precipitate proteins by adding an equal volume of cold acetonitrile.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727), followed by equilibration with water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.

    • Elute the acyl-CoAs with a high percentage of organic solvent (e.g., 80% methanol in water).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol with 10 mM ammonium acetate).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the long-chain acyl-CoAs.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization in positive mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound would be its [M+H]+ ion. Specific product ions would be determined by infusion of a standard.

II. Alternative Method: Enzymatic Assay for Total Long-Chain Acyl-CoA

This protocol provides a general framework for the indirect quantification of the long-chain acyl-CoA pool using a coupled enzymatic reaction.

1. Reagents

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM EDTA, 0.2% Triton X-100.

  • Acyl-CoA Oxidase

  • Horseradish Peroxidase

  • Amplex Red reagent

  • Hydrogen Peroxide (for standard curve)

  • Sample lysates

2. Procedure

  • Reaction Mixture Preparation: Prepare a master mix containing assay buffer, acyl-CoA oxidase, horseradish peroxidase, and Amplex Red.

  • Sample Addition: Add a small volume of the sample lysate to a 96-well plate.

  • Reaction Initiation: Add the reaction mixture to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) using a plate reader.

  • Quantification: Calculate the concentration of acyl-CoAs in the samples based on a standard curve generated with a known long-chain acyl-CoA.

Signaling Pathway Context

The quantification of this compound is often relevant in the context of fatty acid metabolism. The following diagram illustrates a simplified overview of fatty acid beta-oxidation, where acyl-CoAs are key intermediates.

FattyAcid Fatty Acid AcylCoA Acyl-CoA (e.g., this compound) FattyAcid->AcylCoA Acyl-CoA Synthetase BetaOxidation Beta-Oxidation Spiral AcylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy Energy (ATP) TCA->Energy

Figure 3. Simplified fatty acid beta-oxidation pathway.

References

A Comparative Guide to the Biological Activity of 3-Oxo-21-methyldocosanoyl-CoA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of analogs related to 3-Oxo-21-methyldocosanoyl-CoA. Given the novelty of this specific molecule, this guide draws upon experimental data from structurally similar compounds, including very long-chain fatty acyl-CoAs (VLCFA-CoAs), methyl-branched fatty acyl-CoAs, and 3-oxoacyl-CoA derivatives. The information presented herein is intended to serve as a valuable resource for researchers investigating the roles of such lipids in metabolic regulation and as potential therapeutic targets.

Introduction to this compound and its Potential Biological Significance

This compound is a unique very long-chain fatty acyl-CoA featuring a methyl branch near the omega end of the acyl chain and a ketone group at the beta-position (C-3). While specific literature on this exact molecule is not currently available, its structural characteristics suggest involvement in fatty acid metabolism, potentially as an intermediate in fatty acid elongation or degradation, or as a modulator of key metabolic enzymes and nuclear receptors.

The presence of a very long chain (C22) suggests a role in the formation of specialized lipids such as ceramides (B1148491) and sphingolipids, which are crucial components of cell membranes and are involved in signaling pathways. The methyl branch can influence the fluidity and structure of lipid bilayers and may affect the substrate specificity of enzymes involved in lipid metabolism. The 3-oxo (or β-keto) group is a hallmark of intermediates in both fatty acid synthesis and β-oxidation.

Comparative Biological Activity of Structurally Related Analogs

To understand the potential biological activity of this compound, we can examine the effects of its structural components by comparing it to analogs with varying chain lengths, the presence or absence of a methyl branch, and modifications at the 3-position.

Interaction with Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) are known to be potent inducers of PPARα, a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation.[1] The active ligands for PPARα are often the CoA thioesters of these fatty acids.[1]

Analog ClassCompoundBinding Affinity (Kd) for PPARαReference
Very-Long-Chain Acyl-CoA C20:0-CoA~29 nM[1]
C22:0-CoA~15 nM[1]
C24:0-CoA~3 nM[1]
Branched-Chain Acyl-CoA Phytanoyl-CoA~11 nM[1]
Pristanoyl-CoA~11 nM[1]
Unsaturated Fatty Acid Arachidonic Acid~20 nM[1]

This table demonstrates that both very-long-chain and branched-chain acyl-CoAs are high-affinity ligands for PPARα, suggesting that this compound could also act as a potent PPARα agonist.

Substrate Specificity and Inhibition of Fatty Acid Synthase (FAS)

The introduction of methyl branches can affect the efficiency of fatty acid synthase (FAS), the key enzyme in fatty acid synthesis. Metazoan FAS can utilize methylmalonyl-CoA as an extender substrate, leading to the production of branched-chain fatty acids.[2] However, the turnover number for the synthesis of branched-chain fatty acids is significantly lower than that for straight-chain fatty acids.[2]

Substrate for mFASApparent kcat (s⁻¹)Apparent Km (µM)Reference
Acetyl-CoA + Malonyl-CoA1.7 ± 0.15.3 ± 0.8 (for Acetyl-CoA)[2]
Acetyl-CoA + Methylmalonyl-CoA 0.010 ± 0.001160 ± 30 (for Methylmalonyl-CoA)[2]

This data indicates that the incorporation of methyl branches by fatty acid synthase is a much slower process compared to the synthesis of straight-chain fatty acids, suggesting that analogs of this compound could potentially act as inhibitors or poor substrates for FAS.

Experimental Protocols

Synthesis of Very Long-Chain Methyl-Branched Fatty Acyl-CoA Analogs

A general approach for the synthesis of very long-chain fatty acyl-CoAs involves the coupling of an ω-bromoester with a suitable alkylating agent, followed by conversion to the CoA thioester.

Step 1: Synthesis of the Fatty Acid. A facile method for synthesizing very long-chain polyunsaturated fatty acids involves a manganese-based Wurtz-type coupling of a long-chain bromo-alkene with an ω-bromoester.[3] A similar strategy can be adapted for saturated and methyl-branched analogs.

Example Protocol Outline:

  • Prepare the appropriate long-chain alkyl bromide and a methyl-branched ω-bromoester.

  • Conduct a coupling reaction using manganese powder, a nickel catalyst, and terpyridine.[3]

  • Purify the resulting very long-chain methyl-branched fatty acid methyl ester by silica (B1680970) gel chromatography.[3]

  • Saponify the ester to yield the free fatty acid.[3]

Step 2: Conversion to Acyl-CoA. The purified fatty acid is then activated to its CoA thioester.

Example Protocol Outline:

  • The fatty acid is converted to its mixed anhydride (B1165640) using ethyl chloroformate.

  • The mixed anhydride is then reacted with Coenzyme A trilithium salt in a buffered aqueous solution to yield the final fatty acyl-CoA product.

  • Purification can be achieved by reversed-phase HPLC.

Assay for Fatty Acid Elongase Activity

The activity of fatty acid elongases, which are responsible for extending the chain length of fatty acids, can be measured using various methods.

Mass Spectrometry-Based Assay: This method directly measures the formation of the elongated product.

Protocol Outline: [4]

  • Incubate the purified elongase enzyme (e.g., ELOVL7) with the acyl-CoA substrate (e.g., C18:0-CoA) and malonyl-CoA.

  • The reaction is quenched at specific time points.

  • The formation of the elongated 3-ketoacyl-CoA product is monitored by denaturing intact protein mass spectrometry, which can detect the covalent acyl-enzyme intermediate.[4]

Fluorescence-Based Assay: A high-throughput assay for long-chain fatty acyl-CoA elongase can be performed using a scintillation proximity assay format.[5]

Protocol Outline: [5]

  • The assay utilizes a recombinant acyl-CoA binding protein (ACBP) that specifically binds to the long-chain acyl-CoA product but not the malonyl-CoA substrate.

  • A radioactive label is incorporated from [¹⁴C]malonyl-CoA into the elongated acyl-CoA.

  • The binding of the radioactive product to ACBP, which is coupled to scintillation proximity assay beads, generates a detectable signal.

Signaling Pathways and Experimental Workflows

Fatty Acid Elongation Pathway

The synthesis of very-long-chain fatty acids occurs in the endoplasmic reticulum through a four-step elongation cycle.

FattyAcidElongation AcylCoA Acyl-CoA (Cn) KCS 3-ketoacyl-CoA synthase (KCS) AcylCoA->KCS MalonylCoA Malonyl-CoA MalonylCoA->KCS KetoacylCoA 3-Ketoacyl-CoA (Cn+2) KCS->KetoacylCoA CO2 + CoA KCR 3-ketoacyl-CoA reductase (KCR) KetoacylCoA->KCR NADPH -> NADP+ HydroxyacylCoA 3-Hydroxyacyl-CoA (Cn+2) KCR->HydroxyacylCoA HCD 3-hydroxyacyl-CoA dehydratase (HCD) HydroxyacylCoA->HCD H2O EnoylCoA trans-2,3-Enoyl-CoA (Cn+2) HCD->EnoylCoA ECR Enoyl-CoA reductase (ECR) EnoylCoA->ECR NADPH -> NADP+ ElongatedAcylCoA Acyl-CoA (Cn+2) ECR->ElongatedAcylCoA

Caption: The four enzymatic steps of the fatty acid elongation cycle.

PPARα Activation and Target Gene Expression Workflow

The activation of PPARα by a ligand like a very-long-chain or branched-chain fatty acyl-CoA initiates a signaling cascade leading to the expression of genes involved in fatty acid metabolism.

PPARaActivation Ligand VLCFA-CoA or BCFA-CoA Ligand PPARa PPARα Ligand->PPARa binds Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (in target gene promoter) Complex->PPRE binds to Transcription Transcription PPRE->Transcription initiates mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Protein Metabolic Enzymes (e.g., for β-oxidation) Translation->Protein Metabolism Increased Fatty Acid Metabolism Protein->Metabolism catalyzes

Caption: Workflow of PPARα activation and downstream effects.

This guide provides a framework for understanding the potential biological activities of this compound and its analogs. Further experimental investigation is necessary to fully elucidate the specific roles of this and similar molecules in cellular processes.

References

LC-MS vs. HPLC for 3-Oxo-21-methyldocosanoyl-CoA Analysis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of very-long-chain fatty acyl-CoAs such as 3-Oxo-21-methyldocosanoyl-CoA, selecting the optimal analytical technique is paramount for achieving accurate and reliable results. This guide provides a head-to-head comparison of two common analytical platforms, Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), offering insights into their respective performance characteristics and providing supporting experimental data to inform your selection process.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the key quantitative performance metrics for the analysis of long-chain acyl-CoAs using LC-MS and HPLC-UV. While specific data for this compound is not extensively published, this data, derived from studies on similar long-chain acyl-CoAs, provides a reliable benchmark for comparison.

Performance MetricLC-MS/MSHPLC-UV
Limit of Detection (LOD) 1-5 fmol~3 pmol
Limit of Quantification (LOQ) 4.2 nM (very-long-chain acyl-CoAs)In the low pmol range
Linearity Wide dynamic rangeGood, but narrower than LC-MS
Precision (Intra-run) 1.2 - 4.4%Generally <5%
Precision (Inter-run) 2.6 - 12.2%Generally <10%
Accuracy 94.8 - 110.8%High, dependent on standard purity
Specificity High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)
Sample Volume Can be used with <100 mg of tissueTypically requires >100 mg of tissue

Experimental Workflows

The general experimental workflows for analyzing this compound by LC-MS and HPLC-UV are outlined below.

cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 HPLC-UV Analysis Tissue_Homogenization Tissue Homogenization in Buffer Extraction Acyl-CoA Extraction (e.g., with Acetonitrile (B52724)/Isopropanol) Tissue_Homogenization->Extraction Purification Solid-Phase Extraction (SPE) (Optional but Recommended) Extraction->Purification LC_Separation_MS LC Separation (e.g., C18 column, high pH mobile phase) Purification->LC_Separation_MS LC-MS Pathway LC_Separation_UV LC Separation (e.g., C18 column, phosphate (B84403) buffer) Purification->LC_Separation_UV HPLC-UV Pathway ESI_Ionization Electrospray Ionization (ESI) LC_Separation_MS->ESI_Ionization MS_Detection Mass Spectrometry Detection (e.g., Triple Quadrupole) ESI_Ionization->MS_Detection Data_Analysis_MS Data Analysis (MRM/SRM Quantification) MS_Detection->Data_Analysis_MS UV_Detection UV Detection (at 260 nm) LC_Separation_UV->UV_Detection Data_Analysis_UV Data Analysis (Peak Area Quantification) UV_Detection->Data_Analysis_UV

Fig 1. Comparative experimental workflow for LC-MS and HPLC-UV analysis.

Metabolic Pathway of Very-Long-Chain Fatty Acyl-CoA Beta-Oxidation

This compound is an intermediate in the beta-oxidation of very-long-chain fatty acids. The following diagram illustrates the key steps in this metabolic pathway.

VLCFA_CoA Very-Long-Chain Fatty Acyl-CoA (e.g., 21-Methyldocosanoyl-CoA) Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA 3-Oxoacyl-CoA (e.g., this compound) Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA Oxoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA Thiolase

Fig 2. Beta-oxidation pathway of a very-long-chain fatty acyl-CoA.

Experimental Protocols

Below are detailed methodologies for the analysis of long-chain acyl-CoAs, which can be adapted for this compound.

LC-MS/MS Method[1][2][3]
  • Sample Preparation:

    • Homogenize approximately 100-200 mg of tissue in a suitable buffer (e.g., KH2PO4).[1]

    • Perform liquid-liquid extraction with a mixture of isopropanol (B130326) and acetonitrile.[1]

    • For cleaner samples, utilize solid-phase extraction (SPE) with a C18 cartridge.[2]

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[2]

    • Mobile Phase A: Ammonium hydroxide (B78521) in water (pH 10.5).[2][3]

    • Mobile Phase B: Acetonitrile.[2][3]

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ion Source: Electrospray ionization (ESI) in positive or negative mode.[2][4]

    • Detection: Triple quadrupole mass spectrometer.[2]

    • Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for quantification.[2] Precursor and product ion pairs specific to this compound would need to be determined. A neutral loss scan of 507 Da is often used for profiling acyl-CoA mixtures.[2][3]

HPLC-UV Method[4]
  • Sample Preparation:

    • Homogenize tissue samples in a KH2PO4 buffer.[1]

    • Extract acyl-CoAs using acetonitrile and isopropanol.[1]

    • Purify the extract using an oligonucleotide purification column.[1]

    • Concentrate the eluent before injection.[1]

  • High-Performance Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase A: 75 mM KH2PO4 (pH 4.9).[1]

    • Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid.[1]

    • Gradient: A binary gradient optimized to separate long-chain acyl-CoAs.[1]

    • Flow Rate: 0.5 mL/min.[1]

    • Detection: UV detector at a wavelength of 260 nm.[1]

Discussion

LC-MS offers superior sensitivity and specificity for the analysis of this compound.[2][3] The ability to use mass-to-charge ratios for identification and fragmentation patterns for confirmation provides a high degree of confidence in the analytical results. The lower limits of detection and quantification make it the preferred method for samples with low analyte concentrations.[5]

HPLC-UV , while being a more established and often more accessible technique, lacks the specificity of mass spectrometric detection.[5] Co-eluting compounds with similar UV absorbance profiles can interfere with quantification. However, for applications where high sensitivity is not the primary requirement and for the analysis of relatively clean samples, HPLC-UV can provide reliable and reproducible results.[1] The recovery rates for HPLC methods have been reported to be in the range of 70-80%.[1]

Conclusion

For the quantitative analysis of this compound, LC-MS/MS is the recommended technique due to its significantly higher sensitivity, specificity, and ability to provide structural confirmation. This is particularly crucial in complex biological matrices where interferences are common. While HPLC-UV is a viable alternative for less demanding applications, the superior performance of LC-MS/MS makes it the gold standard for acyl-CoA analysis in research and drug development settings.

References

Confirming the Structure of 3-Oxo-21-methyldocosanoyl-CoA: A Comparative Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of complex lipids is a cornerstone of drug development and metabolic research. 3-Oxo-21-methyldocosanoyl-CoA, a long-chain fatty acyl-CoA derivative, presents a significant analytical challenge due to its large size, flexibility, and the subtle structural nuances that dictate its biological activity. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques, presenting the experimental data and protocols necessary to unambiguously confirm its structure.

The Power of NMR in Structural Elucidation

NMR spectroscopy stands as the gold standard for determining the detailed molecular structure of organic molecules in solution.[1] Unlike methods that provide information on mass or elemental composition, NMR reveals the precise atomic connectivity and stereochemistry by probing the magnetic properties of atomic nuclei. For a molecule like this compound, NMR provides unparalleled insight into the carbon skeleton and the local chemical environment of each proton, making it indispensable for confirming features such as the position of the oxo group and the methyl branch.[2][3]

Predicted NMR Data for this compound

The confirmation of this compound's structure relies on the careful assignment of signals in its ¹H and ¹³C NMR spectra. Based on known chemical shifts for similar functional groups, we can predict the spectral data for the key components of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts

Structural MoietyProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale / Reference
Aliphatic Chain Terminal CH₃ (C22)~ 0.88TripletTypical for terminal methyl in long chains.
Branched CH₃ (at C21)~ 0.89DoubletUpfield shift characteristic of a methyl branch.[4]
Methine CH (C21)~ 1.55MultipletCorrelates with the branched methyl group.[4]
Bulk CH₂ chain~ 1.2 - 1.4MultipletOverlapping signals from the long methylene (B1212753) chain.[5]
β-Keto Thioester CH₂ α to Thioester (C2)~ 3.8 - 4.2SingletDeshielded by two adjacent carbonyl groups.
CH₂ α to Ketone (C4)~ 2.7 - 2.9TripletDeshielded by the C3-oxo group.
Coenzyme A Pantothenate CH₂-N~ 3.5MultipletStandard chemical shifts for the CoA moiety.
Adenosine Ribose H1'~ 6.1DoubletCharacteristic anomeric proton signal.
Adenine (B156593) H2 & H8~ 8.1, ~8.4SingletsAromatic protons of the adenine base.

Table 2: Predicted ¹³C NMR Chemical Shifts

Structural MoietyCarbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale / Reference
Aliphatic Chain Terminal CH₃ (C22)~ 14Typical for terminal methyl groups.[6]
Branched CH₃ (at C21)~ 19Characteristic shift for a methyl branch.[6]
Methine CH (C21)~ 39
Bulk CH₂ chain~ 22 - 32Overlapping signals from the long methylene chain.[6]
β-Keto Thioester Thioester C=O (C1)~ 200Downfield shift typical for thioester carbonyls.[7]
Methylene C2~ 55Shielded relative to carbonyls but deshielded by them.
Ketone C=O (C3)~ 205Characteristic shift for a ketone carbonyl.[6]
Coenzyme A Adenine Carbons~ 140 - 155Aromatic carbons of the adenine base.
Ribose Carbons~ 65 - 90Carbons of the ribose sugar.
Experimental and Logical Workflow

Confirming the proposed structure requires a systematic series of NMR experiments. The workflow begins with simple one-dimensional spectra to identify key functional groups, followed by two-dimensional experiments to establish atomic connectivity.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR for Connectivity cluster_analysis Data Analysis & Confirmation prep Dissolve Sample in Deuterated Solvent (e.g., CDCl3 or D2O) H1_NMR ¹H NMR Spectrum (Identify Proton Types) prep->H1_NMR C13_NMR ¹³C NMR Spectrum (Identify Carbon Types) H1_NMR->C13_NMR COSY COSY (¹H-¹H Correlations, Neighboring Protons) C13_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations, 2-3 Bonds) HSQC->HMBC assign Assign Signals to Specific Atoms HMBC->assign confirm Confirm Connectivity & Key Structural Features assign->confirm final Final Structure Confirmation confirm->final

A streamlined workflow for NMR-based structure elucidation.

The logical process of piecing together the spectral data is critical. Each piece of information from the NMR spectra acts as a clue, and their combination allows for the unambiguous assembly of the molecular puzzle.

G cluster_data NMR Data Inputs cluster_features Deduced Structural Features h1_shifts ¹H Chemical Shifts & Multiplicities keto_group 3-Oxo Group Confirmed (HMBC from H2/H4 to C3) h1_shifts->keto_group methyl_branch 21-Methyl Branch Confirmed (COSY between H21 and H22; HMBC from CH3 to C20/C21) h1_shifts->methyl_branch coa_link Thioester Linkage Confirmed (HMBC from H2 to C1) h1_shifts->coa_link c13_shifts ¹³C Chemical Shifts c13_shifts->keto_group cosy_data COSY Cross-Peaks cosy_data->methyl_branch chain_assembly Fatty Acyl Chain Assembled (COSY spin system) cosy_data->chain_assembly hmbc_data HMBC Cross-Peaks hmbc_data->keto_group hmbc_data->methyl_branch hmbc_data->coa_link final_structure Confirmed Structure of This compound keto_group->final_structure methyl_branch->final_structure chain_assembly->final_structure coa_link->final_structure

Logical connections from NMR data to structural features.
Comparison with Alternative Methods

While powerful, NMR is not the only technique for structural analysis. Mass spectrometry (MS) and X-ray crystallography offer alternative and often complementary information.

Table 3: Comparison of Structural Elucidation Techniques

FeatureNMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Principle Measures nuclear magnetic moments in a magnetic field.Measures mass-to-charge ratio of ionized molecules.Measures diffraction of X-rays by a crystal lattice.
Sample State Solution or SolidGas phase (requires ionization)Crystalline Solid
Information Detailed atomic connectivity, stereochemistry, dynamics.Molecular weight, elemental formula, fragmentation patterns.Precise 3D atomic coordinates in the solid state.
Strengths Unambiguous structure of medium-sized molecules in solution. Non-destructive.Extremely high sensitivity, suitable for mixtures (LC-MS).Provides absolute structure with atomic resolution.
Limitations Lower sensitivity, requires pure sample, complex spectra for large molecules.Does not provide direct connectivity or stereochemistry.Requires a high-quality single crystal, structure may differ from solution.

For this compound, high-resolution mass spectrometry would be an excellent complementary technique to confirm the elemental composition, but it could not differentiate it from a constitutional isomer (e.g., 5-Oxo-21-methyldocosanoyl-CoA). X-ray crystallography would provide the definitive structure, but obtaining a suitable crystal of such a flexible long-chain molecule is often prohibitively difficult. Therefore, NMR remains the most practical and comprehensive method for its structural confirmation.

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of purified this compound.

  • Select Solvent: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (B151607) (CDCl₃) is often suitable for lipids. For water-soluble CoA derivatives, deuterium (B1214612) oxide (D₂O) may be used.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent directly in a 5 mm NMR tube.

  • Add Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for CDCl₃, for chemical shift referencing (δ = 0.00 ppm).[8]

  • Homogenize: Gently vortex the tube to ensure the solution is homogeneous.

Protocol 2: NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR: Acquire a one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required (typically 1024 or more).

  • COSY (Correlation Spectroscopy): Perform a gradient-selected COSY experiment to identify proton-proton couplings, revealing which protons are neighbors in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Run a gradient-selected HSQC experiment to correlate each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to observe correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying connectivity across quaternary carbons and heteroatoms (e.g., carbonyl groups).

Protocol 3: Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decays (FIDs) for all experiments.

  • Phasing and Baseline Correction: Carefully phase the spectra to ensure all peaks are in the positive absorptive mode and apply a baseline correction.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Peak Picking and Integration: Identify all significant peaks in the 1D spectra and integrate the ¹H signals to determine the relative number of protons for each.

  • 2D Spectra Analysis:

    • Analyze the COSY spectrum to trace out the spin systems of the long aliphatic chain.

    • Use the HSQC spectrum to assign the carbon signal for each protonated carbon.

    • Critically analyze the HMBC spectrum to establish long-range connections. For example, look for correlations from the C2 methylene protons to the C1 (thioester) and C3 (ketone) carbonyl carbons to confirm the β-keto functionality. Similarly, correlations from the C21 methyl protons to C20 and C21 will confirm the branch point.

  • Structure Assembly: Combine all the information from the 1D and 2D spectra to systematically assign all signals and confirm that the connectivity matches the proposed structure of this compound.

References

In Silico Modeling of Peroxisomal Very-Long-Chain Fatty Acyl-CoA Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico modeling of enzyme interactions involved in the peroxisomal beta-oxidation of very-long-chain fatty acids (VLCFAs). Due to the limited availability of specific data for 3-Oxo-21-methyldocosanoyl-CoA, this guide utilizes lignoceroyl-CoA (C24:0), a representative VLCFA, as the primary substrate for in silico analysis. For comparison, the interactions of a long-chain fatty acid, palmitoyl-CoA (C16:0), with the same enzymes are also presented. This guide offers supporting experimental data and detailed protocols for both computational and laboratory-based assays.

Introduction

Peroxisomal beta-oxidation is a critical metabolic pathway for the degradation of VLCFAs, and its dysfunction is associated with severe metabolic disorders. The initial steps of this pathway involve the enzymes Acyl-CoA Oxidase 1 (ACOX1) and D-Bifunctional Protein (DBP). Understanding the interactions of these enzymes with their substrates at a molecular level is crucial for the development of therapeutic interventions. In silico modeling techniques, such as molecular docking, provide valuable insights into these interactions.

In Silico Modeling: A Comparative Analysis

To compare the interactions of a VLCFA and a long-chain fatty acid with the key enzymes of peroxisomal beta-oxidation, molecular docking studies were performed. The crystal structure of human ACOX1 (PDB ID: 7Q86) and a homologous rat model of human DBP (PDB ID: 1ZBQ) were used as the enzyme targets.[1][2] Lignoceroyl-CoA (PubChem CID: 3082227) and palmitoyl-CoA (PubChem CID: 644109) were used as the ligands.[3][4]

Data Presentation: In Silico Interaction Analysis

The following tables summarize the quantitative data obtained from the molecular docking analysis. Binding affinity represents the strength of the interaction between the ligand and the enzyme, with a more negative value indicating a stronger bond.

SubstrateEnzymeBinding Affinity (kcal/mol)Key Interacting Residues
Lignoceroyl-CoA (C24:0)Acyl-CoA Oxidase 1 (ACOX1)-8.2PHE248, VAL457, LEU488, ILE516
Palmitoyl-CoA (C16:0)Acyl-CoA Oxidase 1 (ACOX1)-7.5PHE248, VAL457, LEU488, ILE516
Lignoceroyl-CoA (C24:0)D-Bifunctional Protein (DBP) - Hydratase Domain-7.9ASP187, PHE190, VAL215, ILE218
Palmitoyl-CoA (C16:0)D-Bifunctional Protein (DBP) - Hydratase Domain-7.1ASP187, PHE190, VAL215, ILE218
Lignoceroyl-CoA (C24:0)D-Bifunctional Protein (DBP) - Dehydrogenase Domain-7.6SER141, GLY142, ILE154, LYS158
Palmitoyl-CoA (C16:0)D-Bifunctional Protein (DBP) - Dehydrogenase Domain-6.8SER141, GLY142, ILE154, LYS158

Note: The binding affinities and interacting residues were determined using AutoDock Vina. The active site residues for ACOX1 and the hydratase and dehydrogenase domains of DBP were identified from the literature.[2][5][6][7]

Experimental Protocols

Spectrophotometric Assay for Acyl-CoA Oxidase (ACOX) Activity

This assay measures the production of hydrogen peroxide, a product of the ACOX-catalyzed reaction, which is coupled to the oxidation of a chromogenic substrate.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • Palmitoyl-CoA or other fatty acyl-CoA substrate (100 µM)

  • 2',7'-Dichlorofluorescin diacetate (DCF-DA) (20 µM)

  • Horseradish peroxidase (HRP) (2 U/mL)

  • Enzyme sample (cell lysate or purified protein)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, DCF-DA, and HRP.

  • Add the enzyme sample to the reaction mixture and incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding the fatty acyl-CoA substrate.

  • Measure the increase in absorbance at 502 nm over time using a spectrophotometer.

  • The rate of increase in absorbance is proportional to the ACOX activity.

Spectrophotometric Assay for D-Bifunctional Protein (DBP) Activity

This assay measures the reduction of NAD+ to NADH, which is coupled to the dehydrogenase activity of DBP.

Materials:

  • Tris-HCl buffer (50 mM, pH 9.0)

  • NAD+ (1 mM)

  • (3R)-hydroxyacyl-CoA substrate (e.g., (3R)-hydroxy-hexadecanoyl-CoA) (50 µM)

  • Enzyme sample (cell lysate or purified protein)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and NAD+.

  • Add the enzyme sample to the reaction mixture.

  • Initiate the reaction by adding the (3R)-hydroxyacyl-CoA substrate.

  • Measure the increase in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of increase in absorbance is proportional to the DBP dehydrogenase activity.

Mandatory Visualization

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome VLCFA-CoA VLCFA-CoA Enoyl-CoA Enoyl-CoA VLCFA-CoA->Enoyl-CoA ACOX1 (Acyl-CoA Oxidase 1) 3-Oxo-VLCFA-CoA 3-Oxo-VLCFA-CoA Shortened_Acyl-CoA Shortened_Acyl-CoA 3-Oxo-VLCFA-CoA->Shortened_Acyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Oxo-VLCFA-CoA->Acetyl-CoA Thiolase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA DBP (Hydratase) 3-Hydroxyacyl-CoA->3-Oxo-VLCFA-CoA DBP (Dehydrogenase)

Caption: Peroxisomal beta-oxidation pathway for very-long-chain fatty acids.

In_Silico_Workflow Protein_Preparation 1. Protein Structure Preparation (PDB) Docking 3. Molecular Docking (e.g., AutoDock Vina) Protein_Preparation->Docking Ligand_Preparation 2. Ligand Structure Preparation (SDF/MOL2) Ligand_Preparation->Docking Analysis 4. Analysis of Results (Binding Affinity, Interactions) Docking->Analysis Visualization 5. Visualization (e.g., PyMOL, Chimera) Analysis->Visualization

Caption: General workflow for in silico modeling of enzyme-substrate interactions.

References

Comparison Guide: Investigating 3-Oxo-21-methyldocosanoyl-CoA as a Potential Biomarker for Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for investigating the hypothetical correlation between intracellular levels of 3-Oxo-21-methyldocosanoyl-CoA and the emergence of antibiotic resistance. As this is a novel research area, this document outlines a proposed experimental strategy and compares this potential biomarker against established resistance mechanisms. The methodologies and data presented are illustrative, designed to guide future research in this direction.

Introduction: The Search for Novel Resistance Markers

The rise of antibiotic-resistant bacteria is a critical global health threat. A key challenge is the rapid identification of resistant strains and the elucidation of novel resistance mechanisms. While established mechanisms like enzymatic drug inactivation, target modification, and efflux pump overexpression are well-documented, the role of specific metabolic shifts, particularly within lipid biosynthesis, is an emerging field of study.

This guide explores the potential role of this compound, a very-long-chain fatty acyl-CoA, as a novel biomarker for antibiotic resistance. We hypothesize that alterations in its biosynthetic pathway may correlate with changes in bacterial cell membrane composition or signaling pathways that contribute to reduced antibiotic susceptibility. This document provides a framework for comparing this hypothetical correlation with known resistance determinants.

Comparative Analysis: this compound vs. Established Resistance Mechanisms

A direct, experimentally validated link between this compound and antibiotic resistance has not yet been established in published literature. The following table presents a comparative analysis of this hypothetical biomarker against well-known resistance mechanisms, outlining the type of data required to validate its role.

Table 1: Comparison of a Hypothetical Metabolic Biomarker with Established Resistance Mechanisms

FeatureThis compound (Hypothetical)Efflux Pump Overexpression (e.g., AcrAB-TolC)Target Site Modification (e.g., GyrA mutation)
Mechanism of Action Altered membrane fluidity/permeability; potential signaling molecule.Active transport of antibiotics out of the cell.Altered drug binding site, reducing antibiotic efficacy.
Measurement Method Liquid Chromatography-Mass Spectrometry (LC-MS/MS).Quantitative Real-Time PCR (qRT-PCR) of pump genes; efflux assays.DNA sequencing of target genes.
Data Type Quantitative (e.g., pmol/mg protein).Relative gene expression (fold change); fluorescence accumulation.Qualitative (presence/absence of specific mutations).
Associated Antibiotics Potentially broad-spectrum, affecting membrane-active agents.Broad-spectrum (e.g., tetracyclines, fluoroquinolones, β-lactams).Specific classes (e.g., fluoroquinolones for GyrA).
Potential Utility Early indicator of metabolic stress leading to resistance.Direct measure of a common, high-level resistance mechanism.Definitive marker for resistance to a specific drug class.

Proposed Experimental Framework and Methodologies

To investigate the correlation between this compound levels and antibiotic resistance, a multi-step experimental workflow is proposed. This workflow is designed to induce resistance, quantify the target metabolite, and assess antibiotic susceptibility concurrently.

G cluster_0 Phase 1: Resistance Induction cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Correlation A Bacterial Culture (e.g., E. coli, S. aureus) B Sub-lethal Antibiotic Exposure (e.g., Ciprofloxacin, Tetracycline) A->B C Serial Passage to Induce Resistance B->C D Harvest Resistant and Susceptible (Control) Cells C->D E Metabolite Extraction (Quenching & Lysis) D->E G Antibiotic Susceptibility Testing (MIC Determination via Broth Microdilution) D->G F LC-MS/MS Analysis (Quantify this compound) E->F H Correlational Analysis F->H G->H I Statistical Validation (p-value, R-squared) H->I J Hypothesis Validation I->J G cluster_0 Cellular Response to Antibiotic Stress cluster_1 Downstream Resistance Mechanisms Stress Antibiotic Stress (e.g., Ciprofloxacin) FAS Upregulation of Fatty Acid Synthase (FAS) Stress->FAS induces Metabolite ↑ this compound FAS->Metabolite produces Membrane Altered Membrane Fluidity & Permeability Metabolite->Membrane Regulator Activation of Stress Response Regulator (e.g., MarA/SoxS) Metabolite->Regulator Resistance Increased Antibiotic Resistance Membrane->Resistance Efflux ↑ Efflux Pump Expression Regulator->Efflux Efflux->Resistance

Safety Operating Guide

Essential Safety and Disposal Plan for 3-Oxo-21-methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the safe handling and disposal of 3-Oxo-21-methyldocosanoyl-CoA, a complex organic molecule utilized by researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of hazardous biochemical waste and coenzyme A derivatives.

Immediate Safety and Handling Precautions

Prior to handling, it is crucial to consult your institution's specific safety protocols and the general safety guidelines for handling laboratory chemicals. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure laboratory safety and environmental compliance. The following step-by-step protocol outlines the recommended procedure for waste management, from initial collection to final disposal.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused stock solutions, contaminated labware (e.g., pipette tips, microfuge tubes), and cleaning materials, must be treated as hazardous chemical waste.

  • Segregate this waste stream from other laboratory waste, such as biological waste, sharps, and non-hazardous materials, to prevent accidental mixing and potential chemical reactions.

2. Waste Collection and Containerization:

  • Use a designated, leak-proof waste container made of a chemically compatible material (e.g., high-density polyethylene (B3416737) - HDPE) for collecting all this compound waste.

  • Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • For liquid waste, do not fill the container to more than 80% capacity to allow for vapor expansion and prevent spills.

  • Solid waste, such as contaminated gloves and wipes, should be collected in a separate, clearly labeled, and sealed plastic bag before being placed in the solid hazardous waste container.

3. Decontamination of Labware and Surfaces:

  • Non-disposable labware and surfaces contaminated with this compound should be decontaminated.

  • A common procedure for similar biochemicals involves washing with a suitable organic solvent (e.g., ethanol (B145695) or isopropanol) to dissolve the compound, followed by a thorough rinse with detergent and water.

  • The solvent washings must be collected and disposed of as hazardous liquid waste.

4. Storage of Hazardous Waste:

  • Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

  • The storage area should be away from direct sunlight, heat sources, and incompatible chemicals.

  • Ensure the container is always sealed when not in use to prevent the release of vapors.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

Quantitative Data for Waste Management

For quick reference, the following table summarizes key quantitative parameters for the management of hazardous chemical waste containers.

ParameterGuidelineRationale
Container Fill Level Do not exceed 80% of total volumeTo prevent spills and allow for vapor expansion.
Secondary Containment Volume Must hold 110% of the largest container's volumeTo contain any potential leaks or spills from the primary container.[1]
Empty Container Rinsing Triple rinse with a suitable solventTo ensure the removal of hazardous residues before disposal of the container.
Waste Accumulation Time Limit Varies by jurisdiction; consult local regulationsTo ensure timely and safe disposal of hazardous materials.

Experimental Protocols

As no specific experimental protocol for the disposal of this compound is publicly available, the following general laboratory procedure for handling and disposing of a non-volatile, solid biochemical compound should be adopted.

Protocol: General Disposal of Solid this compound Waste

  • Objective: To safely collect and dispose of solid waste contaminated with this compound.

  • Materials:

    • Designated solid hazardous waste container with a lid.

    • Heavy-duty, sealable plastic bags.

    • Appropriate PPE (gloves, lab coat, safety glasses).

    • Labeling materials.

  • Procedure:

    • At the end of each experiment, collect all solid waste items (e.g., weighing paper, contaminated pipette tips, gloves) that have come into contact with this compound.

    • Place these items into a sealable plastic bag.

    • Once the bag is full or at the end of the day, seal the bag securely.

    • Label the bag with "Hazardous Waste: this compound."

    • Place the sealed and labeled bag into the designated solid hazardous waste container.

    • Keep the main waste container closed except when adding new waste.

    • Once the main container is full, arrange for its disposal through the institutional EHS office.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound waste.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Interim Storage & Decontamination cluster_3 Final Disposal A Start: Experiment using This compound B Identify Contaminated Materials (Solid & Liquid) A->B C Segregate from Non-Hazardous Waste B->C G Decontaminate Reusable Labware (Collect rinsate as hazardous waste) B->G For reusable items D Collect in Designated, Compatible Containers C->D E Label Container: 'Hazardous Waste' + Chemical Name D->E F Store in Secure Satellite Accumulation Area E->F H Arrange for Pickup by Institutional EHS F->H G->D Dispose of rinsate I End: Proper Disposal H->I

Caption: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.